Francium-221
Description
Structure
2D Structure
Properties
CAS No. |
15756-41-9 |
|---|---|
Molecular Formula |
F |
Molecular Weight |
221.01425 g/mol |
IUPAC Name |
francium-221 |
InChI |
InChI=1S/Fr/i1-2 |
InChI Key |
KLMCZVJOEAUDNE-YPZZEJLDSA-N |
SMILES |
[Fr] |
Isomeric SMILES |
[221Fr] |
Canonical SMILES |
[Fr] |
Other CAS No. |
15756-41-9 |
Synonyms |
221F radioisotope F-221 radioisotope Francium-221 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Half-life and Decay Properties of Francium-221
For Researchers, Scientists, and Drug Development Professionals
Introduction
Francium-221 (²²¹Fr) is a rare, radioactive isotope of the element francium, the heaviest alkali metal. Its short half-life and complex decay characteristics make it a subject of significant interest in nuclear physics research and a potential candidate for targeted alpha therapy in nuclear medicine. This technical guide provides a comprehensive overview of the nuclear properties of this compound, including its half-life, decay modes, and the experimental methodologies used to determine these characteristics. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.
Core Nuclear Properties of this compound
This compound is characterized by its rapid decay, primarily through the emission of an alpha particle. A minor branch of its decay occurs via beta-minus emission. The following tables summarize the key quantitative data associated with this compound.
Table 1: General Properties of this compound
| Property | Value |
| Atomic Number (Z) | 87 |
| Mass Number (A) | 221 |
| Neutron Number (N) | 134 |
| Isotopic Mass | 221.014254(5) u[1] |
| Nuclear Spin and Parity | 5/2-[1][2] |
Table 2: Half-life and Decay Constant of this compound
| Parameter | Value |
| Half-life (T₁/₂) | 4.801(6) min[1] |
| 4.9(2) min[2] | |
| ~4.8 minutes[3] | |
| Decay Constant (λ) | 0.002406 s⁻¹ |
Table 3: Decay Modes and Energies of this compound
| Decay Mode | Branching Ratio | Daughter Isotope | Decay Energy |
| Alpha (α) Decay | >99.9%[4] | ²¹⁷At | 6.4577(14) MeV[4] |
| Beta-minus (β⁻) Decay | <0.1%[4] | ²²¹Ra | 0.313(6) MeV[4] |
Decay Chain of this compound
This compound is a member of the Neptunium decay series (4n+1 series).[3] It is produced from the alpha decay of Actinium-225.[4] The primary decay of this compound to Astatine-217 continues a cascade of decays until a stable isotope is reached.
Caption: Decay chain of this compound.
Experimental Protocols for the Study of this compound
The study of short-lived isotopes like this compound requires sophisticated and rapid experimental techniques. The following sections outline the methodologies for the production and measurement of its decay properties.
Production of this compound
This compound is typically produced at specialized facilities such as CERN's ISOLDE (Isotope Separator On-Line DEvice).[5] The general workflow is as follows:
-
Target Bombardment: A high-energy proton beam (e.g., 1.4 GeV) from a particle accelerator is directed onto a thick target, commonly made of uranium carbide (UCx).[5]
-
Spallation and Fragmentation: The interaction of protons with the target nuclei induces spallation and fragmentation reactions, producing a wide range of radioactive isotopes, including this compound.[5]
-
Diffusion and Effusion: The target is heated to high temperatures (around 2000 °C) to facilitate the diffusion of the produced isotopes out of the target material and their effusion into an ion source.[5]
-
Ionization: The francium atoms are ionized. This can be achieved through surface ionization, where the atoms come into contact with a hot metal surface with a high work function.[5]
-
Mass Separation: The resulting ions are accelerated and guided into a mass separator, which uses magnetic fields to separate the ions based on their mass-to-charge ratio, allowing for the selection of a pure beam of this compound ions.[5]
Caption: Production workflow of a this compound ion beam.
Half-life Measurement
The half-life of this compound is determined by measuring the decrease in its activity over time.
-
Sample Preparation: The mass-separated this compound ions are implanted into a suitable substrate, such as a thin foil of gold, silicon, or tungsten.[6]
-
Detection System: A radiation detector, typically a silicon surface-barrier detector for alpha particles or a high-purity germanium (HPGe) detector for gamma rays, is placed in close proximity to the sample. For alpha spectroscopy, the measurement is performed in a vacuum chamber to avoid energy loss of the alpha particles in the air.
-
Data Acquisition: The detector output is processed by a multi-channel analyzer (MCA) which records the number of decay events as a function of time. The start of the data acquisition is synchronized with the implantation of the this compound ions.
-
Data Analysis: The number of counts in the characteristic alpha or gamma peaks of this compound is plotted against time. An exponential decay curve is fitted to the data points. The half-life is then calculated from the decay constant (λ) obtained from the fit, using the formula T₁/₂ = ln(2)/λ.
Decay Mode and Branching Ratio Determination
Determining the decay modes and their relative probabilities (branching ratios) involves the simultaneous or separate measurement of the different types of radiation emitted.
-
Alpha Spectroscopy:
-
Setup: A calibrated alpha spectrometer with a silicon detector is used. The this compound source is placed in a vacuum chamber facing the detector.
-
Measurement: The energy spectrum of the emitted alpha particles is recorded. The spectrum will show distinct peaks corresponding to the different alpha decay energies of this compound and its daughter products.
-
Analysis: The area under each characteristic alpha peak is proportional to the activity of the corresponding nuclide. The branching ratio for a specific alpha decay can be determined by comparing the intensity of its peak to the total number of this compound decays.
-
-
Gamma Spectroscopy:
-
Setup: A calibrated HPGe detector is used to measure the gamma rays emitted following the decay of this compound.
-
Measurement: The gamma-ray energy spectrum is acquired. Gamma rays are emitted when the daughter nucleus is left in an excited state after the initial decay.
-
Analysis: The energies and intensities of the gamma-ray peaks provide information about the energy levels of the daughter nucleus and the probabilities of transitions between them.
-
-
Alpha-Gamma Coincidence Spectroscopy:
-
Setup: This technique involves using both an alpha and a gamma detector simultaneously. The outputs of both detectors are connected to a coincidence circuit.
-
Measurement: An event is only recorded if an alpha particle and a gamma ray are detected within a very short time window of each other. This allows for the correlation of specific alpha decays with the subsequent gamma emissions from the daughter nucleus.
-
Analysis: By gating on a specific alpha peak, the corresponding gamma-ray spectrum can be isolated. This is crucial for constructing a detailed decay scheme and accurately determining branching ratios to different excited states of the daughter nucleus.
-
-
Beta Decay Measurement:
-
Challenge: The beta decay branch of this compound is very weak, making it difficult to detect directly, especially in the presence of the dominant alpha decay.
-
Method: The presence of the beta decay daughter, Radium-221, can be identified through its own characteristic decay signature (alpha emission with a half-life of 28 seconds). By measuring the alpha particles from Radium-221 and accounting for the decay chain, the branching ratio of the this compound beta decay can be inferred.
-
Conclusion
This compound is a highly unstable isotope with a well-characterized half-life and decay properties. Its predominant alpha decay makes it a nuclide of interest for applications in targeted alpha therapy, where the localized energy deposition of alpha particles can be used to destroy cancer cells. The experimental determination of its nuclear properties relies on advanced techniques at specialized facilities capable of producing and analyzing short-lived radioactive isotopes. The continuous refinement of these experimental methodologies will further enhance our understanding of the nuclear structure of heavy elements and their potential applications in medicine and science.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of Francium-221
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Francium-221 (²²¹Fr). Due to its extreme rarity and high radioactivity, many of its properties are derived from theoretical calculations and extrapolations from its lighter alkali metal counterparts. This document synthesizes the available experimental and theoretical data, offering a detailed resource for professionals in research and development.
Introduction
Francium (Fr), with atomic number 87, is the heaviest known alkali metal and is highly radioactive.[1][2][3] It was the last naturally occurring element to be discovered, identified in 1939 by Marguerite Perey at the Curie Institute in Paris.[2][4][5] Francium is exceptionally rare, with estimates suggesting that no more than 30 grams are present in the Earth's crust at any given time.[1][3][6]
This compound is one of the two francium isotopes found in nature, albeit in minuscule quantities.[4][7] It is a member of the neptunium decay series, arising from the alpha decay of Actinium-225.[4][8] Its short half-life and energetic decay products make it a subject of interest in nuclear physics and, potentially, in targeted alpha-particle therapy research, similar to its parent, Actinium-225.
Physical and Atomic Properties
The physical properties of bulk francium have not been directly measured due to its instability and the intense heat of decay that would vaporize any macroscopic sample.[4] Therefore, many of the listed properties are estimations based on its position in the periodic table below caesium.
Table 1: Physical Properties of Francium
| Property | Value | Notes |
| Phase at STP | Solid (presumed) | [4] |
| Melting Point | ~300 K (~27 °C) | Estimated[2][4][5] |
| Boiling Point | ~950 K (~677 °C) | Estimated[2][5] |
| Density | ~2.48 g/cm³ | Estimated[2][4] |
| Appearance | Silvery-white (presumed) | [2] |
| Crystal Structure | Body-centered cubic (presumed) | [9] |
Table 2: Atomic and Nuclear Properties of this compound
| Property | Value |
| Atomic Mass | 221.014254(5) u[10] |
| Mass Excess | 13.278 MeV[11][12] |
| Binding Energy | 1702.42 MeV[10] |
| Nuclear Spin & Parity | 5/2-[8][13] |
| Half-Life | 4.801(6) minutes[4][7][10][14] |
| Primary Decay Mode | Alpha (α) decay (>99.9%)[8] |
| Secondary Decay Mode | Beta-minus (β⁻) decay (<0.1%)[8] |
| Alpha Decay Energy | 6.4577(14) MeV[8] |
| Beta Decay Energy | 0.313(6) MeV[8] |
Chemical Characteristics
Francium's chemical properties are characteristic of a heavy alkali metal and are most similar to caesium.[4][5][6] It is the second most electropositive element, after caesium.[2][4] The primary oxidation state for francium is +1.[2][5]
Table 3: Chemical and Atomic Properties of Francium
| Property | Value | Notes |
| Electronic Configuration | [Rn] 7s¹ | [4][15] |
| First Ionization Energy | 392.811(4) kJ/mol | Slightly higher than caesium due to relativistic effects.[4][16] |
| Electron Affinity | 44 kJ/mol (estimated) | [3] |
| Pauling Electronegativity | 0.7 | Same as the original estimate for caesium.[4] |
| Reactivity with Water | Expected to be explosive. | Reacts vigorously to form francium hydroxide (FrOH) and hydrogen gas.[2][17] |
| Solubility of Salts | Most salts are water-soluble. | Francium nitrate, sulfate, hydroxide, carbonate, acetate, and oxalate are soluble. Iodate, picrate, tartrate, chloroplatinate, and silicotungstate are insoluble.[4][18] |
Due to its extreme instability, only trace amounts of francium compounds have been studied, primarily through co-precipitation with caesium salts.[4][18] Francium is known to co-precipitate with caesium perchlorate, picrate, iodate, and chloroplatinate.[4][18]
Nuclear Decay of this compound
This compound is part of the 4n+1 radioactive series, also known as the neptunium series.[4] It primarily undergoes alpha decay to Astatine-217, with a very minor branch of beta decay to Radium-221.[8]
Caption: Decay pathway of this compound.
Experimental Protocols
The study of this compound is challenging and requires specialized techniques for its production, isolation, and analysis.
-
Natural Occurrence: this compound is naturally produced in trace amounts through the alpha decay of Actinium-225 (²²⁵Ac), which is part of the decay chain of Uranium-233.[10]
-
Artificial Synthesis: For experimental purposes, ²²¹Fr can be produced as a daughter isotope from a parent source of ²²⁵Ac. The ²²⁵Ac itself is often produced by proton bombardment of thorium targets.[6] Another method involves the fusion reaction of a gold-197 target bombarded with an oxygen-18 beam, which can yield various francium isotopes, including ²²¹Fr, depending on the beam energy.[4]
-
Co-precipitation: A classical radiochemical technique for isolating francium involves its co-precipitation with caesium salts, such as caesium perchlorate or caesium silicotungstate.[4][18] This method leverages the chemical similarity between francium and caesium.
-
An acidic solution containing francium and other elements is prepared.
-
A caesium salt carrier and a precipitating agent (e.g., perchloric acid) are added.
-
The resulting precipitate of the caesium salt will incorporate the francium.
-
This method is effective but may also co-precipitate other elements like thallium.[4]
-
-
Ion Exchange Chromatography: A more modern and efficient method involves "milking" ²²¹Fr from its parent, ²²⁵Ac.
-
Actinium-225 is adsorbed onto a cation exchange resin or a specialized column material.
-
The shorter-lived daughter, ²²¹Fr, is selectively eluted from the column using a suitable eluent, such as a solution of ammonium chloride-chromium trioxide.[4] This process can be repeated as more ²²¹Fr is generated from the decay of ²²⁵Ac.
-
Due to its short half-life and low concentration, sensitive nuclear detection methods are required.
-
Alpha Spectroscopy: This is the primary method for detecting and quantifying ²²¹Fr. It measures the characteristic energy of the alpha particles (6.458 MeV) emitted during its decay to Astatine-217.[8]
-
Gamma-ray Spectroscopy: The decay of ²²¹Fr and its daughters is accompanied by the emission of characteristic gamma rays, which can be detected using high-purity germanium (HPGe) detectors for identification and quantification.[8]
-
Magneto-Optical Trap (MOT): For high-precision atomic spectroscopy studies, francium atoms can be produced, ionized, accelerated, and then neutralized and captured in a magneto-optical trap.[19] This allows for detailed measurements of atomic energy levels and hyperfine structures.[19]
Caption: Experimental workflow for ²²¹Fr production and analysis.
References
- 1. Francium | Radioactive, Alkali Metal, Rare | Britannica [britannica.com]
- 2. Francium: Properties, Uses and FAQs [allen.in]
- 3. Francium (Fr) | Research Starters | EBSCO Research [ebsco.com]
- 4. Francium - Wikipedia [en.wikipedia.org]
- 5. Francium | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]
- 6. Francium | Fr (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sciencenotes.org [sciencenotes.org]
- 8. This compound (15756-41-9) for sale [vulcanchem.com]
- 9. scienceinfo.com [scienceinfo.com]
- 10. This compound - isotopic data and properties [chemlin.org]
- 11. Isotope data for this compound in the Periodic Table [periodictable.com]
- 12. Isotope data for this compound in the Periodic Table [periodictable.com]
- 13. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 14. Isotopes of francium - Wikipedia [en.wikipedia.org]
- 15. WebElements Periodic Table » Francium » the essentials [webelements.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Francium: Element Properties And Applications [samaterials.co.uk]
- 18. Francium compounds - Wikipedia [en.wikipedia.org]
- 19. physics.umd.edu [physics.umd.edu]
Unveiling Francium-221: A Technical Guide to its Natural Occurrence and Synthesis
For Immediate Release
[CITY, State] – [Date] – This technical guide provides a comprehensive overview of the natural occurrence and synthesis of Francium-221 (²²¹Fr), a rare and highly radioactive isotope of francium. This document is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental properties and production of this elusive element.
Natural Occurrence of this compound
This compound is one of only two francium isotopes found in nature, albeit in exceedingly minute quantities.[1] Its presence is transient, as it is an intermediate product in the Neptunium decay series, which originates from the decay of Neptunium-237 (²³⁷Np). While primordial ²³⁷Np is no longer present on Earth, it is continuously, though sparsely, generated through neutron capture reactions with natural uranium.[1]
The decay chain leading to this compound is a cascade of alpha and beta decays, as detailed in the signaling pathway below. Due to its short half-life of approximately 4.8 minutes, this compound exists in a state of secular equilibrium within uranium and thorium ores, with estimates suggesting that no more than 30 grams of francium, in all its isotopic forms, are present in the Earth's crust at any given time.[1]
Synthesis of this compound
Due to its extreme rarity, this compound for research purposes is produced artificially through nuclear reactions. The primary methods involve the bombardment of heavy element targets with energetic particles.
Proton Bombardment of Thorium
A common method for producing this compound is the bombardment of a thorium target with high-energy protons. This process induces spallation reactions in the thorium nuclei, leading to the formation of various isotopes, including this compound.
-
Target Preparation: A thin foil of thorium metal (e.g., 5-mil thickness) is used as the target material.
-
Irradiation: The thorium target is bombarded with a beam of high-energy protons (e.g., 100 MeV) for a duration determined by the desired activity of this compound, typically around 20 minutes.[2]
-
Target Dissolution: Immediately following irradiation, the thorium foil is dissolved in a suitable acid, such as concentrated hydrochloric acid (HCl).[2]
-
Chemical Separation: Francium is isolated from the dissolved target solution, which contains a complex mixture of reaction products. A common method involves co-precipitation with a caesium carrier.[2]
Neutron Bombardment of Radium
Another viable synthesis route is the neutron bombardment of Radium-226 (²²⁶Ra). This method typically involves irradiating a radium salt, such as radium chloride, in a high-flux nuclear reactor. The neutron capture by the radium nucleus leads to the formation of other isotopes, which then decay to produce this compound.
-
Target Preparation: A sample of a radium salt (e.g., RaCl₂) is encapsulated in a suitable container, such as a quartz ampoule.
-
Irradiation: The encapsulated radium target is placed in a nuclear reactor and irradiated with a high flux of neutrons.
-
Chemical Separation: After irradiation, the this compound must be separated from the remaining radium target and other decay products. Due to the chemical similarities between radium and francium, this separation can be challenging. Co-precipitation methods with caesium carriers, similar to those used in the thorium bombardment method, are often employed.
Other Synthesis Methods
Francium isotopes can also be produced through fusion-evaporation reactions, such as bombarding a gold-197 target with an oxygen-18 beam. This method is particularly useful for producing neutron-deficient francium isotopes.
Quantitative Data
The nuclear properties of this compound are summarized in the table below.
| Property | Value |
| Atomic Number (Z) | 87 |
| Mass Number (A) | 221 |
| Atomic Mass | 221.0142457 u |
| Half-life | 4.8 (1) minutes |
| Decay Mode | Alpha (α) decay (>99.9%) |
| Beta-minus (β⁻) decay (<0.1%) | |
| Alpha Decay Energy | 6.457 MeV |
| Beta Decay Energy | 0.313 MeV |
| Daughter Isotope (α decay) | Astatine-217 (²¹⁷At) |
| Daughter Isotope (β⁻ decay) | Radium-221 (²²¹Ra) |
Table 1: Nuclear Properties of this compound
| Synthesis Reaction | Projectile Energy | Target |
| ²³²Th(p, 6p6n)²²¹Fr | ~100 MeV | Thorium-232 |
| ²²⁶Ra(n,γ)²²⁷Ac -> ²²³Fr | Thermal/Epithermal Neutrons | Radium-226 |
| ¹⁹⁷Au(¹⁸O, xn)²¹⁵⁻¹⁸⁷Fr | ~100 MeV | Gold-197 |
Conclusion
This compound remains one of the most challenging elements to study due to its scarcity and rapid decay. However, through sophisticated production and separation techniques, researchers can generate sufficient quantities for fundamental studies in nuclear physics and chemistry. The information presented in this guide provides a foundational understanding of the natural origins and artificial synthesis of this intriguing isotope, paving the way for future investigations into its properties and potential applications.
References
The Ephemeral Element: A Technical Guide to the Discovery and Historical Context of Francium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Element 87, Francium (Fr), stands as the last naturally occurring element to be discovered, a testament to the tenacity of early 20th-century radiochemists. Its existence, predicted by Dmitri Mendeleev as "eka-caesium," was confirmed in 1939 by Marguerite Perey at the Curie Institute in Paris. This guide provides a comprehensive technical overview of the discovery of Francium, detailing the historical scientific landscape, the experimental protocols employed by Perey, and the initial characterization of this highly radioactive alkali metal. The discovery unfolded at a pivotal time in nuclear physics, with the recent discovery of the neutron and artificial radioactivity paving the way for the identification of new, unstable elements. Perey's meticulous work in purifying actinium samples and her insightful observation of anomalous radioactive decay led to the isolation and characterization of Francium-223. This document serves as a detailed reference for understanding the scientific rigor and innovative techniques that culminated in the discovery of one of the most elusive elements on Earth.
Historical Context: The Quest for Eka-Caesium
The story of Francium's discovery begins long before its actual identification. In the late 19th century, Dmitri Mendeleev's formulation of the periodic table left a conspicuous void below caesium in Group 1.[1] Mendeleev, with remarkable foresight, predicted the existence of an element with an atomic number of 87, which he termed "eka-caesium," anticipating its properties to be similar to those of the other alkali metals.[1]
The early 20th century was a period of fervent discovery in atomic physics and chemistry. The discovery of radioactivity by Henri Becquerel in 1896, followed by the pioneering work of Marie and Pierre Curie on polonium and radium, opened up a new frontier in the understanding of the atom.[2] The discovery of the neutron by James Chadwick in 1932 provided a more complete picture of the atomic nucleus and the nature of isotopes.[3] Furthermore, the creation of artificial radioactivity by Irène and Frédéric Joliot-Curie in 1934 demonstrated that new radioactive elements could be synthesized, fueling the search for the remaining missing elements in the periodic table.[3]
Several researchers had claimed to have found element 87, proposing names such as "russium" and "moldavium," but these claims could not be substantiated.[4] The scientific community was primed for the definitive discovery of eka-caesium, a challenge that would require not only a deep understanding of radiochemistry but also exceptional experimental skill.
The Discovery of Francium by Marguerite Perey (1939)
In 1939, at the renowned Curie Institute in Paris, a young and meticulous radiochemist named Marguerite Perey made the breakthrough discovery of element 87.[1][5] Perey, who had been mentored by Marie Curie herself, was an expert in the purification of the radioactive element actinium.[5]
Perey was investigating the radioactive decay of Actinium-227 (²²⁷Ac), a known beta emitter. However, she observed a subtle anomaly in the radiation emanating from her highly purified actinium samples.[6][7] She detected alpha particles with an energy of about 220 keV, which was unexpected. This led her to hypothesize that a small fraction of Actinium-227 atoms were undergoing alpha decay, a mode of decay not previously confirmed for this isotope.[6]
The alpha decay of Actinium-227 (atomic number 89) would result in the formation of a daughter isotope with an atomic number of 87 and a mass number of 223. This new element was what she had discovered. Perey initially named this new isotope "Actinium-K" (Ac-K).[6]
Naming and Initial Controversy
Initially, Perey proposed the name "Catium" (Cm) for the new element, reflecting her belief that it was the most electropositive cation.[6] However, this name was met with resistance, partly due to its potential confusion with the word "cat" and the fact that the symbol "Cm" was later assigned to Curium.[6] In 1949, the International Union of Pure and Applied Chemistry (IUPAC) officially adopted the name "Francium" (Fr) in honor of Perey's home country, France.[6]
The announcement of her discovery was not without its challenges. Another research group had claimed the discovery of element 87 and named it "moldavium." However, Perey's meticulous experimental evidence ultimately led to the acceptance of her discovery as the first definitive identification of the element.[8]
Experimental Protocols
The discovery of Francium was a result of painstaking and precise radiochemical techniques. The following is a detailed description of the probable experimental protocols used by Marguerite Perey, based on her publications and the common practices of the 1930s.
Purification of Actinium-227
Perey's primary task at the Curie Institute was the purification of actinium from uranium ore. This was a critical first step, as any impurities would interfere with the sensitive radiation measurements. The process likely involved the following steps:
-
Leaching: Uranium ore (pitchblende) was dissolved in strong acid, likely nitric acid, to bring the actinium and other elements into solution.
-
Fractional Crystallization: This was a common technique at the time for separating elements with similar chemical properties. Perey would have performed numerous sequential crystallizations to separate actinium from the chemically similar lanthanum and other rare earth elements present in the ore.[9] This process relies on slight differences in the solubility of the salts of these elements.
-
Precipitation: Actinium was likely precipitated out of solution as an insoluble compound, such as actinium oxalate or hydroxide, to further concentrate and purify it.
Detection and Characterization of Radiation
The instrumentation available in the 1930s for detecting and characterizing radiation was rudimentary by modern standards but highly effective in the hands of a skilled researcher like Perey.
-
Electrometer: An electrometer, likely a quadrant electrometer, would have been used to measure the overall radioactivity of the purified actinium sample. These instruments measure the ionization of air caused by radiation.
-
Geiger-Müller Counter: The Geiger-Müller counter, developed in the late 1920s, was a more sensitive instrument capable of detecting individual alpha and beta particles.[10][11] Perey would have used this to carefully analyze the types and energies of the radiation emitted from her actinium samples. The detection of alpha particles with an energy around 220 keV was the key observation that hinted at a new decay process.[6]
Identification of Francium-223
To confirm that the new radioactivity was indeed from a new element with the properties of an alkali metal, Perey performed a crucial chemical separation:
-
Co-precipitation with Caesium Salts: Perey took a solution containing her purified actinium and its decay products and added a stable caesium salt (e.g., caesium chloride). She then added a reagent that would precipitate the caesium, such as perchloric acid to form caesium perchlorate.[7]
-
Analysis of the Precipitate: She found that the new, short-lived radioactivity co-precipitated with the caesium salt. This was strong evidence that the new element belonged to the same chemical group as caesium – the alkali metals – as predicted for element 87.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the discovery and properties of Francium-223 as known from early and modern measurements.
| Property | Value Reported by Perey (or inferred from her work) | Modern Accepted Value | Reference |
| Half-life of Francium-223 | ~21 minutes | 22 minutes | [6] |
| Decay Mode of Actinium-227 leading to Francium-223 | Alpha decay | Alpha decay (branching ratio ~1.38%) | [12] |
| Energy of Alpha Particles from Actinium-227 | Below 80 keV for the daughter product | ~5.54 MeV for the alpha decay of ²²⁷Ac | [6] |
| Decay Products of Francium-223 | Radium-223 (via beta decay), Astatine-219 (via alpha decay) | Radium-223 (beta decay), Astatine-219 (alpha decay) | [12] |
Table 1: Properties of Francium-223
| Property | Predicted Value (Eka-caesium) | Observed/Modern Value (Francium) | Reference |
| Atomic Number | 87 | 87 | [1] |
| Chemical Group | 1 (Alkali Metal) | 1 (Alkali Metal) | [1] |
| Reactivity | Highly reactive, similar to caesium | Extremely reactive | [1] |
| Valence | +1 | +1 | [1] |
Table 2: Predicted vs. Observed Properties of Element 87
Visualizations
Signaling Pathway: Decay of Actinium-227
Caption: Decay chain of Actinium-227, leading to the formation of Francium-223.
Experimental Workflow: Discovery of Francium
References
- 1. WebElements Periodic Table » Francium » historical information [winter.group.shef.ac.uk]
- 2. Scientists Develop Inorganic Resins for Generating and Purifying Radium and Actinium | Department of Energy [energy.gov]
- 3. physics.ucla.edu [physics.ucla.edu]
- 4. perey.org [perey.org]
- 5. rinconeducativo.org [rinconeducativo.org]
- 6. Francium - Wikipedia [en.wikipedia.org]
- 7. blog.sciencemuseum.org.uk [blog.sciencemuseum.org.uk]
- 8. hackaday.com [hackaday.com]
- 9. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. Geiger counter - Wikipedia [en.wikipedia.org]
- 11. Hans Geiger—German Physicist and the Geiger Counter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. britannica.com [britannica.com]
Unveiling the Core of Francium-221: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the nuclear structure and isotopic data of Francium-221 (²²¹Fr), an isotope of significant interest in nuclear physics and targeted alpha therapy research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and a visual representation of its decay pathway.
Introduction to this compound
This compound is a radioactive isotope of the element francium, with a nucleus containing 87 protons and 134 neutrons.[1][2] It is a naturally occurring isotope, found in trace amounts as a product of the neptunium decay series, originating from the alpha decay of Actinium-225 (²²⁵Ac).[1][3] Its relatively short half-life and specific decay characteristics make it a subject of ongoing scientific investigation.
Nuclear Properties of this compound
The fundamental nuclear properties of this compound have been determined through various experimental techniques. A summary of these properties is presented in the tables below for ease of reference and comparison.
Table 1: General Nuclear Properties of this compound
| Property | Value |
| Atomic Number (Z) | 87[1] |
| Neutron Number (N) | 134[1] |
| Mass Number (A) | 221[1] |
| Isotopic Mass | 221.014254(5) u[4] |
| Mass Excess | 13.27752 MeV[4] |
| Nuclear Binding Energy | 1702.4194191 MeV[4] |
| Nuclear Spin (I) | 5/2[5][6] |
| Parity (P) | -[6] |
Table 2: Radioactive Decay Data for this compound
| Property | Value |
| Half-Life | 4.801(6) min[4] |
| Primary Decay Mode | Alpha (α) Decay (>99.9%)[2] |
| Alpha Decay Energy (Qα) | 6.4577(14) MeV[2] |
| Secondary Decay Mode | Beta-minus (β⁻) Decay (<0.1%)[2] |
| Beta Decay Energy (Qβ⁻) | 0.313(6) MeV[2] |
| Tertiary Decay Mode | ¹⁴C Emission (9 x 10⁻¹³ %)[7] |
Table 3: Nuclear Moments of this compound
| Property | Value |
| Magnetic Dipole Moment (µ) | +1.58(3) µN[4] |
| Electric Quadrupole Moment (Q) | -0.98(6) b[7] |
Experimental Protocols
The determination of the nuclear properties of this compound relies on a suite of sophisticated experimental techniques. Due to its short half-life and low natural abundance, the production and rapid analysis of ²²¹Fr are critical.
Production and Separation of this compound
This compound is primarily produced from the alpha decay of Actinium-225.[8] Actinium-225 itself can be produced through several methods, including the irradiation of thorium with high-energy protons or from the decay of Thorium-229.[8][9]
A common experimental workflow involves the following general steps:
-
Production of Parent Isotope (²²⁵Ac): Actinium-225 is often obtained from sources such as Oak Ridge National Laboratory, where it is "milked" from stockpiles of Thorium-229.[8]
-
Generator System: An Actinium-225/Francium-221 generator is established. This typically involves immobilizing the parent ²²⁵Ac on a solid support, such as a resin column.[10]
-
Elution of this compound: As ²²⁵Ac decays, the daughter ²²¹Fr is produced. A suitable eluent is passed through the column to selectively remove the ²²¹Fr, leaving the ²²⁵Ac parent behind.[10] This process must be performed rapidly due to the short half-life of ²²¹Fr.
Measurement of Half-Life
The half-life of this compound is determined by measuring the decrease in its activity over time. A typical experimental approach involves:
-
Sample Preparation: A sample of purified ²²¹Fr is prepared.
-
Radiation Detection: The alpha particle emissions from the decay of ²²¹Fr are measured using a suitable detector, such as a silicon detector.[11][12]
-
Data Acquisition: The number of alpha decays is recorded as a function of time.
-
Data Analysis: The decay curve is fitted with an exponential function to determine the half-life. An improved value for the half-life of 4.79(2) minutes was determined by calibrating the absolute time with the known half-life of its decay product, Bismuth-213.[11]
Decay Mode and Energy Measurements
Alpha and gamma spectroscopy are the primary techniques used to characterize the decay modes and energies of this compound.
-
Alpha Spectroscopy: This technique is used to measure the energy of the alpha particles emitted during the decay of ²²¹Fr to Astatine-217.[2] The experimental setup typically consists of a vacuum chamber containing the ²²¹Fr source and a semiconductor detector (e.g., a silicon detector). The energy of the detected alpha particles provides information about the Q-value of the decay and the energy levels of the daughter nucleus.[13]
-
Gamma-Ray Spectroscopy: Following alpha or beta decay, the daughter nucleus may be left in an excited state. It then de-excites by emitting gamma rays of specific energies. These gamma rays are detected using high-purity germanium (HPGe) or sodium iodide (NaI(Tl)) detectors.[14][15] The energies and intensities of the gamma rays provide information about the energy levels and decay scheme of the daughter nuclei.
Determination of Nuclear Spin and Parity
The nuclear spin of this compound has been measured using on-line atomic-beam magnetic resonance (ABMR) techniques.[5] In this method, a beam of ²²¹Fr atoms is passed through a magnetic field, and radiofrequency radiation is applied. By observing the resonances, the nuclear spin can be determined. The parity is often inferred from the nuclear shell model and the observed decay properties.[16]
Measurement of Nuclear Moments
The magnetic dipole and electric quadrupole moments are determined through high-precision spectroscopic methods, often in combination with magneto-optical trapping of francium atoms.[17] These experiments measure the hyperfine structure of atomic transitions, which is influenced by the nuclear moments. By analyzing the splitting of the atomic energy levels, the values of the magnetic dipole and electric quadrupole moments can be extracted.[17]
Decay Pathway of this compound
The primary decay pathway of this compound is through alpha emission to Astatine-217. This is part of the larger Neptunium (4n+1) decay series. The following diagram illustrates the initial steps of the this compound decay chain.
Caption: Decay chain of this compound.
Conclusion
This technical guide provides a consolidated source of information on the nuclear structure and isotopic data of this compound. The presented data and methodologies are essential for researchers working in nuclear physics, radiochemistry, and the development of novel radiopharmaceuticals. Continued research into the properties of this compound and other alpha-emitting isotopes will be crucial for advancing their potential applications in medicine and fundamental science.
References
- 1. Francium - Wikipedia [en.wikipedia.org]
- 2. This compound (15756-41-9) for sale [vulcanchem.com]
- 3. sciencenotes.org [sciencenotes.org]
- 4. This compound - isotopic data and properties [chemlin.org]
- 5. researchgate.net [researchgate.net]
- 6. Isotope data for this compound in the Periodic Table [periodictable.com]
- 7. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 8. Multiple Production Methods Underway to Provide Actinium-225 | NIDC: National Isotope Development Center [isotopes.gov]
- 9. Actinium-225 production with an electron accelerator - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 10. Biodistribution of free this compound and Bismuth-213 in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nuc1.fis.ucm.es [nuc1.fis.ucm.es]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. physlab.org [physlab.org]
- 15. m.youtube.com [m.youtube.com]
- 16. hep.phy.cam.ac.uk [hep.phy.cam.ac.uk]
- 17. physics.umd.edu [physics.umd.edu]
An In-Depth Technical Guide to the Francium-221 Decay Chain and its Daughter Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Francium-221 (²²¹Fr) is a rare and highly radioactive isotope of francium, an alkali metal with the atomic number 87. As a member of the actinium decay series (originating from Uranium-235), ²²¹Fr is a critical nuclide for researchers studying nuclear structure, decay properties, and for those in the field of radiopharmaceutical development, particularly in targeted alpha therapy (TAT). This technical guide provides a comprehensive overview of the this compound decay chain, its daughter products, and the experimental methodologies employed in their study.
The this compound Decay Chain
This compound primarily undergoes alpha decay, initiating a cascade of subsequent decays that culminates in a stable isotope of bismuth. A minor branch of beta decay for ²²¹Fr also exists. The decay chain is a rich source of alpha and beta particles, as well as gamma and X-ray emissions, making it a subject of significant scientific interest.
The primary decay sequence is as follows:
This compound (²²¹Fr) → Astatine-217 (²¹⁷At) → Bismuth-213 (²¹³Bi) → Polonium-213 (²¹³Po) / Thallium-209 (²⁰⁹Tl) → Lead-209 (²⁰⁹Pb) → Bismuth-209 (²⁰⁹Bi)
Quantitative Decay Data
The following tables summarize the key quantitative data for each radionuclide in the this compound decay chain.
Table 1: Properties of this compound
| Property | Value |
| Half-life | 4.801 minutes[1] |
| Primary Decay Mode | Alpha (α) decay (>99.9%)[2] |
| Alpha Decay Energy | 6.4577 MeV[2] |
| Secondary Decay Mode | Beta-minus (β⁻) decay (<0.1%)[2] |
| Beta Decay Energy | 0.313 MeV[2] |
| Daughter Product (α) | Astatine-217[2] |
| Daughter Product (β⁻) | Radium-221 |
Table 2: Decay Properties of Daughter Products
| Nuclide | Half-life | Primary Decay Mode(s) | Decay Energy | Primary Daughter Product(s) |
| Astatine-217 (²¹⁷At) | 32.6 milliseconds[3] | Alpha (α) | 7.202 MeV[4] | Bismuth-213[2][3] |
| Bismuth-213 (²¹³Bi) | 45.59 minutes[5] | Beta-minus (β⁻) (97.86%), Alpha (α) (2.14%)[6] | β⁻: 1.422 MeV, α: 5.988 MeV[5] | Polonium-213 (β⁻), Thallium-209 (α)[6][7] |
| Polonium-213 (²¹³Po) | 3.72 microseconds[8] | Alpha (α) | 8.537 MeV[9] | Lead-209[9][10] |
| Thallium-209 (²⁰⁹Tl) | 2.161 minutes[11] | Beta-minus (β⁻) | 3.981 MeV[12] | Lead-209[11][13] |
| Lead-209 (²⁰⁹Pb) | 3.235 hours[14] | Beta-minus (β⁻) | 0.644 MeV[15] | Bismuth-209[14][15] |
| Bismuth-209 (²⁰⁹Bi) | ~2.01 x 10¹⁹ years | Alpha (α) | 3.137 MeV[16] | Thallium-205 |
Note: Bismuth-209 is considered stable for all practical purposes due to its extremely long half-life.[16]
Experimental Protocols
The study of the this compound decay chain involves a series of sophisticated experimental techniques for the production, separation, and characterization of the short-lived radionuclides.
Production of this compound
This compound is naturally present in minute quantities in uranium minerals as a decay product of Actinium-225.[2] For experimental purposes, it is typically produced artificially.
Method: Proton Bombardment of Thorium
A common method for producing a range of francium isotopes, including ²²¹Fr, involves the spallation of thorium targets with high-energy protons.
-
Target Preparation: A thin foil of thorium metal is used as the target.
-
Irradiation: The thorium foil is bombarded with a high-energy proton beam (e.g., 100-MeV protons) from a particle accelerator.[2] The interaction of protons with thorium nuclei induces spallation reactions, producing a variety of reaction products, including this compound.
-
Post-Irradiation Processing: Following irradiation, the thorium target is dissolved in a suitable acid, such as hydrochloric acid (HCl), to bring the produced radionuclides into solution for subsequent chemical separation.
Radiochemical Separation and Purification
Due to the complex mixture of radionuclides produced during irradiation, a multi-step chemical separation process is necessary to isolate and purify this compound.
Method: Co-precipitation and Volatilization
This method leverages the chemical similarities between francium and cesium.
-
Co-precipitation with Cesium Carrier: A known amount of stable cesium is added to the dissolved target solution to act as a carrier for the trace amounts of francium. Francium is then co-precipitated with cesium using reagents like silicotungstic acid or perchloric acid.[2]
-
Volatilization: The francium and cesium precipitates can be further purified by volatilization. The sample is heated, and the more volatile francium can be selectively collected on a cooled surface.
Measurement of Decay Properties
A suite of nuclear spectroscopy techniques is employed to measure the half-lives, decay energies, and branching ratios of the radionuclides in the decay chain.
a. Alpha Spectroscopy
Alpha spectroscopy is used to identify alpha-emitting nuclides and measure the energy of the emitted alpha particles.
-
Detector: A silicon-implanted or surface-barrier detector is typically used. These detectors offer excellent energy resolution for alpha particles.
-
Sample Preparation: A thin, uniform source is crucial to minimize energy loss of the alpha particles within the source material. This can be achieved by methods such as electrodeposition or drop deposition onto a suitable backing.
-
Measurement: The detector and source are placed in a vacuum chamber to eliminate energy loss of the alpha particles in the air. The signals from the detector are processed by a multichannel analyzer to generate an energy spectrum.
-
Calibration: The energy calibration of the spectrometer is performed using standard alpha sources with well-known alpha particle energies. The efficiency of the detector is also calibrated to determine the absolute activity of the source.
b. Beta Spectroscopy
Beta spectroscopy is used to measure the energy distribution of beta particles.
-
Detector: Plastic scintillators or silicon detectors are commonly used for beta spectroscopy.
-
Measurement: The continuous energy spectrum of the beta particles is recorded. Analysis of the endpoint energy of the spectrum provides the maximum beta decay energy (Qβ).
c. Gamma Spectroscopy
Gamma spectroscopy is used to detect and measure the energy of gamma rays emitted during the decay process. Gamma rays are often emitted when a daughter nucleus is left in an excited state after an alpha or beta decay.
-
Detector: High-purity germanium (HPGe) detectors are preferred for their excellent energy resolution, allowing for the precise identification of gamma-ray energies.
-
Measurement: The detector measures the energy of gamma rays interacting with it, producing a spectrum of gamma-ray energies. This spectrum can be used to identify the radionuclides present and to quantify their activity.
d. Coincidence Measurements
Coincidence counting techniques are powerful tools for elucidating complex decay schemes. By detecting two or more radiations that are emitted in cascade within a very short time window, the relationships between different decays can be established.
-
Alpha-Gamma Coincidence: This technique involves detecting an alpha particle and a subsequent gamma ray in coincidence. This helps to determine which gamma rays are associated with a specific alpha decay branch and to construct the energy level scheme of the daughter nucleus.
-
Beta-Gamma Coincidence: Similar to alpha-gamma coincidence, this method is used to study the gamma rays emitted following a beta decay.
-
Gamma-Gamma Coincidence: This technique is used to identify cascades of gamma rays, where the detection of one gamma ray is used as a trigger to look for a second, coincident gamma ray.
Mandatory Visualizations
Caption: The primary decay chain of this compound.
Caption: Experimental workflow for studying this compound.
References
- 1. Isotopes of francium - Wikipedia [en.wikipedia.org]
- 2. This compound (15756-41-9) for sale [vulcanchem.com]
- 3. Astatine-217 - isotopic data and properties [chemlin.org]
- 4. Isotopes of astatine - Wikipedia [en.wikipedia.org]
- 5. Bismuth-213 - isotopic data and properties [chemlin.org]
- 6. lnhb.fr [lnhb.fr]
- 7. 213Bi [prismap.eu]
- 8. Polonium-213 - isotopic data and properties [chemlin.org]
- 9. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 10. mirdsoft.org [mirdsoft.org]
- 11. mirdsoft.org [mirdsoft.org]
- 12. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 13. homework.study.com [homework.study.com]
- 14. Lead-209 - isotopic data and properties [chemlin.org]
- 15. Isotope data for lead-209 in the Periodic Table [periodictable.com]
- 16. Bismuth-209 - Wikipedia [en.wikipedia.org]
Understanding the actinium decay series and Francium-221
An In-Depth Technical Guide to the Actinium Decay Series and the Role of Francium-221
This technical guide provides a comprehensive overview of the actinium decay series, with a specific focus on the isotope this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the decay characteristics, experimental analysis, and radiological properties of this decay chain.
The Actinium Decay Series (4n+3)
The actinium decay series is one of the three classical radioactive series that occur in nature. It begins with the primordial radionuclide Uranium-235 and concludes with the stable isotope Lead-207.[1] This series is also known as the 4n+3 series because the mass number of every isotope in the chain can be expressed by the formula A = 4n + 3, where 'n' is an integer.[1][2] The decay sequence involves a cascade of alpha (α) and beta-minus (β⁻) decays, releasing a total of 46.4 MeV of energy from U-235 to Pb-207.[1]
This compound (²²¹Fr) is a key intermediate isotope in this series, arising from the alpha decay of Actinium-225 (²²⁵Ac).[3][4][5] Due to its short half-life and the emission of a high-energy alpha particle, this compound and its parent, Actinium-225, are of significant interest in the field of targeted alpha therapy (TAT) for cancer treatment.
Quantitative Data of the Actinium Decay Series
The following table summarizes the key radiological data for each radionuclide in the actinium decay series, from Uranium-235 to the final stable isotope, Lead-207.
| Isotope Name | Symbol | Half-Life | Primary Decay Mode(s) | Decay Energy (MeV) |
| Uranium-235 | ²³⁵U | 7.04 x 10⁸ years | α | 4.679 |
| Thorium-231 | ²³¹Th | 25.52 hours | β⁻ | 0.391 |
| Protactinium-231 | ²³¹Pa | 3.276 x 10⁴ years | α | 5.150 |
| Actinium-227 | ²²⁷Ac | 21.77 years | β⁻ (98.62%), α (1.38%) | β⁻: 0.045, α: 5.042 |
| Thorium-227 | ²²⁷Th | 18.72 days | α | 6.146 |
| Radium-223 | ²²³Ra | 11.43 days | α | 5.979 |
| Radon-219 | ²¹⁹Rn | 3.96 seconds | α | 6.946 |
| Polonium-215 | ²¹⁵Po | 1.781 milliseconds | α (>99.99%), β⁻ (0.00023%) | α: 7.526, β⁻: 0.715 |
| Lead-211 | ²¹¹Pb | 36.1 minutes | β⁻ | 1.367 |
| Bismuth-211 | ²¹¹Bi | 2.14 minutes | α (99.72%), β⁻ (0.28%) | α: 6.751, β⁻: 0.579 |
| Thallium-207 | ²⁰⁷Tl | 4.77 minutes | β⁻ | 1.418 |
| Polonium-211 | ²¹¹Po | 0.516 seconds | α | 7.595 |
| Lead-207 | ²⁰⁷Pb | Stable | - | - |
Data compiled from various sources. Half-lives and decay energies can have slight variations depending on the source.
Focus on this compound
This compound is formed from the alpha decay of Actinium-225.[5][6] It is a highly radioactive alkali metal isotope with a half-life of 4.9 minutes.[3][6][7] Its decay pattern is dominated by alpha decay, with a branching ratio greater than 99.9%, transforming it into Astatine-217.[6] A minor branch of its decay (<0.1%) occurs through beta-minus emission, resulting in Radium-221.[6][7]
-
Primary Decay: ²²¹Fr → ²¹⁷At + α (>99.9%)[6]
-
Alpha Decay Energy: 6.4577 MeV[6]
-
-
Secondary Decay: ²²¹Fr → ²²¹Ra + β⁻ (<0.1%)[6]
-
Beta Decay Energy: 0.313 MeV[6]
-
The short half-life and the high-energy alpha particle emission make the ²²⁵Ac/²²¹Fr pair a potent combination for targeted radiopharmaceutical therapies.
Experimental Protocols for Radionuclide Analysis
The characterization and quantification of isotopes within the actinium decay series require sophisticated detection techniques due to the variety of emissions (alpha, beta, gamma) and the wide range of half-lives.
Alpha Spectroscopy
Alpha spectroscopy is a primary technique for identifying and quantifying alpha-emitting radionuclides.[8] It provides high-resolution energy spectra, allowing for the differentiation of various alpha emitters.
Methodology:
-
Sample Preparation: The initial step involves bringing the sample into a suitable form, often a homogeneous liquid solution.[9] This may require acid digestion for solid samples like soils or filters.[10] To determine the efficiency of the chemical separation (radiochemical yield), a known quantity of a tracer isotope is added at the beginning of the process.[9]
-
Radiochemical Separation: Since many alpha decay energies from different elements can overlap, the element of interest must be chemically isolated.[8] Common techniques include:
-
Co-precipitation: Used to pre-concentrate actinides from a sample matrix. For instance, precipitating calcium oxalate or lanthanum fluoride can effectively carry actinides.[8][9]
-
Solvent Extraction & Ion Exchange/Extraction Chromatography: These are powerful methods for separating different actinide elements from each other and from interfering matrix components.[9][10]
-
-
Source Preparation: For high-resolution alpha spectrometry, a very thin, uniform source layer is required to prevent self-absorption of the alpha particles.[8] This is typically achieved by:
-
Spectrum Acquisition: The prepared source is placed inside a vacuum chamber containing a semiconductor detector (e.g., a Passivated Implanted Planar Silicon - PIPS detector). The vacuum prevents energy loss of the alpha particles in the air. The detector measures the energy of each incident alpha particle, and a multichannel analyzer builds an energy spectrum.[9]
Gamma Spectroscopy
Gamma spectroscopy is used to detect and quantify gamma-emitting radionuclides.[12] It is particularly useful for measuring certain isotopes in the actinium series that are weak or non-gamma emitters by detecting the more intense gamma rays from their daughter products once secular equilibrium is established.[13][14] For example, Actinium-225 is often quantified by measuring the 218 keV gamma-ray from its daughter, this compound.[13]
Methodology:
-
Sample Preparation: Samples are placed in a well-defined geometry (e.g., a Marinelli beaker or a vial) for which the detector has been efficiency-calibrated. No complex chemical separation is typically required unless specific interferences must be removed.
-
Detection System: A high-purity germanium (HPGe) detector is most commonly used due to its excellent energy resolution. The detector is heavily shielded (e.g., with lead) to reduce background radiation.[15]
-
Calibration: The system must be calibrated for both energy and efficiency.
-
Energy Calibration: Performed using sources with well-known gamma-ray energies (e.g., ¹³⁷Cs, ⁶⁰Co) to correlate channel number with energy.[12]
-
Efficiency Calibration: Performed using a calibrated multi-gamma source with the same geometry as the sample to determine the detector's efficiency at different energies.
-
-
Data Acquisition and Analysis: The sample is counted for a sufficient time to achieve good statistical certainty. The resulting spectrum is analyzed to identify the characteristic gamma-ray peaks of the radionuclides present. The area of a peak is proportional to the activity of the corresponding nuclide.[14]
Beta Decay Measurement
Beta decay involves the emission of an electron (β⁻) or a positron (β⁺) and results in a continuous energy spectrum up to a maximum endpoint energy (Q-value).[16]
Methodology:
-
Liquid Scintillation Counting (LSC): This is a common method for quantifying beta emitters. The sample is mixed with a "cocktail" containing a solvent and scintillating fluors. The beta particles excite the fluors, which then emit light detected by photomultiplier tubes. The intensity of the light is proportional to the particle's energy.
-
Total Absorption Spectroscopy (TAS): This technique is used for detailed studies of beta decay properties. It employs a large, high-efficiency calorimeter (a 4π detector) to measure the total energy of the gamma cascades that follow beta decay.[17] This allows for a more accurate determination of the beta-decay feeding probabilities to different energy levels in the daughter nucleus, overcoming systematic errors found in other methods.[17]
Visualizations
The following diagrams illustrate the actinium decay pathway and a generalized workflow for radionuclide analysis.
Caption: The Actinium (4n+3) decay series from ²³⁵U to stable ²⁰⁷Pb.
Caption: Generalized workflow for the analysis of actinide radionuclides.
References
- 1. radiation-dosimetry.org [radiation-dosimetry.org]
- 2. Decay chain - Wikipedia [en.wikipedia.org]
- 3. Francium - Wikipedia [en.wikipedia.org]
- 4. Radioactive decay chain of actinium-225 [nist.gov]
- 5. Actinium-225 - Wikipedia [en.wikipedia.org]
- 6. This compound (15756-41-9) for sale [vulcanchem.com]
- 7. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 8. nf-itwg.org [nf-itwg.org]
- 9. hotlab.sckcen.be [hotlab.sckcen.be]
- 10. ortec-online.com [ortec-online.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. theremino.com [theremino.com]
- 13. researchgate.net [researchgate.net]
- 14. nrc.gov [nrc.gov]
- 15. bmuv.de [bmuv.de]
- 16. Beta decay - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Theoretical Models of Francium-221 Chemical Behavior: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Francium (Fr), the heaviest of the alkali metals, is a subject of significant interest in both fundamental and applied sciences. Its most stable isotope, Francium-223, has a half-life of only 22 minutes, while Francium-221 (Fr-221), a key component in the decay chain of Actinium-225 (Ac-225), has an even shorter half-life of 4.8 minutes.[1][2] This extreme instability makes experimental investigation of its chemical properties exceptionally challenging.[3][4] Consequently, theoretical and computational models are indispensable for predicting and understanding the chemical behavior of this compound.
This technical guide provides a comprehensive overview of the current theoretical understanding of this compound's chemical properties, with a particular focus on aspects relevant to its application in targeted alpha therapy (TAT) and drug development. The significant influence of relativistic effects on its electronic structure and reactivity will be a central theme.
Core Theoretical Concepts
The chemical behavior of Francium is largely dictated by its position in the periodic table as the heaviest alkali metal, with an electron configuration of [Rn] 7s¹.[1][5] However, due to its high atomic number (Z=87), the electrons, particularly the inner shell electrons, travel at speeds approaching a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in any accurate theoretical model of its chemistry.[6][7]
Relativistic Effects:
Relativistic effects are deviations from the predictions of non-relativistic quantum mechanics.[7] In heavy elements like Francium, these effects are pronounced and have a significant impact on atomic and molecular properties. The primary relativistic effects include:
-
Contraction of s and p orbitals: The high velocity of s and p electrons leads to an increase in their relativistic mass, causing them to be drawn closer to the nucleus. This contraction stabilizes these orbitals.[8]
-
Expansion and destabilization of d and f orbitals: The contraction of s and p orbitals leads to more effective shielding of the nuclear charge from the d and f electrons, causing the latter to expand and become less stable.
-
Spin-orbit coupling: This is the interaction between the electron's spin and its orbital angular momentum. In heavy elements, this interaction is strong and can significantly influence the electronic energy levels.
For Francium, the relativistic contraction of the 7s orbital leads to a higher ionization energy than would be expected from a simple extrapolation of the trend down the alkali metal group.[1][8] This has profound implications for its reactivity and the stability of its compounds.
Quantitative Data from Theoretical Models
Due to the challenges of experimental measurement, most of the available quantitative data on the chemical properties of Francium are derived from theoretical calculations. These calculations employ sophisticated relativistic quantum chemistry methods, such as Dirac-Fock and coupled-cluster approaches.[6]
Table 1: Calculated Atomic and Physical Properties of Francium
| Property | Calculated/Estimated Value | Reference(s) |
| Atomic Number | 87 | [5] |
| Electron Configuration | [Rn] 7s¹ | [1][5] |
| First Ionization Energy | 392.811(4) kJ/mol (~3.94 eV) | [1][8][9] |
| Electron Affinity | ~44 kJ/mol (~0.47 eV) | [5][10][11] |
| Electronegativity (Pauling Scale) | 0.7 | [1][9] |
| Atomic Radius | ~270 pm | [10] |
| Ionic Radius (Fr⁺) | ~194 pm | [10] |
| Melting Point (Estimated) | ~300 K (27 °C) | [1][5] |
| Boiling Point (Estimated) | ~950 K (677 °C) | [1][12] |
Table 2: Theoretical Bond Dissociation Energies of Diatomic Francium Species
Note: Experimental data for Francium bond dissociation energies are unavailable. The following are indicative values based on theoretical predictions and trends.
| Molecule | Bond Dissociation Energy (kJ/mol) - Theoretical Estimate |
| FrH | Predicted to be the lowest among alkali metal hydrides |
| Fr₂ | Predicted to be very low due to weak metallic bonding |
| FrF | Predicted to have the lowest bond dissociation energy among alkali metal fluorides |
| FrCl | Predicted to have the lowest bond dissociation energy among alkali metal chlorides |
The general trend for alkali metal halides is a decrease in bond dissociation energy down the group. Therefore, Francium halides are expected to have the weakest bonds.[10]
Experimental Protocols (Adapted for Theoretical Studies)
While direct experimentation with macroscopic amounts of this compound is not feasible, theoretical studies can be guided by established protocols for handling other highly reactive alkali metals. These protocols highlight the necessary precautions and environmental conditions that would be required, which in turn inform the parameters for computational models (e.g., simulating reactions in an inert atmosphere).
1. Handling and Storage (Theoretical Analogue: Defining the Computational Environment)
-
Inert Atmosphere: All alkali metals are highly reactive with air and moisture.[3][13] Experiments are conducted in a glove box under an inert atmosphere (e.g., argon).[14]
-
Computational Analogue: Theoretical calculations of Francium's reactivity are performed on isolated atoms or molecules in a vacuum, simulating an inert environment. Solvation models can be applied to simulate reactions in specific solvents.
-
-
Exclusion of Water: Alkali metals react violently with water to produce hydrogen gas and the metal hydroxide.[3]
-
Computational Analogue: Reaction pathways with water can be modeled to calculate the reaction energetics and transition states, providing a theoretical basis for the observed high reactivity.
-
2. Reactivity Studies (Theoretical Analogue: Computational Reaction Modeling)
-
Reaction with Halogens: Alkali metals react vigorously with halogens to form salts.
-
Computational Analogue: Quantum chemical calculations can be used to model the reaction of a Francium atom with a halogen molecule (e.g., F₂, Cl₂) to determine the reaction mechanism, activation energies, and the properties of the resulting Francium halide.
-
-
Formation of Superoxides: Heavier alkali metals can form superoxides when reacting with oxygen.
-
Computational Analogue: The interaction of Francium with oxygen can be modeled to predict the stability and electronic structure of Francium superoxide (FrO₂).[15]
-
Mandatory Visualizations
Signaling Pathway: Actinium-225 Decay Chain
The primary relevance of this compound in drug development is its role as a daughter nuclide in the decay chain of Actinium-225, a promising candidate for targeted alpha therapy (TAT).[16][17] The decay of Ac-225 and its progeny releases a cascade of high-energy alpha particles that can effectively kill cancer cells.[4] The following diagram illustrates this critical decay pathway.
Caption: The decay cascade of Actinium-225, highlighting the generation of this compound.
Experimental Workflow: Theoretical Modeling of this compound Chemical Properties
The following diagram outlines a typical workflow for the theoretical investigation of this compound's chemical behavior using computational chemistry methods.
Caption: A generalized workflow for the computational modeling of this compound chemistry.
Conclusion
The chemical behavior of this compound is a fascinating and challenging area of study, dominated by the profound influence of relativistic effects. Due to its extreme radioactivity and short half-life, theoretical models are paramount for elucidating its properties. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals interested in leveraging the unique characteristics of this compound, particularly in the context of targeted alpha therapy. As computational methods continue to advance in accuracy and efficiency, our theoretical understanding of this elusive element will undoubtedly grow, paving the way for novel applications in medicine and beyond.
References
- 1. Francium - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Information on Alkali Metals – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Actinium-225 targeted alpha particle therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Francium | Fr (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [2103.15886] Relativistic calculations of the chemical properties of the superheavy element with $Z=119$ and its homologues [arxiv.org]
- 7. Relativistic quantum chemistry - Wikipedia [en.wikipedia.org]
- 8. physical chemistry - Does caesium or francium have a lower ionization energy? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. nuclear-power.com [nuclear-power.com]
- 10. webqc.org [webqc.org]
- 11. Francium (Fr) | Research Starters | EBSCO Research [ebsco.com]
- 12. Periodic Table of Elements: Francium - Fr (EnvironmentalChemistry.com) [environmentalchemistry.com]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. purdue.edu [purdue.edu]
- 15. Francium compounds - Wikipedia [en.wikipedia.org]
- 16. Actinium-225 - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Francium-221 electron configuration and atomic properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Francium-221 (²²¹Fr) is a radioactive isotope of the alkali metal francium. As the second rarest naturally occurring element, its study presents significant experimental challenges due to its extreme instability and short half-life. This document provides a comprehensive overview of the core atomic properties of this compound, its decay characteristics, and the advanced experimental techniques required for its investigation. While direct applications in drug development are currently speculative due to its radiological properties, an understanding of its fundamental characteristics is essential for nuclear medicine, radiopharmaceutical research, and theoretical chemistry.
I. Atomic and Nuclear Properties of this compound
This compound is characterized by an atomic number of 87, a mass number of 221, and an electron configuration of [Rn] 7s¹.[1][2] This configuration, with a single valence electron, places it in Group 1 of the periodic table and dictates its chemical behavior as an alkali metal.[1] The nucleus of this compound contains 87 protons and 134 neutrons.[2]
The properties of this compound are largely defined by its radioactivity. It is a naturally occurring isotope found in trace amounts in uranium minerals as a product of the decay of actinium.[2] However, for experimental purposes, it is synthesized in particle accelerators, for instance, by bombarding thorium with protons or radium with neutrons.[2][3]
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Atomic Number (Z) | 87[1][2] |
| Mass Number (A) | 221[4] |
| Electron Configuration | [Rn] 7s¹[1][2] |
| Half-Life | 4.8 minutes[1] |
| Primary Decay Mode | Alpha (α) Decay (>99.9%)[5] |
| Secondary Decay Mode | Beta-minus (β⁻) Decay (<0.1%)[5] |
| Atomic Mass | 221.01425 u[6] |
| Ionization Energy | ~380 kJ/mol[2] |
| Electronegativity (Pauling Scale) | 0.7[2] |
| Atomic Radius (Van der Waals) | 348 pm |
II. Electron Configuration and Atomic Structure
The electron configuration of this compound, [Rn] 7s¹, indicates that it has a single electron in its outermost shell, which is characteristic of alkali metals.[1][2] This lone valence electron results in a low first ionization energy and the lowest electronegativity among all elements, making it highly reactive.[2] The arrangement of electrons in their respective shells is a fundamental determinant of an element's chemical properties and bonding behavior.
III. Decay Chain of this compound
This compound is a member of the Neptunium decay series.[1] It primarily undergoes alpha decay, transforming into Astatine-217.[1][5] A minor branch of its decay occurs through beta-minus emission, resulting in Radium-221.[5] The subsequent decay of its daughter products continues until a stable isotope is reached. Understanding this decay chain is crucial for predicting the radiological profile of a sample containing this compound.
IV. Experimental Protocols and Methodologies
Due to its high radioactivity and short half-life, the study of this compound requires specialized experimental techniques. Direct chemical experimentation is extremely challenging; therefore, its properties are often inferred from atomic spectroscopy and nuclear decay studies.
A. Production and Isolation:
This compound for experimental use is typically produced via nuclear reactions, such as the bombardment of a gold target with an oxygen-18 beam.[1] The synthesized francium atoms can then be trapped and cooled using a magneto-optical trap (MOT). This technique uses lasers and magnetic fields to confine and slow down the atoms, allowing for precise spectroscopic measurements.
B. Half-Life Determination:
For short-lived isotopes like this compound, the half-life is determined by measuring its radioactivity over a period of time.[7] This involves:
-
Sample Preparation: A sample of the isotope is prepared and its initial radioactivity is measured using a radiation detector (e.g., a Geiger counter or a scintillation counter).[8]
-
Activity Measurement: The radioactivity of the sample is measured at regular time intervals.
-
Data Analysis: The activity measurements are plotted against time on a logarithmic scale. The resulting straight line's slope is used to calculate the decay constant, from which the half-life is determined.[7]
C. Laser Spectroscopy:
Laser spectroscopy is a powerful tool for investigating the atomic structure of radioactive isotopes.[9] By exciting the trapped francium atoms with lasers of specific frequencies, researchers can study the transitions between different energy levels.[1][10] These measurements provide valuable information about:
-
Hyperfine Structure: The interaction between the electrons and the nucleus, which gives insights into the nuclear magnetic dipole and electric quadrupole moments.
-
Isotope Shifts: The differences in the atomic energy levels between different isotopes, which can be used to determine changes in the nuclear charge radius.
D. Radiochemical Tracing:
In a broader context of studying reactive elements, radiochemical tracer techniques are employed.[8] While not specific to drug development for francium itself, these methods are fundamental in radiopharmaceutical research. A radioactive isotope is incorporated into a molecule, and its path through a biological or chemical system is monitored by detecting the emitted radiation.[8][11]
V. Relevance to Drug Development and Future Outlook
Direct application of this compound in drug development is not feasible due to its extreme instability and intense radioactivity. However, the experimental techniques developed for studying francium and other exotic radioactive isotopes have broader implications for nuclear medicine. The precise measurements of nuclear properties and atomic structure contribute to a better understanding of nuclear forces and can be used to test fundamental physics theories.
Furthermore, the methodologies for producing, isolating, and studying short-lived isotopes are transferable to the development of novel radiopharmaceuticals for diagnostic imaging (e.g., Positron Emission Tomography) and targeted radionuclide therapy. While this compound itself may not be a therapeutic agent, the knowledge gained from its study pushes the boundaries of what is possible in the manipulation and understanding of radioactive elements for scientific and medical purposes.
References
- 1. Francium - Wikipedia [en.wikipedia.org]
- 2. Francium (Fr) | Research Starters | EBSCO Research [ebsco.com]
- 3. Francium | Fr (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mirdsoft.org [mirdsoft.org]
- 5. This compound (15756-41-9) for sale [vulcanchem.com]
- 6. livescience.com [livescience.com]
- 7. quora.com [quora.com]
- 8. Radiochemical Techniques | Research Starters | EBSCO Research [ebsco.com]
- 9. researchgate.net [researchgate.net]
- 10. OPG [opg.optica.org]
- 11. iipseries.org [iipseries.org]
The Unstable Heart of an Alkali Metal: An In-depth Technical Guide to the Isotopes of Francium
For Researchers, Scientists, and Drug Development Professionals
Francium (Fr), the heaviest of the alkali metals, holds a unique position in the periodic table as the most electropositive and one of the rarest naturally occurring elements.[1] Its profound instability, with no stable isotopes, has made it a fascinating subject for nuclear and atomic physics research. This guide provides a comprehensive overview of the known isotopes of francium, their relative stability, and the experimental methodologies employed in their study. All quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate understanding.
Francium Isotopes: A Landscape of Instability
There are 37 known isotopes of francium, with atomic masses ranging from 197 to 233.[1] All are radioactive, exhibiting short half-lives that underscore the element's ephemeral nature. The inherent instability of the francium nucleus is primarily attributed to its large size and the resulting imbalance between the number of protons and neutrons.[2]
Relative Stability and Decay Characteristics
The most stable isotope of francium is Francium-223 (²²³Fr) , with a half-life of approximately 22 minutes.[1][3][4] This makes it the longest-lived among all francium isotopes. Following in stability is Francium-221 (²²¹Fr) with a half-life of 4.8 minutes.[1] The majority of other francium isotopes have half-lives on the order of minutes, seconds, or even fractions of a second.
The primary decay modes for francium isotopes are alpha (α) and beta (β⁻) decay. In alpha decay, the nucleus emits an alpha particle (two protons and two neutrons), transmuting into an isotope of astatine (At). In beta decay, a neutron in the nucleus is converted into a proton, with the emission of an electron (beta particle), resulting in an isotope of radium (Ra).
The following table summarizes the key properties of a selection of notable francium isotopes:
| Isotope (Mass Number) | Half-life | Decay Mode(s) | Daughter Isotope(s) |
| 210 | 3.2 minutes | α, EC | Astatine-206, Radon-210 |
| 211 | 3.10 minutes | α, EC | Astatine-207, Radon-211 |
| 212 | 20 minutes | β⁻, α | Radium-212, Astatine-208 |
| 221 | 4.801 minutes | α | Astatine-217 |
| 222 | 14.2 minutes | β⁻ | Radium-222 |
| 223 | 22.00 minutes | β⁻, α (minor) | Radium-223, Astatine-219 |
Table 1: Properties of Selected Francium Isotopes. EC denotes electron capture.
Experimental Protocols for the Study of Francium
The extreme rarity and radioactivity of francium necessitate specialized experimental techniques for its production and characterization.
Discovery of Francium-223: The Perey Method
Francium was first discovered in 1939 by Marguerite Perey at the Curie Institute in Paris.[1] She identified Francium-223 as a decay product of Actinium-227. Her experimental protocol involved the following key steps:
-
Purification of Actinium-227: Perey began by purifying a sample of Actinium-227 from its decay products. This was a meticulous process learned under the guidance of Marie Curie, involving the separation of actinium from other elements present in uranium ore.[2]
-
Observation of Anomalous Decay: Perey observed that the purified Actinium-227 emitted beta particles with an energy level below 80 keV, which was inconsistent with the known decay energy of actinium.[1]
-
Hypothesis of a Daughter Isotope: She hypothesized that this unexpected radiation was from a previously unidentified daughter isotope produced by the alpha decay of a small fraction of the Actinium-227 atoms.
-
Chemical Separation and Identification: To confirm her hypothesis, Perey performed a series of chemical separations. She demonstrated that the new radioactive substance co-precipitated with caesium salts, a characteristic property of alkali metals.[5] This chemical behavior, distinct from other known elements in the actinium decay chain, confirmed the discovery of a new element, element 87.
Artificial Production of Francium Isotopes
Due to its scarcity in nature, most research on francium relies on its artificial production. Several methods have been developed:
-
Charged-Particle Bombardment:
-
Fusion-Evaporation Reaction: A common and effective method involves the fusion of a gold-197 target with an oxygen-18 ion beam, typically produced by a linear accelerator. This reaction can be tuned to produce various francium isotopes, such as ²⁰⁹Fr, ²¹⁰Fr, and ²¹¹Fr, by adjusting the energy of the oxygen beam.[1]
A generalized experimental workflow for the production and study of synthetic francium isotopes is as follows:
-
Target Preparation: A thin foil of a heavy element, such as gold-197, is prepared as the target.
-
Ion Beam Acceleration: A beam of lighter ions, for example, oxygen-18, is accelerated to a specific energy using a particle accelerator.
-
Fusion Reaction: The accelerated ion beam is directed onto the target, inducing a fusion-evaporation reaction that produces francium isotopes.
-
Ionization and Extraction: The produced francium atoms are ionized and extracted from the target chamber using electric fields.
-
Mass Separation: The extracted ion beam, containing a mixture of isotopes, is passed through a mass separator to select the francium isotope of interest.
-
Trapping and Analysis: The isotopically pure francium ions are then guided into a magneto-optical trap (MOT) for detailed spectroscopic studies.
Magneto-Optical Trapping (MOT) of Francium
The Magneto-Optical Trap (MOT) has become an indispensable tool for studying the atomic properties of francium. This technique allows for the cooling and confinement of a small number of francium atoms in a vacuum, enabling precise measurements of their energy levels and other quantum mechanical properties.
The basic principles of a MOT for francium involve:
-
Neutralization: The incoming beam of francium ions is neutralized by striking a heated yttrium foil.
-
Laser Cooling and Trapping: The neutral francium atoms are then introduced into a region with six intersecting laser beams and a quadrupole magnetic field. The lasers are tuned to a specific atomic transition of francium, and their interaction with the atoms in the magnetic field results in both cooling the atoms to very low temperatures and confining them to a small volume at the center of the trap.
Visualizing Francium's Origins and Experimental Study
The following diagrams, rendered in the DOT language, illustrate key processes related to francium.
Caption: The Uranium-235 decay pathway to Francium-223.
Caption: Workflow for producing and analyzing synthetic francium isotopes.
Conclusion
The study of francium isotopes, despite the significant challenges posed by their radioactivity and short half-lives, continues to provide valuable insights into nuclear structure and atomic physics. The development of sophisticated experimental techniques, such as fusion-evaporation reactions and magneto-optical trapping, has opened new avenues for probing the fundamental properties of this enigmatic element. Future research on francium will likely focus on even more precise measurements of its atomic and nuclear properties, which can serve as sensitive tests of the Standard Model of particle physics.
References
- 1. Marguerite Perey - Wikipedia [en.wikipedia.org]
- 2. Marguerite PEREY [scientificwomen.net]
- 3. Cooling and trapping of radioactive atoms: the Legnaro francium magneto-optical trap [opg.optica.org]
- 4. Francium: Laser cooling and trapping [saaubi.people.wm.edu]
- 5. Decay chain - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Francium-221 in Targeted Alpha Therapy (TAT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Francium-221 (²²¹Fr) is a potent alpha-emitting radionuclide with a short half-life of 4.9 minutes.[1] As a daughter isotope of Actinium-225 (²²⁵Ac), it plays a crucial role in the efficacy and toxicity profile of ²²⁵Ac-based Targeted Alpha Therapy (TAT). This document provides detailed application notes and protocols relevant to the study of ²²¹Fr in the context of TAT, with a focus on its production from an ²²⁵Ac/²²¹Fr generator, its biodistribution, and methodologies for assessing its biological effects.
While the short half-life of ²²¹Fr presents challenges for its use as a standalone targeted therapeutic, understanding its behavior is critical for optimizing ²²⁵Ac-based treatments. The recoil energy from the alpha decay of ²²⁵Ac can lead to the release of ²²¹Fr from its chelator, resulting in off-target radiation doses.[2][3] These notes provide protocols to study the biodistribution of "free" ²²¹Fr and to assess its cytotoxic potential.
Physicochemical Properties of this compound
A summary of the key physical and decay characteristics of this compound is presented in the table below.
| Property | Value |
| Half-life | 4.9 minutes[1] |
| Decay Mode | Alpha (α) |
| Alpha Energy | 6.457 MeV[1] |
| Primary Gamma Emission | 218 keV (11.4% intensity)[4] |
| Parent Isotope | Actinium-225 (²²⁵Ac) |
| Daughter Isotope | Astatine-217 (²¹⁷At) |
Experimental Protocols
Production of this compound via an Actinium-225/Francium-221 Radionuclide Generator
This protocol describes the elution of ²²¹Fr from an ²²⁵Ac source immobilized on a resin column, yielding a solution of ²²¹Fr suitable for preclinical research.
Materials:
-
Actinium-225 (²²⁵Ac) nitrate in dilute nitric acid
-
LN2 resin (e.g., TrisKem International)
-
Chromatography column
-
0.1 M Sodium Acetate (NaOAc) solution, pH 6.5
-
0.01 M Nitric Acid (HNO₃)
-
Sterile, pyrogen-free collection vials
-
Lead shielding
-
Gamma spectrometer
Protocol:
-
Column Preparation:
-
Pack a chromatography column with LN2 resin.
-
Pre-condition the column by washing with at least three column volumes of 0.01 M HNO₃.
-
-
Loading of Actinium-225:
-
Dilute the ²²⁵Ac nitrate solution in 0.01 M HNO₃.
-
Load the ²²⁵Ac solution onto the LN2 resin column. The ²²⁵Ac will be retained by the resin.
-
-
Initial Washing:
-
Wash the column with 0.01 M HNO₃ to remove any unbound ²²⁵Ac and its decay products.
-
-
This compound In-growth:
-
Allow the ²²⁵Ac on the column to decay for at least 25-30 minutes to allow for the in-growth of ²²¹Fr.
-
-
Elution of this compound:
-
Elute the ²²¹Fr from the column using 0.1 M NaOAc (pH 6.5). Collect the eluate in a shielded, sterile vial.
-
The elution can be performed in fractions to obtain a higher concentration of ²²¹Fr.
-
-
Quality Control:
-
Measure the radioactivity of the eluate using a gamma spectrometer.
-
Identify the characteristic 218 keV gamma peak of ²²¹Fr to confirm its presence and quantify the activity.
-
Assess the radionuclidic purity by checking for the presence of ²²⁵Ac gamma peaks.
-
In Vivo Biodistribution of Free this compound
This protocol details the procedure for assessing the distribution of intravenously administered free ²²¹Fr in a tumor-bearing mouse model. This is crucial for understanding the potential off-target effects of ²²¹Fr released from ²²⁵Ac-radiopharmaceuticals.
Materials:
-
Tumor-bearing mice (e.g., SCID mice with LNCaP xenografts)
-
Freshly eluted ²²¹Fr solution (from the protocol above)
-
Injection supplies (syringes, needles)
-
Anesthesia
-
Dissection tools
-
Gamma counter
-
Analytical balance
Protocol:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse.
-
-
Injection:
-
Within 2-3 minutes of elution, intravenously inject a known activity of the ²²¹Fr solution into the tail vein of the mouse.
-
Record the exact time of injection and the injected activity.
-
-
Distribution Time:
-
Allow the ²²¹Fr to distribute for a predetermined time (e.g., 5, 15, or 30 minutes). Due to the short half-life, time points are critical.
-
-
Euthanasia and Organ Harvesting:
-
At the designated time point, euthanize the mouse via a humane method.
-
Immediately dissect and collect organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).
-
-
Sample Processing:
-
Weigh each organ and tissue sample.
-
Place each sample in a separate tube for gamma counting.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each sample using a gamma counter, ensuring to correct for the decay of ²²¹Fr back to the time of injection.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Quantitative Data from Preclinical Studies:
The following table summarizes the biodistribution of free ²²¹Fr in LNCaP tumor-bearing SCID mice at 5 and 15 minutes post-injection.
| Organ | %ID/g at 5 min | %ID/g at 15 min |
| Blood | 3.2 | 1.2 |
| Kidneys | 35.7 | 32.4 |
| Salivary Glands | 28.7 | 25.1 |
| Small Intestine | 7.5 | 10.8 |
| Liver | 2.1 | 2.0 |
| Spleen | 1.5 | 1.3 |
| Lungs | 1.8 | 1.5 |
| Heart | 1.3 | 1.1 |
| Stomach | 1.1 | 1.0 |
| Large Intestine | 3.1 | 4.1 |
| Muscle | 0.5 | 0.4 |
| Bone | 1.0 | 0.9 |
| Tumor | 0.8 | 0.7 |
Data adapted from a study by Zitzmann-Kolbe et al. (2025).[5]
In Vitro Cytotoxicity Assay (Adapted Protocol)
Due to the short half-life of ²²¹Fr, standard cytotoxicity assays need to be adapted for rapid execution. This hypothetical protocol outlines how a colorimetric assay like the MTT assay could be modified.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
Freshly eluted ²²¹Fr solution with known activity
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Preparation for Treatment:
-
Prepare serial dilutions of the freshly eluted ²²¹Fr solution in cell culture medium immediately before use. All handling must be done swiftly in a shielded environment.
-
-
Treatment:
-
Remove the old medium from the cells and add the ²²¹Fr-containing medium to the wells.
-
Incubate for a very short, defined period (e.g., 10-20 minutes) to allow for alpha particle emission to damage the cells. This incubation time is critical and should be minimized to be relevant to the half-life of ²²¹Fr.
-
-
Post-Incubation:
-
After the short incubation, remove the radioactive medium and wash the cells with fresh, non-radioactive medium.
-
Add fresh medium and return the plate to the incubator for a longer period (e.g., 24-72 hours) to allow for the cytotoxic effects to manifest.
-
-
MTT Assay:
-
At the end of the post-incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control and plot against the initial activity of ²²¹Fr to determine the IC50 value.
-
Signaling Pathways and Logical Relationships
The primary mechanism of action for alpha particles is the induction of complex, difficult-to-repair DNA double-strand breaks, leading to cell death. The specific signaling pathways activated by ²²¹Fr-induced DNA damage are expected to be similar to those activated by other alpha emitters and ionizing radiation, primarily involving the DNA Damage Response (DDR) pathway.
Conclusion
This compound is a key component of the therapeutic efficacy of Actinium-225, but also a potential source of off-target toxicity. The protocols outlined in these application notes provide a framework for researchers to produce and study free ²²¹Fr, enabling a better understanding of its in vivo behavior and cytotoxic potential. This knowledge is essential for the development of safer and more effective ²²⁵Ac-based targeted alpha therapies. Further research into the specific cellular responses to ²²¹Fr and the development of strategies to mitigate its off-target effects are critical areas for future investigation.
References
- 1. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biodistribution of free this compound and Bismuth-213 in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biodistribution of free this compound and Bismuth-213 in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Production of Francium-221 from an Actinium-225 Generator: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinium-225 (²²⁵Ac), with a half-life of 9.9 days, is a promising alpha-emitting radionuclide for Targeted Alpha Therapy (TAT)[1][2]. Its decay chain includes the short-lived alpha-emitter Francium-221 (²²¹Fr), which has a half-life of 4.8 minutes[3]. The ability to efficiently separate ²²¹Fr from its parent ²²⁵Ac in a generator system provides a source of this radionuclide for preclinical research and potential therapeutic applications. These application notes and protocols provide a detailed overview of the production of ²²¹Fr from a ²²⁵Ac generator, focusing on the underlying principles, experimental procedures, and quality control measures.
Application Notes
Principle of the ²²⁵Ac/²²¹Fr Generator:
An ²²⁵Ac/²²¹Fr generator is a system where the longer-lived parent radionuclide, ²²⁵Ac, is immobilized on a solid support, while the shorter-lived daughter, ²²¹Fr, can be selectively eluted. This process, often referred to as "milking," allows for a continuous supply of ²²¹Fr as it is generated from the decay of ²²⁵Ac. The separation is typically based on the different chemical properties of actinium and francium, enabling their separation using techniques like ion exchange or extraction chromatography.
Key Considerations for Researchers:
-
Short Half-Life of ²²¹Fr: The 4.8-minute half-life of ²²¹Fr necessitates rapid separation, purification, and subsequent use in experiments[3]. All procedures must be optimized for speed and efficiency.
-
Radiation Safety: Both ²²⁵Ac and its decay products are alpha-emitters, which are highly cytotoxic. All handling must be performed in appropriately shielded facilities (e.g., hot cells or glove boxes) by trained personnel.
-
Radionuclidic Purity: The eluted ²²¹Fr should be substantially free of the parent ²²⁵Ac and other decay daughters to ensure that the observed biological or chemical effects are attributable to ²²¹Fr alone.
Quantitative Data Summary
The following tables summarize key quantitative data related to the ²²⁵Ac decay chain and the performance of ²²⁵Ac/²²¹Fr generators.
Table 1: Decay Characteristics of the Actinium-225 Series
| Radionuclide | Half-Life | Principal Emissions (Energy) |
| Actinium-225 (²²⁵Ac) | 9.9 days | α (5.8 MeV) |
| This compound (²²¹Fr) | 4.8 minutes | α (6.3 MeV), γ (218 keV) |
| Astatine-217 (²¹⁷At) | 32.3 milliseconds | α (7.1 MeV) |
| Bismuth-213 (²¹³Bi) | 45.6 minutes | β⁻ (1.4 MeV), α (5.9 MeV), γ (440 keV) |
| Polonium-213 (²¹³Po) | 4.2 microseconds | α (8.4 MeV) |
| Thallium-209 (²⁰⁹Tl) | 2.2 minutes | β⁻ (1.9 MeV) |
| Lead-209 (²⁰⁹Pb) | 3.25 hours | β⁻ (0.6 MeV) |
| Bismuth-209 (²⁰⁹Bi) | Stable | - |
Table 2: Performance of a Representative ²²⁵Ac/²²¹Fr Generator using LN2 Resin
| Parameter | Value | Reference |
| Stationary Phase | LN2 Resin | [3] |
| Eluent | 0.1 M Sodium Acetate (NaOAc) | [3] |
| Elution Yield of ²²¹Fr | > 50% | [3] |
| ²²⁵Ac Contamination in Eluate | < 0.1% | [3] |
Experimental Protocols
This section provides a detailed protocol for the separation of ²²¹Fr from a ²²⁵Ac source using an LN2 resin-based generator system. This protocol is based on methodologies described in recent literature[3].
Protocol 1: Preparation and Operation of an ²²⁵Ac/²²¹Fr Generator
Materials:
-
Actinium-225 nitrate (²²⁵Ac(NO₃)₃) in dilute nitric acid (e.g., 0.01 M HNO₃)
-
LN2 resin
-
Chromatography column
-
0.1 M Sodium Acetate (NaOAc) solution, pH adjusted as needed
-
Shielded vials for collection
-
Gamma spectrometer for activity measurement
Procedure:
-
Column Preparation:
-
Pack a suitable chromatography column with LN2 resin. The bed volume will depend on the activity of the ²²⁵Ac source.
-
Pre-condition the column by washing with dilute nitric acid (e.g., 0.01 M HNO₃).
-
-
Loading of Actinium-225:
-
Carefully load the ²²⁵Ac(NO₃)₃ solution onto the LN2 resin column. The ²²⁵Ac will be retained by the resin.
-
Wash the column with a small volume of dilute nitric acid to remove any unbound activity and initial ²²¹Fr.
-
-
Elution of this compound:
-
Allow a sufficient ingrowth period for ²²¹Fr to accumulate from the decay of the bound ²²⁵Ac (typically 15-20 minutes).
-
Elute the ²²¹Fr from the column using 0.1 M NaOAc solution. Collect the eluate in a shielded vial.
-
The elution can be performed in fractions to isolate the peak of ²²¹Fr activity.
-
-
Activity Measurement and Quality Control:
-
Immediately measure the activity of the eluted fractions using a calibrated gamma spectrometer.
-
Identify and quantify ²²¹Fr by its characteristic 218 keV gamma emission peak[3].
-
To determine the radionuclidic purity, scan for the gamma emissions of ²²⁵Ac and other daughters, particularly the 440 keV peak of ²¹³Bi. The absence or minimal presence of the parent ²²⁵Ac peak in the eluate confirms the successful separation.
-
Visualizations
Diagram 1: Actinium-225 Decay Chain
Caption: Decay pathway of Actinium-225 to stable Bismuth-209.
Diagram 2: Experimental Workflow for ²²¹Fr Separation
Caption: Workflow for the separation and quality control of this compound.
References
- 1. Realizing the potential of the Actinium-225 radionuclide generator in targeted alpha-particle therapy applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 225Ac Production from Low Isotopic Dilution 229Th - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution of free this compound and Bismuth-213 in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection and Measurement of Francium-221
For Researchers, Scientists, and Drug Development Professionals
Introduction
Francium-221 (²²¹Fr) is a rare, short-lived alpha-emitting radionuclide with a half-life of approximately 4.8 minutes.[1][2] It is a decay product of Actinium-225 (²²⁵Ac), a promising candidate for targeted alpha therapy in cancer treatment. Accurate detection and measurement of ²²¹Fr are crucial for preclinical and clinical research involving ²²⁵Ac-based radiopharmaceuticals, particularly for assessing radionuclidic purity, biodistribution, and dosimetry. These application notes provide detailed protocols for the primary techniques used to detect and quantify this compound: alpha spectroscopy, gamma spectroscopy, and liquid scintillation counting.
Physical and Decay Properties of this compound
A comprehensive understanding of the decay characteristics of this compound is fundamental for selecting the appropriate detection methodology and for accurate data interpretation.
| Property | Value | Reference |
| Half-life | 4.801 (6) minutes | [2] |
| Primary Decay Mode | Alpha (α) emission (>99.9%) | [3] |
| Alpha Decay Energy (Major) | 6.341 MeV (82.71% intensity) | [4] |
| Alpha Decay Energy (Minor) | 6.126 MeV (14.97% intensity) | [4] |
| Daughter Nucleus (α decay) | Astatine-217 (²¹⁷At) | [3] |
| Secondary Decay Mode | Beta (β⁻) decay (<0.1%) | [3] |
| Daughter Nucleus (β⁻ decay) | Radium-221 (²²¹Ra) | [3] |
| Principal Gamma Emission | 218.1 keV (11.58% intensity) | [4] |
This compound Decay Pathway
The decay of this compound is part of the larger decay chain of Actinium-225. Understanding this pathway is essential for identifying potential spectral interferences from daughter nuclides.
Section 1: Alpha Spectroscopy
Alpha spectroscopy offers high sensitivity and energy resolution for the quantification of alpha-emitting radionuclides like this compound. This technique is particularly useful for resolving the distinct alpha energies of ²²¹Fr from other alpha emitters that may be present in the sample.
Application Note
Alpha spectroscopy is the preferred method for the direct and unambiguous identification and quantification of this compound, especially in complex matrices where other radionuclides may be present. The high energy resolution of modern semiconductor detectors allows for the separation of the characteristic alpha peaks of ²²¹Fr from those of its parent (²²⁵Ac) and other decay progeny. Proper sample preparation is critical to minimize self-absorption and achieve optimal energy resolution.
Experimental Workflow for Alpha Spectroscopy
Protocol for Alpha Spectroscopy of this compound
1. Materials and Reagents:
-
Sample containing this compound (e.g., eluate from an ²²⁵Ac/²²¹Fr generator).
-
Lanthanum (La³⁺) or Cerium (Ce³⁺) carrier solution (100 µg/mL).[5]
-
Hydrofluoric acid (HF), 49%.[5]
-
Deionized water.
-
Ethanol.
-
Resolve™ Filters (25 mm diameter, 0.1 µm pore size) or equivalent.[5]
-
Filtration apparatus.
-
Petri dishes.
-
Alpha spectrometer with a Passivated Implanted Planar Silicon (PIPS) detector or similar semiconductor detector.
-
Vacuum pump.
-
Calibrated alpha source (e.g., mixed ²³⁹Pu, ²⁴¹Am, ²⁴⁴Cm source).
2. Sample Preparation (Rare Earth Fluoride Microprecipitation): [5]
-
To a 50 mL centrifuge tube containing the aqueous sample with this compound, add 100 µg of La³⁺ or Ce³⁺ carrier.
-
Gently mix the solution.
-
Carefully add 3 mL of 49% HF to the tube. A fine precipitate of LaF₃ or CeF₃ will form, co-precipitating the this compound.
-
Allow the precipitate to stand for 15-20 minutes to ensure complete precipitation.
-
Set up the filtration apparatus with a Resolve™ filter.
-
Wet the filter with a small amount of deionized water.
-
Filter the sample solution containing the precipitate under gentle vacuum.
-
Rinse the centrifuge tube with a small volume of deionized water and pass it through the filter to ensure quantitative transfer of the precipitate.
-
Wash the filter with a small volume of ethanol to aid in drying.
-
Carefully remove the filter from the filtration apparatus and place it in a labeled petri dish to air dry.
3. Data Acquisition:
-
Place the dried filter on a planchet and mount it in the vacuum chamber of the alpha spectrometer, typically 1-2 cm from the detector surface.
-
Evacuate the chamber to the recommended operating pressure.
-
Apply the appropriate bias voltage to the detector.
-
Acquire the alpha spectrum for a sufficient time to obtain adequate counting statistics. Given the short half-life of ²²¹Fr, multiple short acquisitions may be necessary.
4. Calibration and Data Analysis:
-
Perform an energy calibration of the spectrometer using a calibrated alpha source with multiple, well-defined alpha energies.
-
Determine the detector efficiency for the specific sample geometry using the same calibrated source.
-
Identify the characteristic alpha peaks of this compound at approximately 6.341 MeV and 6.126 MeV.
-
Integrate the net counts in the ²²¹Fr photopeaks.
-
Calculate the activity of this compound using the following equation, correcting for decay during the measurement period:
Activity (Bq) = (Net Counts) / (Efficiency × Live Time × Branching Ratio)
Section 2: Gamma Spectroscopy
Gamma spectroscopy is a non-destructive technique that measures the gamma rays emitted following the decay of a radionuclide. For this compound, the most prominent gamma emission is at 218.1 keV.[4] This method is advantageous for samples that cannot be easily prepared for alpha spectroscopy.
Application Note
Gamma spectroscopy is a highly effective method for the indirect quantification of this compound. High-Purity Germanium (HPGe) detectors are recommended for their excellent energy resolution, which allows for the clear identification of the 218.1 keV gamma peak of ²²¹Fr, even in the presence of other gamma-emitting radionuclides.[6][7][8][9] Sodium Iodide (NaI(Tl)) detectors, while having lower energy resolution, offer higher detection efficiency and can be suitable for routine measurements where the gamma spectrum is less complex.[6][7][8][9]
Comparison of Gamma Detectors
| Detector Type | Typical Energy Resolution (at 662 keV) | Relative Efficiency | Advantages | Disadvantages |
| HPGe | ~0.3% (~2 keV)[6] | Lower | Excellent energy resolution, stable.[6] | Requires cryogenic cooling, higher cost.[6] |
| NaI(Tl) | ~7% (~46 keV) | Higher | High efficiency, lower cost, room temperature operation.[7] | Poor energy resolution.[7] |
Experimental Workflow for Gamma Spectroscopy
Protocol for Gamma Spectroscopy of this compound
1. Materials and Equipment:
-
Sample containing this compound in a suitable container (e.g., vial, beaker).
-
High-Purity Germanium (HPGe) or Sodium Iodide (NaI(Tl)) gamma spectrometer.
-
Lead shielding for the detector.
-
Multichannel Analyzer (MCA).
-
Calibrated gamma sources for energy and efficiency calibration (e.g., ¹³⁷Cs, ⁶⁰Co, ¹⁵²Eu).
2. Calibration:
-
Perform an energy calibration using standard sources with well-known gamma-ray energies covering the range of interest (including 218.1 keV).[10]
-
Perform an efficiency calibration for the specific sample geometry (e.g., vial size, sample volume) to be used for the measurements. This is critical for accurate quantification.[10]
3. Data Acquisition:
-
Place the sample in a reproducible position relative to the detector.
-
Acquire a gamma spectrum for a time sufficient to obtain good counting statistics in the 218.1 keV peak.
-
Acquire a background spectrum for the same counting time with no sample present to identify and subtract background radiation.
4. Data Analysis:
-
Identify the 218.1 keV photopeak corresponding to the gamma emission from the decay of this compound.
-
Determine the net counts in the photopeak by subtracting the background continuum.
-
Calculate the activity of this compound using the following equation:
Activity (Bq) = (Net Counts) / (Efficiency × Live Time × Gamma-ray Intensity)
Note: The gamma-ray intensity for the 218.1 keV emission is 0.1158.
Section 3: Liquid Scintillation Counting
Liquid Scintillation Counting (LSC) is a versatile technique for quantifying alpha and beta emitters. The sample is mixed with a scintillation cocktail, and the light produced upon radioactive decay is detected by photomultiplier tubes.
Application Note
Liquid scintillation counting is a highly efficient method for the detection of the alpha particles from this compound, with detection efficiencies approaching 100%.[11] Modern LSC systems with alpha/beta discrimination capabilities can distinguish between the alpha emissions of ²²¹Fr and any beta-emitting contaminants.[12] This technique is particularly useful for low-activity samples and for samples that are already in a liquid form.
Experimental Workflow for Liquid Scintillation Counting
Protocol for Liquid Scintillation Counting of this compound
1. Materials and Reagents:
-
Aqueous sample containing this compound.
-
Liquid scintillation vials (20 mL, low-potassium glass or plastic).
-
Liquid scintillation cocktail suitable for aqueous samples (e.g., Ultima Gold™).
-
Liquid Scintillation Counter with alpha/beta discrimination capabilities.
-
Unquenched alpha-emitting standard for calibration.
2. Sample Preparation:
-
Pipette a precise aliquot (e.g., 1 mL) of the sample containing this compound into a liquid scintillation vial.
-
Add an appropriate volume of liquid scintillation cocktail (e.g., 10 mL) to the vial.
-
Cap the vial tightly and shake vigorously to ensure a homogeneous emulsion.
-
Prepare a background sample containing the same volume of deionized water and scintillation cocktail.
3. Data Acquisition:
-
Place the sample and background vials in the liquid scintillation counter.
-
Set up the counting protocol to use alpha/beta discrimination.
-
Count the samples for a predetermined time.
4. Data Analysis:
-
The LSC software will provide the counts per minute (CPM) in the alpha channel.
-
Correct for chemical and color quenching using the instrument's quench correction curves.
-
Calculate the activity of this compound using the following formula:
Activity (Bq) = (Sample CPM - Background CPM) / (Efficiency × Sample Volume × 60)
Summary of Detection Techniques
| Technique | Principle | Typical Sample Form | Advantages | Disadvantages |
| Alpha Spectroscopy | Direct measurement of alpha particle energy. | Thin solid deposit on a planchet. | High energy resolution, unambiguous identification. | Requires extensive sample preparation, potential for sample loss. |
| Gamma Spectroscopy | Indirect measurement of gamma rays emitted after decay. | Liquid or solid in a vial or beaker. | Non-destructive, minimal sample preparation. | Indirect measurement, lower efficiency than LSC. |
| Liquid Scintillation Counting | Detection of light produced from alpha particle interaction with a scintillator. | Homogeneous mixture with a liquid scintillator. | High counting efficiency (~100%), good for low-activity samples. | Lower energy resolution than alpha spectroscopy, susceptible to quenching. |
Conclusion
The choice of the optimal technique for the detection and measurement of this compound depends on the specific experimental requirements, including the sample matrix, the presence of other radionuclides, the required level of accuracy, and the available instrumentation. Alpha spectroscopy provides the most definitive identification and quantification due to its high energy resolution. Gamma spectroscopy offers a convenient, non-destructive alternative, especially with the use of high-resolution HPGe detectors. Liquid scintillation counting is a highly efficient method suitable for low-activity samples. By following the detailed protocols outlined in these application notes, researchers can achieve accurate and reliable measurements of this compound to support the development of novel radiopharmaceuticals.
References
- 1. Francium - Wikipedia [en.wikipedia.org]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. This compound (15756-41-9) for sale [vulcanchem.com]
- 4. mirdsoft.org [mirdsoft.org]
- 5. eichrom.com [eichrom.com]
- 6. web.pa.msu.edu [web.pa.msu.edu]
- 7. academicjournals.org [academicjournals.org]
- 8. Journal of Physical Chemistry and Functional Materials » Submission » Comparison of Energy Resolution and Efficiency of NaI(TI) and HPGe Detector using Gamma-ray Spectroscopy [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. irpa.net [irpa.net]
- 11. uwm.edu [uwm.edu]
- 12. Universal use of alpha/beta mode in liquid scintillation counting analysis for both alpha/beta and single nuclide determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Francium-221 in Targeted Alpha Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Francium-221 (²²¹Fr) is a potent alpha-emitting radionuclide that holds significant promise for Targeted Alpha Therapy (TAT). As a daughter isotope of Actinium-225 (²²⁵Ac), it contributes to a cascade of four high-energy alpha emissions, making it a powerful tool for inducing highly localized and lethal damage to cancer cells. The high linear energy transfer (LET) of alpha particles results in complex, difficult-to-repair DNA double-strand breaks, leading to efficient cell killing with minimal damage to surrounding healthy tissues.[1]
These application notes provide a comprehensive overview of the use of ²²¹Fr in cancer research, focusing on its properties, its generation from ²²⁵Ac, and detailed protocols for preclinical evaluation of ²²⁵Ac-based radiopharmaceuticals, where ²²¹Fr plays a crucial therapeutic role.
Properties of this compound
A summary of the key physical and decay properties of this compound is presented in the table below.
| Property | Value |
| Half-life | 4.8 minutes |
| Decay Mode | Alpha (α) emission (>99.9%) |
| Alpha Energy | 6.341 MeV |
| Primary Gamma Emission | 218 keV (11.4% intensity) |
| Parent Isotope | Actinium-225 (²²⁵Ac) |
| Daughter Isotope | Astatine-217 (²¹⁷At) |
The Actinium-225 Decay Chain: A Source of this compound
This compound is a critical component of the therapeutic efficacy of Actinium-225. The decay of a single ²²⁵Ac atom results in the emission of four alpha particles from its daughter nuclides, delivering a potent, localized radiation dose to the target cell.[1]
Cellular Mechanism of Action of Alpha Emitters
The primary mechanism of cell killing by alpha particles, including those from this compound, is the induction of DNA double-strand breaks (DSBs). The high LET of alpha particles creates complex and clustered DSBs that are challenging for cellular repair mechanisms. This overwhelming DNA damage triggers various cell death pathways.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of ²²⁵Ac-labeled targeting molecules, where ²²¹Fr is a key therapeutic radionuclide.
Protocol 1: Radiolabeling of Targeting Molecules with Actinium-225
This protocol describes a one-step method for radiolabeling a DOTA-conjugated antibody with ²²⁵Ac.
Materials:
-
DOTA-conjugated antibody (e.g., in 0.2 M HEPES buffer, pH 7.5)
-
Actinium-225 (in 0.1 M HCl)
-
Sodium acetate (NaOAc) buffer (0.5 M, pH 5.5)
-
Sterile, metal-free reaction vials
-
Incubator/water bath at 37°C
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Instant thin-layer chromatography (iTLC) strips
-
Radio-TLC scanner or gamma counter
Procedure:
-
In a sterile, metal-free microcentrifuge tube, combine the DOTA-conjugated antibody with the NaOAc buffer.
-
Add the required activity of ²²⁵Ac to the antibody solution. The final reaction volume and concentrations should be optimized for each specific antibody.
-
Incubate the reaction mixture at 37°C for 60-90 minutes.[2]
-
After incubation, purify the radiolabeled antibody from unchelated ²²⁵Ac using an SEC column equilibrated with sterile saline.
-
Collect fractions and measure the radioactivity of each fraction to identify the peak corresponding to the radiolabeled antibody.
-
Determine the radiochemical purity (RCP) of the final product using iTLC with a suitable mobile phase (e.g., 50 mM DTPA, pH 5.5). The radiolabeled antibody should remain at the origin, while free ²²⁵Ac will migrate with the solvent front.
-
Calculate the specific activity of the final product (activity/mass of antibody).
Protocol 2: In Vitro Cytotoxicity Assessment
2.1 MTT Assay
This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
²²⁵Ac-labeled targeting molecule
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3]
-
The next day, replace the medium with fresh medium containing serial dilutions of the ²²⁵Ac-labeled targeting molecule. Include untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
2.2 Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of reproductive cell death.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 100 mm cell culture dishes
-
²²⁵Ac-labeled targeting molecule
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Treat a suspension of cells with varying concentrations of the ²²⁵Ac-labeled targeting molecule for a defined period (e.g., 24 hours).
-
After treatment, wash the cells and plate a known number of cells (e.g., 100-1000 cells, depending on the expected toxicity) into 6-well plates or 100 mm dishes.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control plates.[5]
-
Aspirate the medium, wash the colonies with PBS, and fix them with the fixation solution for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies in each plate.
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.
Protocol 3: In Vivo Therapeutic Efficacy Study in a Mouse Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of an ²²⁵Ac-labeled targeting molecule in a tumor-bearing mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line that forms tumors in mice
-
²²⁵Ac-labeled targeting molecule
-
Sterile saline for injection
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Animal monitoring equipment
Procedure:
-
Inoculate mice subcutaneously with a known number of cancer cells (e.g., 1-5 million cells) in the flank.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups (e.g., saline, unlabeled antibody, ²²⁵Ac-labeled antibody).
-
Administer the treatment intravenously (i.v.) or intraperitoneally (i.p.). A typical dose for an ²²⁵Ac-labeled antibody might be in the range of 10-40 kBq per mouse.[6]
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice regularly as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
At the end of the study, euthanize the mice and collect tumors and major organs for further analysis (e.g., histology, biodistribution).
Protocol 4: Biodistribution of Recoiled this compound
Assessing the biodistribution of the short-lived ²²¹Fr recoiling from a targeted ²²⁵Ac-radiopharmaceutical is challenging. This protocol outlines a method to quantify the distribution of ²²¹Fr and its longer-lived daughter, Bismuth-213 (²¹³Bi), as a surrogate for understanding the fate of recoiled nuclides.
Materials:
-
Tumor-bearing mice treated with an ²²⁵Ac-labeled targeting molecule
-
Gamma counter with energy windowing capabilities
-
Scales for weighing organs
Procedure:
-
At selected time points after injection of the ²²⁵Ac-radiopharmaceutical (e.g., 1, 4, 24, 48 hours), euthanize the mice.
-
Promptly dissect major organs and tumors.
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter. It is crucial to use energy windows that can distinguish the gamma emissions of ²²¹Fr (218 keV) and ²¹³Bi (440 keV).
-
Due to the short half-life of ²²¹Fr, measurements should be performed as quickly as possible after dissection.
-
To accurately quantify ²²⁵Ac activity, samples can be recounted after secular equilibrium has been established (approximately 30 minutes for ²²¹Fr and >5 hours for ²¹³Bi).[7]
-
By comparing the activity ratios of ²²¹Fr and ²¹³Bi to ²²⁵Ac in different organs over time, the extent of daughter nuclide redistribution can be estimated.
-
Express the results as the percentage of injected dose per gram of tissue (%ID/g).
A recent study successfully developed an ²²⁵Ac/²²¹Fr generator and investigated the biodistribution of free ²²¹Fr in mice, providing valuable data on its organ accumulation.[8][9][10][11]
Biodistribution of Free ²²¹Fr in SCID Mice (5 min post-injection) [8][9][10][11]
| Organ | % Injected Dose per Gram (%ID/g) |
| Kidneys | High accumulation |
| Salivary Glands | High accumulation |
| Small Intestine | High accumulation |
| Liver | Moderate accumulation |
| Blood | Rapid clearance |
Biodistribution of ²¹³Bi (from decayed free ²²¹Fr) in SCID Mice (15 min post-injection) [8][9][10][11]
| Organ | % Injected Dose per Gram (%ID/g) |
| Kidneys | Very high accumulation |
| Liver | High accumulation |
| Salivary Glands | Moderate accumulation |
| Blood | Low |
Conclusion
This compound, as a key alpha-emitting daughter of Actinium-225, is a powerful tool in the development of novel cancer therapies. Understanding its properties and the cellular responses it elicits is crucial for designing effective and safe Targeted Alpha Therapies. The protocols outlined in these application notes provide a foundation for researchers to explore the potential of ²²¹Fr-mediated cancer cell killing and to advance the development of the next generation of radiopharmaceuticals. Careful consideration of the biodistribution of recoiled daughter nuclides, such as ²²¹Fr, is essential for accurate dosimetry and minimizing off-target toxicity.
References
- 1. Alpha Emitting Nuclides for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an actinium-225 radioimmunoconjugate for targeted alpha therapy against SARS-CoV-2 - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ02617A [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted alpha therapy in a systemic mouse model of prostate cancer - a feasibility study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biodistribution of free this compound and Bismuth-213 in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodistribution of free this compound and Bismuth-213 in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution of free this compound and Bismuth-213 in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up. - DKFZ [inrepo02.dkfz.de]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Trapping and Studying Francium-221 Atoms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocols for trapping and studying the rare and radioactive isotope, Francium-221 (²²¹Fr). Due to its unique atomic structure as the heaviest alkali metal, ²²¹Fr is a compelling subject for fundamental physics research, particularly in studies of atomic parity non-conservation and the search for a permanent electric dipole moment of the electron.[1][2]
Francium has no stable isotopes, and ²²¹Fr has a half-life of approximately 4.8 minutes (288.0 seconds).[3][4] This short half-life necessitates efficient production, transport, and trapping methods. The primary technique employed for trapping francium atoms is the Magneto-Optical Trap (MOT), which uses a combination of laser light and magnetic fields to cool and confine the atoms.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from various experimental setups for trapping and studying Francium isotopes.
Table 1: this compound Properties and Trapping Parameters
| Parameter | Value | Reference |
| Isotope | This compound | [7] |
| Atomic Number | 87 | [7] |
| Half-life | ~4.8 minutes (288.0 s) | [3][4] |
| Laser Cooling Wavelength (D2 line) | ~718 nm | [2][5] |
| Repumping Wavelength (D1 line) | ~817 nm | [5] |
| Doppler Cooling Limit | 182 µK | [2] |
| Typical MOT Temperature | 75 µK | [8] |
| Trapping Efficiency | ~1.2% - 1.8% | [8] |
| Trapped Atom Number | 50,000 - >200,000 | [8] |
| Vacuum Requirement | ~10⁻⁹ Torr | [8] |
| Magnetic Field Gradient | ~7 - 9 G/cm | [9] |
Table 2: Laser Parameters for Francium Magneto-Optical Trap
| Parameter | Value | Reference |
| Trapping Laser Beam Diameter | 3 - 5 cm | [8][10] |
| Trapping Laser Peak Intensity | ~18 mW/cm² | [8] |
| Trapping Laser Detuning | -4Γ (from cycling transition) | [8] |
| Repumping Laser | Required due to large ground-state hyperfine splitting | [5] |
Experimental Protocols
This section details the methodologies for the key experiments involved in the trapping and study of this compound.
Protocol 1: Production and Neutralization of this compound
This compound can be produced through several methods, including the alpha decay of Actinium-225 (²²⁵Ac).[3]
Materials:
-
²²⁵Ac source implanted in a tantalum foil.[4]
-
High-vacuum chamber.
-
Ion optics for transport.
Procedure:
-
Production: ²²¹Fr is produced from the α-decay of a ²²⁵Ac source. The recoil energy from the decay ejects the ²²¹Fr from the source foil.[3]
-
Ion Transport: The produced ²²¹Fr ions are guided by electrostatic lenses and steerers through a beamline to the trapping apparatus.[5]
-
Neutralization: The francium ion beam is directed onto a heated yttrium or zirconium foil (heated to ~970 K).[5][10] The low work function of these materials facilitates the neutralization of the francium ions, which are then released as neutral atoms into the trapping region.[5]
Protocol 2: Magneto-Optical Trapping of this compound
The Magneto-Optical Trap (MOT) is the central component for capturing and cooling the neutral francium atoms.
Materials:
-
Ultra-high vacuum (UHV) chamber (~10⁻⁹ Torr).[8]
-
Six orthogonal laser beams for the main trapping transition and six for the repumping transition.[1]
-
Anti-Helmholtz coils for generating a quadrupole magnetic field.
-
Titanium-Sapphire lasers for generating the required wavelengths (718 nm and 817 nm).[5]
-
Optics for beam expansion, polarization, and steering.
-
Cooled CCD camera for imaging the trapped atoms.[1]
Procedure:
-
Vacuum Preparation: Evacuate the main chamber to an ultra-high vacuum of approximately 10⁻⁹ Torr to minimize collisions of trapped atoms with background gas.[8]
-
Magnetic Field Generation: Apply a current to the anti-Helmholtz coils to create a quadrupole magnetic field with a gradient of about 7-9 G/cm at the center of the trap.[9]
-
Laser Setup:
-
Generate the trapping laser light at ~718 nm, corresponding to the D2 cycling transition in francium.[5]
-
Generate the repumping laser light at ~817 nm to return atoms that fall into the other ground state hyperfine level back to the cooling cycle.[5]
-
Expand the laser beams to a diameter of 3-5 cm to create a large trapping volume.[8][10]
-
Set the peak intensity of the trapping laser to approximately 18 mW/cm².[8]
-
Detune the trapping laser frequency by -4Γ (four times the natural linewidth) to the red of the atomic transition.[8]
-
Direct the six counter-propagating trapping and repumping beams into the vacuum chamber, ensuring they intersect at the zero-field point of the magnetic quadrupole field.
-
-
Atom Loading and Trapping:
-
Introduce the neutralized francium atoms from the neutralizer foil into the intersection region of the laser beams and the magnetic field.
-
The combination of the red-detuned laser light and the spatially varying Zeeman shift created by the magnetic field results in a damping force that cools and confines the atoms to the center of the trap.
-
-
Imaging:
-
Image the fluorescence of the trapped atoms using a cooled CCD camera to observe the atom cloud.[1]
-
Protocol 3: Spectroscopy of Trapped this compound Atoms
Once trapped and cooled, the francium atoms can be used for high-precision spectroscopic measurements.
Materials:
-
Probe laser (tunable).
-
Photomultiplier tube (PMT) or other sensitive light detector.
-
Data acquisition system.
Procedure for Hyperfine Structure Measurement:
-
Prepare Trapped Atoms: Establish a stable cloud of trapped ²²¹Fr atoms in the MOT.
-
Introduce Probe Laser: Introduce a third, weaker "probe" laser beam that is resonant with a specific atomic transition of interest, for example, to measure the hyperfine splitting of an excited state.[5]
-
Induce Transitions: Scan the frequency of the probe laser across the expected resonance.
-
Detect Fluorescence: Monitor the fluorescence from the trapped atoms using a PMT. A change in fluorescence (either an increase or decrease, depending on the specific spectroscopic scheme) will be observed when the probe laser is resonant with an atomic transition.
-
Data Analysis: Plot the fluorescence signal as a function of the probe laser frequency to determine the precise energy levels and hyperfine splittings.[5]
Visualizations
The following diagrams illustrate the key experimental workflows and logical relationships in trapping and studying this compound.
Caption: Experimental workflow for this compound trapping and spectroscopy.
Caption: Logical diagram of the Magneto-Optical Trap (MOT) cooling and trapping mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Laser-Cooled Atoms: Francium – Uncertain Principles Archive [chadorzel.com]
- 3. [1410.0042] Offline trapping of $^{221}$Fr in a magneto-optical trap from implantation of an $^{225}$Ac ion beam [arxiv.org]
- 4. arxiv.org [arxiv.org]
- 5. physics.umd.edu [physics.umd.edu]
- 6. proceedings.jacow.org [proceedings.jacow.org]
- 7. Francium - Wikipedia [en.wikipedia.org]
- 8. Francium: Laser cooling and trapping [saaubi.people.wm.edu]
- 9. researchgate.net [researchgate.net]
- 10. Francium Trapping Facility - TRIUMF [s28338.pcdn.co]
Application Notes and Protocols for the Radiochemical Separation and Isolation of Francium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Francium (Fr), the heaviest of the alkali metals, is a highly radioactive element with no stable isotopes.[1] Its most stable isotope, Francium-223 (²²³Fr), has a half-life of only 22 minutes.[1] This inherent instability, coupled with its presence in trace amounts in uranium and thorium ores, makes its isolation and study exceptionally challenging.[1][2] The chemistry of francium is primarily studied using radiochemical techniques on the tracer scale, and its properties are often extrapolated from its lighter homolog, cesium.[1][3]
These application notes provide detailed protocols for the principal radiochemical methods used to separate and isolate francium from its sources, primarily from the decay of actinium or from thorium targets bombarded with protons.[1][2] The methods covered include coprecipitation, ion exchange chromatography, and solvent extraction.
Sources of Francium
Francium isotopes are typically obtained from two main sources for experimental purposes:
-
Milking from Actinium-227: Francium-223 (also known as Actinium-K) is a decay product of Actinium-227 (²²⁷Ac).[2][3] This process of separating a daughter radionuclide from its parent is often referred to as "milking."
-
Proton Bombardment of Thorium: Bombarding thorium targets with high-energy protons can produce various francium isotopes.[1][2]
Separation and Isolation Methods
Several techniques have been developed for the separation of francium, often adapted from methods used for cesium.[3] The choice of method depends on the source of the francium, the required purity, and the speed of separation needed due to its short half-life.
Coprecipitation Methods
Coprecipitation is a common technique for isolating francium, where it is carried along with a precipitate of another element, typically cesium, which acts as a carrier.[4]
Francium can be quantitatively coprecipitated with silicotungstic acid (H₄[SiW₁₂O₄₀]), a heteropoly acid.[3][4] This method can be performed with or without a cesium carrier.
Experimental Protocol: Carrier-Free Silicotungstic Acid Precipitation
This procedure is adapted from the work of E. K. Hyde for the isolation of francium from bombarded thorium targets.[3]
-
Dissolution of Thorium Target:
-
Place the bombarded thorium metal strip into a 50-mL centrifuge cone.
-
Add 5 mL of hot, concentrated hydrochloric acid (HCl) containing a few drops of 0.2 M ammonium fluosilicate ((NH₄)₂SiF₆) to catalyze the dissolution.
-
-
Precipitation of Francium:
-
To the resulting solution, add a solution of silicotungstic acid. Francium will precipitate as francium silicotungstate.
-
-
Separation of Precipitate:
-
Centrifuge the solution to collect the precipitate.
-
Carefully decant the supernatant.
-
-
Purification (Ion Exchange):
-
The francium can be further separated from the silicotungstic acid using a simple ion exchange method as described in the ion exchange chromatography section.[3]
-
Francium can be coprecipitated with cesium perchlorate (CsClO₄).[4][5] This method is based on the insolubility of cesium perchlorate in a mixture of perchloric acid and alcohol.[3]
Experimental Protocol: Cesium Perchlorate Coprecipitation
This protocol is adapted from the radiocesium coprecipitation method of Glendenin and Nelson.[3][4]
-
Sample Preparation:
-
Start with the solution containing francium, for example, the supernatant from a hydroxide precipitation step used to remove other contaminants.
-
Add a known amount of cesium carrier (e.g., CsCl solution).
-
-
Precipitation:
-
Cool the solution in an ice bath.
-
Add cold perchloric acid (HClO₄) to precipitate cesium perchlorate, which will carry the francium.
-
Add alcohol to enhance the insolubility of the precipitate.
-
-
Separation and Washing:
-
Centrifuge the mixture to collect the precipitate.
-
Wash the precipitate with a cold solution of perchloric acid and alcohol.
-
Note: This method may not be reliable for separating francium from thallium, as thallium also coprecipitates with cesium perchlorate.[4][5]
Quantitative Data for Coprecipitation Methods
| Method | Carrier | Reported Yield | Key Considerations | Reference |
| Silicotungstic Acid | None | Quantitative | Can be followed by ion exchange for further purification. | [3] |
| Cesium Perchlorate | Cesium | High | Thallium may also coprecipitate. | [3][4] |
| Cesium Silicotungstate | Cesium | Quantitative | Thorium does not interfere with the precipitation. | [6] |
| Cesium Chlorostannate | Cesium | Nearly Complete | Rubidium remains in solution, allowing for separation. | [3] |
| Cesium Picrate | Cesium | ~50% | --- | [3] |
Ion Exchange Chromatography
Ion exchange chromatography is a powerful technique for separating ions based on their affinity for a solid ion exchange resin.[7][8] Cation exchange resins are particularly useful for separating francium.
Experimental Protocol: Ion Exchange Separation of Francium
This protocol describes the separation of francium from silicotungstic acid precipitate.[3]
-
Column Preparation:
-
Prepare a small ion exchange column with a cation exchange resin (e.g., Dowex-50).
-
Equilibrate the column with a suitable buffer or acid solution.
-
-
Loading the Sample:
-
Dissolve the francium-containing precipitate (e.g., from the silicotungstic acid method) in a minimal volume of an appropriate solution (e.g., 0.5 M HCl).
-
Load the solution onto the top of the ion exchange column.
-
-
Washing:
-
Wash the column with pure water to remove any non-adsorbed species.
-
-
Elution:
-
Elute the francium from the column using a small volume of concentrated hydrochloric acid. The francium will be in the eluate.
-
Quantitative Data for Ion Exchange Separation of Francium-137 from Silicotungstic Acid
| Step | Reagent | Volume | Time | Recovery |
| Adsorption & Rinsing | 0.5 M HCl & Water | 1.0 mL & 2.0 mL | 3 minutes | --- |
| Desorption | Concentrated HCl | 1.0 mL | 3 minutes | >98% in the first 0.5 mL |
Data adapted from tracer experiments with Cs-137, a chemical analog of Francium.[6]
Solvent Extraction
Solvent extraction methods involve the separation of a substance from a solution by extracting it into an immiscible solvent. For francium, this can be achieved using specific complexing agents.
Experimental Protocol: Extraction of Francium with Nitrobenzene
This method allows for the separation of francium from radium.[9]
-
Sample Preparation:
-
Adjust the pH of the aqueous solution containing francium and radium to 9.
-
Add sodium tetraphenylborate to form tetraphenylborate complexes.
-
-
Extraction:
-
Contact the aqueous solution with an equal volume of nitrobenzene.
-
Shake vigorously to facilitate the extraction of the francium and radium tetraphenylborates into the nitrobenzene phase.
-
-
Selective Separation (Radium Masking):
-
To selectively extract francium, add EDTA to the aqueous solution before extraction. EDTA will complex with radium, preventing its extraction into the nitrobenzene, while the extraction of francium remains quantitative.
-
-
Back-Extraction:
-
The francium can be recovered from the nitrobenzene phase by contacting it with two volumes of 1 N hydrochloric acid.[3]
-
Visualization of Experimental Workflows
Workflow for Francium Isolation from a Thorium Target
Caption: Workflow for the isolation of Francium from a bombarded thorium target.
Workflow for Selective Solvent Extraction of Francium
Caption: Selective solvent extraction of Francium from Radium.
Conclusion
The radiochemical separation and isolation of francium are critical for fundamental studies of its chemical and physical properties, as well as for potential applications in medicine and other fields. The methods described in these application notes, including coprecipitation, ion exchange chromatography, and solvent extraction, provide a toolkit for researchers working with this rare and challenging element. The choice of the most appropriate method will depend on the specific experimental requirements, such as the starting material, desired purity, and the time constraints imposed by francium's short half-life. Careful adaptation and optimization of these protocols are essential for successful francium isolation.
References
- 1. Francium | Fr (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Francium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 3. osti.gov [osti.gov]
- 4. Francium - Wikipedia [en.wikipedia.org]
- 5. Francium compounds - Wikipedia [en.wikipedia.org]
- 6. s3-fips-us-gov-west-1.amazonaws.com [s3-fips-us-gov-west-1.amazonaws.com]
- 7. Ion-Exchange Chromatography: Basic Principles and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. EXTRACTION OF FRANCIUM AND RADIUM BY NITROBENZENE (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols: Dosimetric Calculations and Safety Considerations for Francium-221
For Researchers, Scientists, and Drug Development Professionals
Introduction
Francium-221 (Fr-221) is a short-lived alpha-emitting radionuclide with increasing interest in the field of targeted alpha therapy (TAT). As a daughter product of Actinium-225 (Ac-225), its potent and localized cytotoxic effects make it a promising candidate for cancer treatment. However, its high linear energy transfer (LET) and that of its decay progeny necessitate meticulous dosimetric calculations and stringent safety protocols to ensure both therapeutic efficacy and radiological protection. These application notes provide detailed methodologies for dosimetric calculations and essential safety protocols for handling this compound in a research and drug development setting.
Dosimetric Calculations for this compound
Accurate dosimetry is critical for planning and evaluating targeted alpha therapies. The Medical Internal Radiation Dose (MIRD) formalism is a widely accepted method for calculating the absorbed dose to various organs and tissues from internally administered radionuclides.[1]
Decay Characteristics of this compound
A thorough understanding of the decay chain of this compound is fundamental for accurate dosimetry, as the daughter radionuclides also contribute to the total absorbed dose.
Table 1: Key Decay Characteristics of this compound and its Progeny
| Radionuclide | Half-life | Primary Decay Mode | Major Particle Energy (MeV) | Key Gamma Emissions (keV) |
| Fr-221 | 4.9 min[2][3] | α (>99.9%)[2] | 6.341 (α)[4] | 218 (11.6%)[5][6] |
| At-217 | 32.3 ms | α (99.99%) | 7.067 (α) | - |
| Bi-213 | 45.6 min | β- (97.9%), α (2.1%) | 0.437 (β- avg), 5.869 (α) | 440 (26.1%)[5][6] |
| Po-213 | 4.2 µs | α (100%) | 8.376 (α) | - |
| Pb-209 | 3.25 h | β- (100%) | 0.198 (β- avg) | - |
| Bi-209 | Stable | - | - | - |
Data compiled from various sources.[2][3][4][5][6]
MIRD Formalism for Absorbed Dose Calculation
The mean absorbed dose (D) to a target organ (r_t) from a source organ (r_s) is calculated as:
D(r_t ← r_s) = Ã_s × S(r_t ← r_s)
Where:
-
Ã_s is the cumulated activity in the source organ (total number of disintegrations).
-
S(r_t ← r_s) is the S-value, representing the mean absorbed dose to the target organ per unit of cumulated activity in the source organ (Gy/Bq·s or rad/µCi·h).
Protocol for MIRD Dosimetric Calculation for a Fr-221 Labeled Radiopharmaceutical:
-
Determine the Cumulated Activity (Ã_s):
-
Administer the Fr-221 labeled radiopharmaceutical to an animal model.
-
At multiple time points, quantify the activity in major organs and tissues (source organs) using appropriate detection methods (e.g., gamma counting of the 218 keV peak of Fr-221 or the 440 keV peak of Bi-213 after secular equilibrium is considered).[7][8]
-
Plot the activity in each source organ as a function of time.
-
Fit the time-activity curves to an appropriate mathematical function (e.g., a sum of exponentials).
-
Integrate the function from zero to infinity to obtain the total number of disintegrations (Ã_s) in each source organ.
-
-
Select the Appropriate S-values:
-
Use pre-calculated S-values from established sources such as the MIRD pamphlets or software like OLINDA/EXM.[9][10][11][12][13][14] These S-values are specific to the radionuclide, the source-target organ pair, and the phantom model (e.g., adult male, adult female).
-
It is crucial to consider the contribution of all daughter radionuclides in the decay chain. For Fr-221, this includes At-217, Bi-213, Po-213, and Pb-209. The total S-value will be the sum of the S-values for each radionuclide in the decay chain, assuming secular equilibrium between the short-lived daughters and their parent.
-
-
Calculate the Absorbed Dose:
-
For each source organ, multiply its cumulated activity (Ã_s) by the corresponding S-value for each target organ to calculate the absorbed dose from that source.
-
Sum the absorbed doses from all source organs to obtain the total absorbed dose to each target organ.
-
Table 2: Example Dosimetric Constants for this compound
| Dosimetric Constant | Value | Unit |
| Mean Alpha Energy per Disintegration | 6.4198[3] | MeV |
| Mean Electron Energy per Disintegration | 0.0089[3] | MeV |
| Mean Photon Energy per Disintegration | 0.02941[3] | MeV |
| Equilibrium Dose Constant (α) | 1.029e-12[3] | Gy· kg/Bq ·s |
| Equilibrium Dose Constant (β) | 1.426e-15[3] | Gy· kg/Bq ·s |
| Equilibrium Dose Constant (photons) | 4.712e-15[3] | Gy· kg/Bq ·s |
Source: MIRDSoft.[3]
Safety Considerations and Protocols for this compound
The primary hazard associated with this compound is internal contamination due to the high LET of its alpha emissions. External radiation from gamma-emitting daughters is a secondary concern.
General Laboratory Safety
-
Designated Work Area: All work with unsealed Fr-221 must be conducted in a designated and properly labeled radioactive materials area, preferably within a fume hood or glove box to prevent airborne contamination.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and two pairs of disposable gloves. Change gloves frequently, especially if contamination is suspected.
-
Contamination Control: Cover work surfaces with absorbent, plastic-backed paper. Use tools such as tongs to handle sources indirectly.[15]
-
Monitoring: Use a survey meter with a pancake probe to monitor for beta and gamma contamination during and after work.[15] Perform wipe tests to detect alpha contamination.
Shielding
-
Alpha Particles: The alpha particles emitted by Fr-221 and its daughters have a very short range and are stopped by a sheet of paper or the dead layer of skin. Therefore, external shielding for alpha radiation is not a primary concern.
-
Beta and Gamma Radiation: The decay chain of Fr-221 includes beta and gamma emitters. Use appropriate shielding, such as lead or tungsten, for vials and waste containers to minimize external dose.[16][17]
Waste Disposal Protocol
-
Segregation: Segregate radioactive waste according to its form (solid, liquid, sharps) and radionuclide. Alpha-contaminated waste should be segregated from other radioactive waste.[18]
-
Solid Waste: Place contaminated items such as gloves, absorbent paper, and plasticware in a designated, labeled, and shielded radioactive waste container.
-
Liquid Waste: Liquid waste containing Fr-221 should be collected in a labeled, shatter-proof container. Do not dispose of it down the drain.
-
Sharps Waste: Needles and other sharps must be placed in a puncture-proof sharps container designated for radioactive waste.
-
Disposal Request: Follow institutional procedures for radioactive waste pickup and disposal.[1]
Emergency Spill Protocol
Minor Spill (Contained within the designated work area):
-
Notify: Inform others in the immediate area.
-
Contain: Cover the spill with absorbent paper.
-
Clean: Wearing appropriate PPE, clean the area from the outside in with absorbent paper. Place all contaminated materials in a radioactive waste bag.
-
Survey: Monitor the area, your hands, and clothing for contamination.
-
Report: Report the incident to the Radiation Safety Officer (RSO).[19][20]
Major Spill (Outside the designated work area or airborne contamination):
-
Evacuate: Evacuate the immediate area.
-
Alert: Notify others to leave the area and prevent entry.
-
Isolate: Close and lock the door. Post a warning sign.
-
Call for Help: Contact the RSO immediately.
-
Personnel Decontamination: Remove contaminated clothing and flush contaminated skin with lukewarm water and mild soap.[19][21][22][23]
Visualized Workflows and Relationships
This compound Decay Chain
References
- 1. Radiation Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 2. Realizing the potential of the Actinium-225 radionuclide generator in targeted alpha-particle therapy applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idea-system.com [idea-system.com]
- 4. mirdsoft.org [mirdsoft.org]
- 5. An Overview of Targeted Alpha Therapy with 225Actinium and 213Bismuth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iaea.org [iaea.org]
- 10. nmmitools.org [nmmitools.org]
- 11. hermesmedical.com [hermesmedical.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. hermesmedical.com [hermesmedical.com]
- 14. OLINDA/EXM 2-The Next-generation Personal Computer Software for Internal Dose Assessment in Nuclear Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. case.edu [case.edu]
- 16. Working with Αctinium-225 - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 17. npo.us.com [npo.us.com]
- 18. Procedure for disposal of radioactive waste - NTNU [i.ntnu.no]
- 19. nrc.gov [nrc.gov]
- 20. Emergency Procedures for Spills of Radioactive Materials | Research and Innovation [unh.edu]
- 21. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 22. safety.nmsu.edu [safety.nmsu.edu]
- 23. cws.auburn.edu [cws.auburn.edu]
Application Notes and Protocols for Investigating Fundamental Physics Using Francium-221 Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Francium (Fr), the heaviest alkali metal, is a prime candidate for investigating fundamental physics due to its simple atomic structure and high nuclear charge.[1] The isotope Francium-221 (²²¹Fr), with a half-life of 4.8 minutes, offers a unique window into studying fundamental symmetries and interactions.[2][3] Its large atomic number (Z=87) amplifies the effects of phenomena that violate fundamental symmetries, such as parity (P) and time-reversal (T) invariance.[1][4] This document provides detailed application notes and experimental protocols for utilizing ²²¹Fr in cutting-edge research, focusing on Atomic Parity Violation (APV) and the search for a permanent electric dipole moment (EDM) of the electron. These studies provide stringent tests of the Standard Model of particle physics and offer a path to discovering new physics.[4][5]
Key Applications of this compound in Fundamental Physics
-
Atomic Parity Violation (APV): APV experiments in heavy atoms like francium measure the effects of the weak neutral interaction between electrons and nucleons.[6] The exchange of Z⁰ bosons, which mediate this interaction, introduces a small parity-violating component to the atom's Hamiltonian. This leads to tiny, but measurable, transition amplitudes between atomic states of the same nominal parity. The APV signal in francium is predicted to be approximately 18 times larger than in cesium, where it has been precisely measured.[4] This enhancement makes francium an ideal system for probing the weak force at low energies and searching for new physics beyond the Standard Model.[4]
-
Electron Electric Dipole Moment (eEDM): The existence of a permanent electric dipole moment of the electron would violate both parity (P) and time-reversal (T) symmetries.[5] Assuming the CPT theorem holds, a non-zero eEDM would imply CP violation beyond that predicted by the Standard Model, which is a necessary ingredient to explain the observed matter-antimatter asymmetry in the universe.[7][8] Francium is an excellent candidate for eEDM searches because it has a large enhancement factor, meaning the observable effect of an eEDM is significantly amplified due to the atom's relativistic electronic structure.[7][9]
Quantitative Data for this compound
A summary of the key properties of this compound relevant to fundamental physics experiments is presented in the table below.
| Property | Value | Reference |
| Atomic Number (Z) | 87 | [10] |
| Mass Number (A) | 221 | [3] |
| Half-life (t₁/₂) | 4.801(6) min | [3] |
| Primary Decay Mode | α-decay to Astatine-217 (>99.9%) | [11] |
| Minor Decay Mode | β⁻-decay to Radium-221 (<0.1%) | [11] |
| Nuclear Spin (I) | 5/2- | [3] |
| Magnetic Dipole Moment (μ) | +1.58(3) μN | [3] |
| Quadrupole Moment (Q) | -0.98(6) b | [12] |
| Ionization Energy | 4.07263(4) eV | [13] |
| D₂ Transition Wavelength (7s ²S₁/₂ → 7p ²P₃/₂) | 718 nm | [10] |
| D₁ Transition Wavelength (7s ²S₁/₂ → 7p ²P₁/₂) | 817 nm | [14] |
Experimental Protocols
Protocol 1: Production and Trapping of this compound
This protocol outlines the general steps for producing and trapping ²²¹Fr atoms for spectroscopic studies. The primary production method involves the alpha decay of Actinium-225 (²²⁵Ac).[2][7]
1. Production of this compound:
-
Source Preparation: Begin with a source of ²²⁵Ac (half-life 9.9 days), which can be produced at facilities like TRIUMF.[7][15] The ²²⁵Ac source is often implanted into a thin foil, such as yttrium or gold.[7][10]
-
Alpha Decay: ²²⁵Ac decays via alpha emission to ²²¹Fr.[7] The recoil energy from the alpha decay can eject the newly formed ²²¹Fr atom from the source foil.[15]
2. Neutralization and Introduction into the Trapping Region:
-
Neutralization: The ejected ²²¹Fr is typically in an ionic state. To trap neutral atoms, the ions must be neutralized. This is commonly achieved by directing the ions onto a heated neutralizer foil, such as yttrium or zirconium, where they pick up an electron.[10][14]
-
Desorption: The neutralizer is heated to a high temperature to facilitate the rapid desorption of the neutral francium atoms into the vacuum chamber containing the magneto-optical trap (MOT).[14]
3. Laser Cooling and Trapping in a Magneto-Optical Trap (MOT):
-
MOT Setup: The MOT consists of three pairs of counter-propagating laser beams intersecting at the center of a quadrupole magnetic field.
-
Trapping Lasers: A "trapping" laser is tuned slightly to the red (lower frequency) of the D₂ cycling transition (7s ²S₁/₂ → 7p ²P₃/₂) at 718 nm.[10][14] This laser provides the primary cooling and trapping force.
-
Repumping Lasers: A "repumping" laser, tuned to the D₁ transition (7s ²S₁/₂ → 7p ²P₁/₂) at 817 nm, is necessary to prevent atoms from accumulating in the lower hyperfine ground state, thus keeping them in the cooling cycle.[14]
-
Magnetic Field: A quadrupole magnetic field with a gradient of about 10 G/cm is applied to create a position-dependent Zeeman shift of the atomic energy levels, providing the spatial confinement for the trap.
-
Detection: The trapped atoms are detected by their fluorescence, which is collected by a sensitive camera (e.g., a cooled CCD).[16]
4. Measurement of Trapping Efficiency:
-
The trapping efficiency can be determined by comparing the number of trapped atoms to the known production rate of ²²¹Fr from the source. This is a critical parameter for the feasibility of subsequent precision measurements.[16]
Protocol 2: Measurement of Atomic Parity Violation (APV)
This protocol describes a general method for measuring the weak-interaction-induced parity violation in ²²¹Fr. The experiment aims to measure the transition amplitude of a highly forbidden transition, such as the 7s → 8s transition.[6]
1. Prepare a Cold, Dense Sample of Trapped ²²¹Fr:
-
Follow Protocol 1 to produce and trap a large number of ²²¹Fr atoms. For APV measurements, a high density of atoms is crucial.
2. Induce the Forbidden Transition:
-
The 7s → 8s transition is an electric dipole (E1) forbidden transition. The parity-violating weak interaction mixes a small amount of the p-state character into the s-states, allowing for a very weak E1 transition.
-
To enhance the measurable signal, a technique called Stark interference is often employed.[6] An external static electric field is applied to the trapped atoms. This field mixes the 8s state with nearby p-states, inducing a much larger, but parity-conserving, Stark-induced E1 transition amplitude.
3. Detect the Transition:
-
The interference between the small parity-violating amplitude and the larger Stark-induced amplitude results in a term in the transition probability that depends on the handedness of the experimental configuration (e.g., the direction of the electric field and the polarization of the laser).
-
The transition can be detected by observing the fluorescence from the subsequent decay of the 8s state or by photo-ionizing the atoms in the 8s state and detecting the resulting ions.
4. Extract the APV Signal:
-
By systematically reversing the direction of the electric field or the helicity of the excitation laser, the parity-violating component of the signal can be isolated from the much larger background signals.
-
The magnitude of this asymmetry is directly proportional to the strength of the parity-violating interaction.
Protocol 3: Search for the Electron Electric Dipole Moment (eEDM)
This protocol outlines a conceptual approach for searching for an eEDM using trapped ²²¹Fr atoms. The experiment aims to measure a tiny energy shift of an atomic state in the presence of a strong electric field.
1. Prepare a Spin-Polarized Sample of Trapped ²²¹Fr:
-
Follow Protocol 1 to trap a sample of ²²¹Fr atoms.
-
Use optical pumping techniques with circularly polarized light to prepare the atoms in a specific spin state (i.e., to spin-polarize the sample).
2. Apply Parallel Electric and Magnetic Fields:
-
The trapped, spin-polarized atoms are subjected to strong, parallel static electric (E) and magnetic (B) fields.
-
The interaction of a hypothetical eEDM with the strong internal electric field of the atom, which is enhanced in heavy atoms like francium, is made observable by the external E-field. This interaction leads to an energy shift that is proportional to the eEDM and the electric field strength.
3. Perform Precision Spectroscopy:
-
A Ramsey-type spectroscopic technique is often used to measure the energy difference between two spin states with high precision.
-
This involves applying two separated oscillatory field pulses (e.g., radio-frequency or microwave pulses) to drive transitions between the spin states. The phase accumulated between the two pulses is sensitive to the energy difference.
4. Detect the eEDM Signal:
-
The eEDM-induced energy shift will add to or subtract from the Zeeman energy shift caused by the magnetic field, depending on the relative orientation of the electric and magnetic fields.
-
The experiment searches for a change in the measured transition frequency when the direction of the electric field is reversed relative to the magnetic field. A non-zero frequency shift upon reversal would be a signature of an eEDM.
Visualizations
Caption: Workflow for the production and trapping of this compound atoms.
Caption: Logical flow for an Atomic Parity Violation (APV) measurement in this compound.
Caption: Conceptual pathway for detecting an electron EDM using this compound.
References
- 1. physics.umd.edu [physics.umd.edu]
- 2. Francium - Wikipedia [en.wikipedia.org]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. nyx.physics.mcgill.ca [nyx.physics.mcgill.ca]
- 5. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 6. indico.global [indico.global]
- 7. conference-indico.kek.jp [conference-indico.kek.jp]
- 8. researchgate.net [researchgate.net]
- 9. conference-indico.kek.jp [conference-indico.kek.jp]
- 10. Laser-Cooled Atoms: Francium – Uncertain Principles Archive [chadorzel.com]
- 11. This compound (15756-41-9) for sale [vulcanchem.com]
- 12. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 13. nist.gov [nist.gov]
- 14. Cooling and trapping of radioactive atoms: the Legnaro francium magneto-optical trap [opg.optica.org]
- 15. [1410.0042] Offline trapping of $^{221}$Fr in a magneto-optical trap from implantation of an $^{225}$Ac ion beam [arxiv.org]
- 16. Francium: Laser cooling and trapping [saaubi.people.wm.edu]
Application Notes and Protocols for In Vivo Biodistribution Studies of Free Francium-221
For Researchers, Scientists, and Drug Development Professionals
Introduction
Francium-221 (²²¹Fr) is a short-lived alpha-emitting radionuclide that is a daughter product of Actinium-225 (²²⁵Ac).[1] With a half-life of 4.8 minutes, ²²¹Fr presents both opportunities and significant challenges for its use in targeted alpha therapy (TAT).[1][2] Understanding the in vivo biodistribution of "free" or unchelated ²²¹Fr is critical for assessing the potential toxicities and off-target effects of ²²⁵Ac-based radiopharmaceuticals.[2] As ²²⁵Ac decays, the resulting ²²¹Fr and subsequent daughter nuclides can be released from the targeting molecule due to nuclear recoil, potentially leading to their accumulation in healthy tissues.[2][3] These application notes provide a summary of the biodistribution of free ²²¹Fr and a detailed protocol for its in vivo evaluation.
Recent studies have focused on developing reliable ²²⁵Ac/²²¹Fr radionuclide generators to enable the study of pure ²²¹Fr in vivo.[2][4] This has allowed for the first detailed investigations into the biodistribution of free ²²¹Fr, providing valuable data for dosimetry calculations and the design of safer and more effective ²²⁵Ac-based therapies.[2]
Physicochemical Properties of this compound
| Property | Value |
| Half-life | 4.8 minutes[1] |
| Decay Mode | Alpha (α) emission (>99.9%)[5] |
| Primary Alpha Energy | 6.457 MeV[1] |
| Decay Product | Astatine-217 (²¹⁷At)[5][6] |
| Atomic Number | 87[7] |
| Mass Number | 221[7] |
In Vivo Biodistribution of Free this compound
Recent studies in tumor-bearing SCID mice have provided the first quantitative data on the biodistribution of free ²²¹Fr.[2][4] A key finding is the rapid distribution and clearance of intravenously injected ²²¹Fr.[2] Within 5 minutes of injection, a significant portion of the injected activity is cleared from the body.[2]
Key Organ Accumulation:
A notable accumulation of free ²²¹Fr has been observed in the following organs:
-
Kidneys: Show a very high uptake.
-
Salivary Glands: Exhibit strong accumulation.[2]
-
Small Intestine: Also shows significant uptake.[2]
The biodistribution of ²²¹Fr differs significantly from its daughter nuclide, Bismuth-213 (²¹³Bi), which primarily accumulates in the kidneys and liver when injected directly.[2] This highlights the importance of studying each radionuclide in the decay chain independently to understand their potential contribution to off-target toxicity.
Quantitative Biodistribution Data of Free ²²¹Fr in SCID Mice
The following table summarizes the biodistribution of free ²²¹Fr in various organs of male SCID mice at 5 minutes post-injection, expressed as the percentage of injected dose per gram of tissue (%ID/g).
| Organ | %ID/g at 5 min p.i. |
| Blood | 6.5 |
| Kidneys | High accumulation |
| Salivary Glands | Strong accumulation |
| Small Intestine | Elevated accumulation |
| Liver | Moderate accumulation |
Note: Precise numerical values for all organs were not fully detailed in the preliminary reports, with emphasis placed on the organs with the highest uptake. The data indicates that approximately 30.7% of the injected ²²¹Fr is cleared from the body within 5 minutes.[2]
Experimental Protocols
The following is a detailed protocol for the in vivo biodistribution study of free ²²¹Fr, based on recently published methodologies.[2][4]
I. Production and Elution of this compound
Objective: To obtain a pure and physiologically compatible solution of ²²¹Fr for in vivo injection.
Materials:
-
Actinium-225 source
-
LN2 resin column
-
0.1 M Sodium Acetate (NaOAc) solution
-
Sterile, pyrogen-free collection vials
Protocol:
-
Immobilize the ²²⁵Ac source on an LN2 resin column.
-
Elute the ²²¹Fr from the column using a 0.1 M NaOAc solution. This provides a continuous elution at a constant, physiologically tolerated pH.[2]
-
Collect the eluted ²²¹Fr in a sterile, pyrogen-free vial.
-
Due to the short 4.8-minute half-life of ²²¹Fr, the elution and subsequent injection must be performed rapidly.
II. In Vivo Biodistribution Study
Objective: To determine the tissue distribution of free ²²¹Fr in an animal model.
Materials:
-
Male SCID mice (or other appropriate strain)
-
Eluted ²²¹Fr solution
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for intravenous injection
-
Dissection tools
-
Gamma counter or High-Purity Germanium (HPGe) detector
-
Tared collection tubes for organs
Protocol:
-
Anesthetize the mice using a suitable anesthetic agent.
-
Administer a known activity of the ²²¹Fr solution to each mouse via intravenous injection (e.g., tail vein).
-
Due to the rapid decay of ²²¹Fr, biodistribution is typically assessed at very early time points, such as 5 and 15 minutes post-injection (p.i.).[2]
-
At the designated time point, euthanize the mouse via an approved method (e.g., cervical dislocation under anesthesia).
-
Immediately collect blood via cardiac puncture.
-
Dissect and collect all major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, small intestine, large intestine, muscle, bone, salivary glands, and tumor if applicable).
-
Place each tissue sample into a pre-weighed (tared) collection tube.
-
Weigh each tube containing the tissue sample to determine the wet weight of the tissue.
-
Measure the radioactivity in each sample using a gamma counter or HPGe detector.
-
Measure the radioactivity of the injected dose standard.
-
Decay-correct all measurements to the time of injection.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Caption: Decay Pathway of this compound.
Caption: Experimental Workflow for Biodistribution Studies.
References
- 1. Francium - Wikipedia [en.wikipedia.org]
- 2. Biodistribution of free this compound and Bismuth-213 in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution of free this compound and Bismuth-213 in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (15756-41-9) for sale [vulcanchem.com]
- 6. brainly.com [brainly.com]
- 7. This compound - isotopic data and properties [chemlin.org]
Francium-221: Application Notes and Protocols for a Potential Theranostic Agent in Nuclear Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Francium-221 (²²¹Fr) is a potent alpha-emitting radionuclide that emerges as a daughter product in the decay chain of Actinium-225 (²²⁵Ac).[1][2] Its high linear energy transfer (LET) and short-range alpha particles make it a candidate for targeted alpha therapy (TAT), a therapeutic approach designed to deliver highly cytotoxic radiation to cancer cells while minimizing damage to surrounding healthy tissue.[3][4] The co-emission of a gamma photon at 218 keV also presents the potential for concurrent imaging, positioning ²²¹Fr as a theranostic agent.[5][6]
These application notes provide a comprehensive overview of the properties of ²²¹Fr and detailed protocols for its production, and preclinical evaluation. The information is intended to guide researchers and drug development professionals in exploring the potential of this promising radionuclide in nuclear medicine.
Physical and Nuclear Properties of this compound
A clear understanding of the physical and nuclear characteristics of this compound is fundamental for its application in nuclear medicine. The following table summarizes its key properties.
| Property | Value | Reference |
| Half-life | 4.8 minutes | [2] |
| Decay Mode | Alpha (α) emission (>99.9%) | [1] |
| Alpha Energy | 6.341 MeV | [7] |
| Primary Gamma Emission | 218.1 keV (11.4% intensity) | [8] |
| Daughter Nuclide | Astatine-217 (At-217) | [1][9] |
| Linear Energy Transfer (LET) | High (approx. 80-100 keV/µm) | [10] |
Comparative Analysis with Other Theranostic Alpha Emitters
The selection of a radionuclide for theranostic applications depends on a variety of factors. This table provides a comparison of this compound with other alpha emitters currently under investigation or in clinical use.
| Radionuclide | Half-life | Alpha Energy (MeV) | Parent Isotope | Key Advantages | Key Disadvantages |
| This compound (²²¹Fr) | 4.8 min | 6.341 | Actinium-225 | High LET, gamma emission for imaging, potential for rapid TAT | Very short half-life, challenges in chelation and targeting |
| Actinium-225 (²²⁵Ac) | 10.0 days | 5.8 (average of 4 alpha emissions in decay chain) | Thorium-229 | Longer half-life suitable for antibody targeting, acts as a nanogenerator | Recoil of daughter nuclides can cause off-target toxicity |
| Bismuth-213 (²¹³Bi) | 45.6 min | 5.87 | Actinium-225 | Well-established generator system, clinical experience | Shorter half-life than ²²⁵Ac, complex decay chain |
| Radium-223 (²²³Ra) | 11.4 days | 5.7 (average of 4 alpha emissions in decay chain) | Thorium-227 | Bone-seeking properties for treating bone metastases, clinically approved (Xofigo®) | Limited to bone-targeted therapy, complex decay chain |
| Astatine-211 (²¹¹At) | 7.2 hours | 5.87 | Cyclotron produced | Suitable half-life for smaller targeting molecules | Limited availability, complex chemistry for labeling |
Experimental Protocols
Protocol 1: Production of this compound from an Actinium-225/Francium-221 Generator
Objective: To obtain a solution of high-purity this compound for experimental use. This protocol is based on the use of an LN2 resin-based generator.[8][11]
Materials:
-
Actinium-225 nitrate solution
-
LN2 resin (e.g., from a commercial supplier)
-
Chromatography column
-
0.01 M Nitric Acid (HNO₃)
-
0.1 M Sodium Acetate (NaOAc) solution (pH 5.0)
-
Sterile, pyrogen-free collection vials
-
Radiation shielding
-
Calibrated gamma spectrometer
Procedure:
-
Column Preparation: Pack a small chromatography column with LN2 resin. The bed volume will depend on the amount of ²²⁵Ac to be loaded.
-
²²⁵Ac Loading:
-
Dissolve the ²²⁵Ac source in 0.01 M HNO₃.
-
Load the ²²⁵Ac solution onto the LN2 resin column. Actinium-225 will be retained by the resin.
-
-
Washing: Wash the column with a sufficient volume of 0.01 M HNO₃ to remove any unbound impurities and daughter products that were present at the time of loading.
-
²²¹Fr Elution:
-
Elute the this compound from the column using 0.1 M NaOAc solution (pH 5.0).
-
Collect the eluate in fractions into sterile, pyrogen-free vials. The peak of ²²¹Fr activity will typically elute in the first few column volumes.
-
-
Quality Control:
-
Measure the radioactivity of the eluted fractions using a calibrated gamma spectrometer.
-
Identify the 218 keV photopeak of ²²¹Fr to confirm its presence and quantify the activity.
-
Assess for any breakthrough of ²²⁵Ac by looking for its characteristic gamma emissions (though it is a weak gamma emitter, its daughters will grow in).
-
Safety Precautions: All work with Actinium-225 and its daughter products must be performed in a properly shielded hot cell or glove box due to the high levels of alpha and gamma radiation. Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic effects of this compound on cancer cells. Given the challenges in chelating this compound, this protocol describes a method for evaluating the cytotoxicity of "free" ²²¹Fr, which is relevant for understanding potential off-target effects of ²²⁵Ac therapies or for exploring novel delivery mechanisms.
Materials:
-
Cancer cell line of interest (e.g., prostate, breast, etc.)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Clonogenic survival assay reagents (e.g., crystal violet)
-
Antibodies for immunofluorescence (e.g., anti-γH2AX for DNA double-strand breaks)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment:
-
Prepare serial dilutions of the this compound solution in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of ²²¹Fr. Include a no-treatment control group.
-
Incubate the cells for a defined period (e.g., 1-4 hours), considering the short half-life of ²²¹Fr.
-
-
Post-incubation:
-
After the incubation period, remove the radioactive medium and wash the cells three times with PBS.
-
Add fresh, non-radioactive medium to the wells.
-
-
Assessment of Cytotoxicity:
-
Clonogenic Survival Assay: Allow the cells to grow for 7-14 days until visible colonies form. Fix and stain the colonies with crystal violet. Count the number of colonies to determine the surviving fraction at each concentration of ²²¹Fr.
-
DNA Damage Assessment (γH2AX staining): At various time points after treatment (e.g., 1, 4, and 24 hours), fix the cells and perform immunofluorescence staining for γH2AX, a marker of DNA double-strand breaks. Quantify the number of foci per cell nucleus using a fluorescence microscope.
-
-
Data Analysis: Plot the surviving fraction or the number of γH2AX foci as a function of the this compound concentration to determine the dose-response relationship.
Protocol 3: In Vivo Biodistribution Study in a Xenograft Mouse Model
Objective: To determine the biodistribution and tumor uptake of free this compound in a tumor-bearing mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
This compound solution (from Protocol 1)
-
Sterile saline for injection
-
Anesthesia for animal procedures
-
Gamma counter
-
Calibrated standards of this compound
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the immunocompromised mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Radiotracer Administration:
-
Administer a known activity of this compound (in sterile saline) to the mice via tail vein injection.
-
-
Biodistribution:
-
At predefined time points post-injection (e.g., 5, 15, 30, and 60 minutes), euthanize a cohort of mice.
-
Dissect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each tissue sample and in the injected dose standards using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Plot the %ID/g for each tissue over time to visualize the biodistribution and clearance profile of this compound.
-
Mandatory Visualizations
Caption: The decay cascade of this compound to stable Bismuth-209.
Caption: A generalized workflow for the theranostic evaluation of this compound.
Caption: Key signaling pathways initiated by alpha particle-induced cellular damage.
Challenges and Future Directions
The primary challenge in harnessing the full theranostic potential of this compound lies in its very short half-life and its chemistry as an alkali metal. Alkali metals do not readily form stable complexes with conventional chelators like DOTA, which are essential for attaching the radionuclide to a targeting molecule. This means that systemically administered ²²¹Fr, whether eluted from a generator or as a daughter of a targeted ²²⁵Ac conjugate, will likely exist as a free ion.
The biodistribution of free francium is not ideal for targeted therapy, as it does not selectively accumulate in tumors.[8][11] Future research should therefore focus on:
-
Novel Delivery Systems: Investigating nanoparticles, polymers, or other carriers that can encapsulate this compound and be functionalized with targeting ligands.
-
Rapid Targeting Strategies: Developing targeting molecules with extremely fast pharmacokinetics to deliver ²²¹Fr to the tumor before it decays.
-
Understanding Recoil Effects: Further elucidating the in vivo behavior of ²²¹Fr recoiling from targeted ²²⁵Ac constructs to better predict and mitigate off-target toxicities.
-
Leveraging the Theranostic Properties: Optimizing imaging protocols using the 218 keV gamma emission to perform real-time dosimetry and monitor the distribution of the alpha-emitting therapeutic.
Conclusion
This compound possesses compelling nuclear properties for theranostic applications in oncology. Its potent alpha emissions offer a highly localized and cytotoxic therapeutic effect, while its gamma emission provides an avenue for non-invasive imaging. However, significant chemical and logistical hurdles, primarily related to its short half-life and the difficulty of stable chelation, must be overcome. The protocols and data presented here provide a foundation for researchers to explore innovative solutions to these challenges and to unlock the full potential of this compound as a next-generation theranostic agent.
References
- 1. Molecular pathways: targeted α-particle radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Differential responses to 223Ra and Alpha-particles exposure in prostate cancer driven by mitotic catastrophe [frontiersin.org]
- 3. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mirdsoft.org [mirdsoft.org]
- 5. mdpi.com [mdpi.com]
- 6. eichrom.com [eichrom.com]
- 7. enen.eu [enen.eu]
- 8. Highlight selection of radiochemistry and radiopharmacy developments by editorial board - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiobiological effects of the alpha emitter Ra-223 on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 11. Multiple Production Methods Underway to Provide Actinium-225 | NIDC: National Isotope Development Center [isotopes.gov]
Troubleshooting & Optimization
Technical Support Center: Experimental Handling of Short-Lived Francium-221
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the short-lived isotope Francium-221 (²²¹Fr).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with this compound?
A1: The primary challenges stem from its inherent physical properties:
-
Extremely Short Half-Life: With a half-life of approximately 4.8-4.9 minutes, experiments must be conducted rapidly and efficiently.[1][2] There is limited time for production, isolation, and measurement before a significant portion of the sample decays.
-
Low Availability: ²²¹Fr is produced in minute quantities, either from the decay of Actinium-225 (²²⁵Ac) or through nuclear reactions.[1][3] This scarcity demands highly efficient experimental techniques to collect and study a sufficient number of atoms.
-
High Radioactivity: As a potent alpha emitter, ²²¹Fr poses a significant radiation hazard, requiring specialized handling procedures and shielding to minimize personnel exposure.
Q2: What is the primary production method for this compound in a laboratory setting?
A2: The most common method for producing ²²¹Fr for trapping experiments is through the alpha decay of a parent source, Actinium-225 (²²⁵Ac).[2][4] The ²²⁵Ac source (half-life ~10 days) is typically implanted in a foil. As ²²⁵Ac decays, the resulting ²²¹Fr atoms recoil from the foil surface and can be collected.[4] This method provides a continuous, albeit low-flux, source of ²²¹Fr.
Q3: What is a Magneto-Optical Trap (MOT) and why is it essential for this compound experiments?
A3: A Magneto-Optical Trap (MOT) is a device that uses laser cooling and a spatially varying magnetic field to trap and cool neutral atoms to microkelvin temperatures.[5][6][7] For ²²¹Fr, a MOT is crucial because it confines the scarce, fast-moving atoms in a small, dense cloud for a sufficient duration to perform spectroscopic measurements before they decay.[8] This dramatically increases the interaction time and signal-to-noise ratio for precision experiments.
Q4: What are the key decay characteristics I need to know for detection and identification?
A4: this compound primarily decays via alpha emission to Astatine-217 (²¹⁷At). The key emissions to monitor are:
-
Alpha Decay Energy: The most prominent alpha particle energy is approximately 6.341 MeV.[9]
-
Gamma-Ray Emission: A characteristic gamma ray is emitted at 218.1 keV with an intensity of 11.58%.[4][9] This gamma-ray is often used for detection and quantification as it is highly penetrating and provides a clear signature.
Quantitative Data Summary
The following tables summarize key quantitative data for experiments involving this compound.
Table 1: Nuclear Properties of this compound
| Property | Value | Reference(s) |
| Half-Life | 4.801 ± 0.006 min | [10] |
| Primary Decay Mode | Alpha (>99.9%) | [11] |
| Alpha Decay Energy (main) | 6.341 MeV (82.71% intensity) | [9] |
| Alpha Decay Energy (other) | 6.126 MeV (14.97% intensity) | [9] |
| Gamma Emission (main) | 218.1 keV (11.58% intensity) | [4][9] |
| Parent Isotope | Actinium-225 (²²⁵Ac) | [4] |
| Daughter Isotope | Astatine-217 (²¹⁷At) | [11] |
Table 2: Typical Magneto-Optical Trap (MOT) Parameters for Francium
| Parameter | Typical Value | Purpose | Reference(s) |
| Trapping Laser Wavelength | 718 nm | Cooling and trapping (D2 transition) | |
| Repumping Laser Wavelength | 817 nm | Return atoms to the cooling cycle | [12] |
| Trapping Efficiency | 0.01% (standard) to ~1.5% (optimized) | Maximize the number of trapped atoms | [8] |
| Trapped Atom Temperature | ~75 µK | Reduce Doppler broadening for spectroscopy | |
| Trapped Atom Population | 50,000 - 200,000+ atoms | Achieve sufficient signal for measurements | [8] |
| Neutralizer Material | Yttrium (Y) foil | Neutralize Fr⁺ ions for trapping | [13][14] |
| Neutralizer Temperature | >750 °C | Desorb neutral Fr atoms into the trap | [15] |
Diagrams
Caption: Decay chain of Actinium-225 leading to stable Bismuth-209.
Caption: Experimental workflow for this compound trapping and detection.
Troubleshooting Guides
Problem 1: Low or No Trapped Atom Signal in the MOT
This is a common and critical issue. Follow this diagnostic workflow to identify the cause.
Caption: Decision tree for troubleshooting low MOT signal.
Problem 2: Unstable or Noisy Detector Signal (Alpha/Gamma Spectroscopy)
| Symptom | Possible Cause | Troubleshooting Steps |
| No peaks in spectrum | Detector bias is off or too low. | 1. Verify that the high voltage bias is on and set to the manufacturer's recommended level. |
| Signal cable is disconnected or faulty. | 2. Check all cable connections between the detector, preamplifier, and multichannel analyzer (MCA). | |
| MCA is not acquiring data. | 3. Ensure the MCA is powered on and the acquisition software is running. | |
| Broad, poorly resolved peaks | Poor vacuum in the alpha spectrometer chamber. | 1. Check the vacuum pressure. Alpha particles lose energy in residual gas, broadening peaks. |
| Thick or non-uniform sample source. | 2. Ensure the source is as thin and uniform as possible to minimize self-absorption. | |
| Detector contamination or damage. | 3. Perform a background count; if elevated, the detector may be contaminated. Visually inspect the detector surface. | |
| High background noise | Inadequate shielding. | 1. Ensure the detector is properly shielded from ambient background radiation. |
| Electronic noise. | 2. Check for ground loops. Ensure all components are properly grounded. Use low-noise electronics.[16] | |
| Radon progeny in the vacuum chamber. | 3. Purge the chamber with nitrogen gas before evacuating to reduce radon levels. | |
| Peak energy shift (miscalibration) | Temperature drift in electronics. | 1. Allow the electronics to warm up and stabilize. Maintain a constant laboratory temperature. |
| Incorrect calibration. | 2. Recalibrate the spectrometer using a standard multi-energy alpha source (e.g., ²³⁹Pu, ²⁴¹Am, ²⁴⁴Cm).[17] |
Experimental Protocols
Protocol 1: Production and Collection of ²²¹Fr
-
Source Preparation: Utilize an Actinium-225 source electroplated or implanted onto a tantalum foil. The activity of the source will determine the production rate of ²²¹Fr.
-
Recoil Collection: Place the ²²⁵Ac source in a vacuum chamber. Position a negatively biased yttrium (Y) catcher foil in close proximity to the source to collect the positively charged ²²¹Fr ions that recoil from the source surface during the alpha decay of ²²⁵Ac.
-
Accumulation: Allow ²²¹Fr ions to accumulate on the yttrium foil. The accumulation time is a trade-off between collecting more atoms and allowing them to decay (typically a few minutes).
-
Neutralization and Desorption: After accumulation, heat the yttrium foil rapidly to a temperature above 750°C.[15] This neutralizes the francium ions and desorbs them as a neutral atomic vapor. This vapor is then directed into the magneto-optical trap.
Protocol 2: Alpha Spectroscopy for ²²¹Fr Identification
-
System Setup: Use a Passivated Implanted Planar Silicon (PIPS) detector within a high-vacuum chamber. Connect the detector to a low-noise preamplifier, shaping amplifier, and a multichannel analyzer (MCA).
-
Energy Calibration:
-
Place a mixed-nuclide standard alpha source (containing isotopes like ²³⁹Pu, ²⁴¹Am, and ²⁴⁴Cm with well-known alpha energies) in the chamber.
-
Acquire a spectrum for a sufficient time to obtain well-defined peaks.
-
Create a calibration curve by plotting the known energies of the standard source against the corresponding channel numbers of the peaks in the MCA. This will allow conversion from channel number to energy (MeV).[17][18]
-
-
Background Measurement: Remove all sources and acquire a background spectrum for an extended period to identify any intrinsic detector contamination or background noise.
-
Sample Measurement:
-
Place a sample collection foil (e.g., the yttrium neutralizer) inside the chamber.
-
Evacuate the chamber to high vacuum.
-
Apply the correct bias voltage to the detector and acquire the spectrum. .
-
Identify the characteristic alpha peaks of ²²¹Fr (e.g., at ~6.341 MeV) and its short-lived daughter, ²¹⁷At.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Use the energy calibration to confirm the identity of the isotopes.
-
The count rate in the peaks can be used to determine the activity of the sample, provided the detector efficiency is known.
-
Protocol 3: General Radiation Safety for Handling ²²¹Fr
-
ALARA Principle: All work must adhere to the As Low As Reasonably Achievable (ALARA) principle to minimize radiation dose.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and two pairs of disposable gloves when handling unsealed this compound sources or potentially contaminated equipment.
-
Containment: Handle all unsealed ²²¹Fr sources and perform transfers in a certified fume hood or a glove box to prevent inhalation of airborne contamination. Work surfaces should be covered with absorbent, plastic-backed paper.
-
External Hazard Shielding: While this compound is primarily an alpha emitter, its decay products emit beta and gamma radiation. Use lead or tungsten shielding where appropriate, especially around the source and detector setups.
-
Contamination Monitoring:
-
Routinely monitor work areas, hands, and clothing with an alpha-survey meter during and after experiments.
-
Perform wipe tests on surfaces to detect removable contamination.
-
-
Waste Disposal:
-
Segregate radioactive waste from non-radioactive waste.
-
Due to its short half-life, solid and liquid waste contaminated solely with ²²¹Fr and its progeny can be managed through decay-in-storage.[19][20]
-
Store the waste in clearly labeled, shielded containers for at least 10 half-lives (~50 minutes for ²²¹Fr, but must be based on the longest-lived daughter, ²⁰⁹Pb, which has a 3.25-hour half-life).
-
After the decay period, survey the waste to ensure it is indistinguishable from background radiation before disposal as non-radioactive waste.[20]
-
-
Emergency Procedures: In case of a spill, evacuate the immediate area, notify the facility's Radiation Safety Officer, and restrict access. Decontamination should only be performed by trained personnel.
References
- 1. Francium - Wikipedia [en.wikipedia.org]
- 2. Radioactive waste - Wikipedia [en.wikipedia.org]
- 3. saaubi.people.wm.edu [saaubi.people.wm.edu]
- 4. 225Ac [prismap.eu]
- 5. Radioactive decay chain of actinium-225 [nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Magneto-optical trap - Wikipedia [en.wikipedia.org]
- 8. Francium: Laser cooling and trapping [saaubi.people.wm.edu]
- 9. mirdsoft.org [mirdsoft.org]
- 10. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 11. This compound (15756-41-9) for sale [vulcanchem.com]
- 12. nishina.riken.jp [nishina.riken.jp]
- 13. proceedings.jacow.org [proceedings.jacow.org]
- 14. researchgate.net [researchgate.net]
- 15. nishina.riken.jp [nishina.riken.jp]
- 16. researchgate.net [researchgate.net]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. arpansa.gov.au [arpansa.gov.au]
- 19. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 20. research.uga.edu [research.uga.edu]
Technical Support Center: Optimizing Francium-221 Production from Actinium-225
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the production and yield of Francium-221 (²²¹Fr) from its parent isotope, Actinium-225 (²²⁵Ac). The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of the ²²⁵Ac to ²²¹Fr decay process?
Actinium-225 is an alpha-emitting radionuclide that serves as the parent isotope for this compound.[1] ²²⁵Ac decays via alpha emission to ²²¹Fr with a half-life of approximately 10 days.[2][3] The resulting daughter, ²²¹Fr, is also an alpha-emitter but has a significantly shorter half-life of 4.8 minutes.[4][5][6] This rapid decay is a critical factor in all experimental designs and requires swift separation and utilization of the francium isotope.
Q2: How is ²²¹Fr typically produced and separated from ²²⁵Ac in a laboratory setting?
This compound is produced continuously from the decay of ²²⁵Ac. The most common method for separation is a radionuclide generator system.[7] In this setup, the parent ²²⁵Ac is immobilized on a solid support material, such as an extraction chromatography resin, within a column.[8][9] A specific eluent is then passed through the column to selectively "milk" or elute the daughter ²²¹Fr, leaving the parent ²²⁵Ac behind. This allows for a repeatable supply of ²²¹Fr for experimental use.
Q3: When is the optimal time to elute ²²¹Fr from an ²²⁵Ac generator?
The optimal time for elution depends on achieving secular equilibrium, a state where the rate of decay of the daughter nuclide equals the rate of its production from the parent. For the ²²⁵Ac/²²¹Fr system, secular equilibrium is reached in approximately 30-55 minutes.[10][11] Eluting the generator after this period will yield the maximum possible activity of ²²¹Fr.
Q4: What level of radionuclidic purity can be expected, and what are the common contaminants?
The primary concern regarding purity is the "breakthrough" of the parent ²²⁵Ac into the francium eluate. Well-optimized generator systems can achieve high purity, with ²²⁵Ac contamination kept below 1.0%.[8][12] Other decay daughters in the chain, such as Bismuth-213 (²¹³Bi), may also be present depending on the separation chemistry and timing.[13]
Q5: How does the short half-life of ²²¹Fr impact experimental work?
The 4.8-minute half-life of ²²¹Fr necessitates extremely rapid and efficient experimental workflows.[14] All procedures, from elution and purification to measurement or application in a biological system, must be completed within a timeframe that accounts for significant decay. For instance, after three half-lives (approximately 14.4 minutes), only 12.5% of the original ²²¹Fr activity remains.[14]
²²⁵Ac Decay Pathway
The decay of Actinium-225 initiates a cascade of alpha and beta decays, ultimately leading to stable Bismuth-209.[7][15] The initial and most critical step for this guide is the alpha decay to this compound.
Caption: The decay chain of Actinium-225, highlighting the production of this compound.
Troubleshooting Guide
Problem 1: Low Yield of Eluted ²²¹Fr
-
Q: My eluted ²²¹Fr activity is consistently lower than expected. What are the potential causes?
-
A1: Inefficient Elution Chemistry. The chosen eluent may not be effectively removing ²²¹Fr from the column resin. Verify that the eluent composition, concentration, and pH match the specifications of the established protocol for your specific resin (e.g., LN2 resin, TODGA-PAN).[9][12]
-
A2: Premature Elution. You may be eluting the generator before secular equilibrium has been reached. Ensure you wait at least 30-55 minutes after the previous elution to maximize the available ²²¹Fr.[10][11]
-
A3: Flow Rate Issues. An excessively high flow rate can lead to incomplete interaction between the eluent and the resin, resulting in poor stripping of ²²¹Fr. Conversely, a flow rate that is too slow can lead to significant decay of ²²¹Fr on the column before it is collected. Optimize the flow rate according to the column manufacturer's or protocol's recommendation.
-
A4: Degradation of Parent Source. The parent ²²⁵Ac source itself may have decayed significantly over time, reducing the total amount of ²²¹Fr being produced. Recalculate the expected activity based on the age of the source.
-
Problem 2: High Radionuclidic Impurity (²²⁵Ac Breakthrough)
-
Q: I am detecting significant amounts of the parent ²²⁵Ac in my final ²²¹Fr product. How can I reduce this breakthrough?
-
A1: Resin or Column Degradation. Over time and with repeated use, the solid-phase extraction resin can degrade, losing its capacity to strongly retain ²²⁵Ac. This is a common cause of increased parent breakthrough. Replace the resin or the entire column.
-
A2: Incorrect Elution Conditions. Using an eluent that is too strong or has an incorrect pH can begin to strip the parent ²²⁵Ac from the column along with the daughter ²²¹Fr. Double-check all eluent parameters. For example, high concentrations of nitric acid are known to effectively sorb ²²⁵Ac onto diglycolamide resins, so the eluent for ²²¹Fr must be chosen to avoid disrupting this sorption.[8][16]
-
A3: Column Channeling. Improper packing of the column can create channels that allow the eluent to bypass the bulk of the resin. This reduces the interaction time and can lead to both poor ²²¹Fr yield and higher ²²⁵Ac breakthrough. Ensure the column is packed uniformly.
-
Problem 3: Inconsistent or Irreproducible Results
-
Q: My ²²¹Fr yield and purity vary significantly between experiments. What could be causing this inconsistency?
-
A1: Timing Variations. Given the 4.8-minute half-life, even small deviations in the timing of elution, processing, and measurement will lead to large variations in the final measured activity. Implement and strictly adhere to a standardized, timed protocol for every step of the process.
-
A2: Volume and Flow Rate Discrepancies. Inconsistent eluent volumes or flow rates will directly impact the efficiency of the separation. Use a calibrated syringe pump or peristaltic pump to ensure a constant and reproducible flow rate and volume for each elution.
-
A3: Incomplete Equilibration. Failing to wait for secular equilibrium to be re-established will result in yields that are dependent on the time since the last elution. Always maintain a consistent waiting period between "milkings."
-
Troubleshooting Flowchart
This diagram provides a logical workflow for diagnosing and resolving common issues during ²²¹Fr production.
Caption: A logical flowchart for troubleshooting common ²²¹Fr production issues.
Experimental Protocols & Data
Example Protocol: ²²¹Fr Separation Using Diglycolamide Solid Extractants
This protocol is based on studies using diglycolamide-based resins (e.g., TODGA-PAN) for the separation of ²²¹Fr from ²²⁵Ac.[8][12]
Materials:
-
²²⁵Ac source (e.g., 4.5 MBq) loaded onto a column with a bed volume of ~0.6 mL containing a diglycolamide solid extractant.[8][12]
-
High-concentration nitric acid (for initial column conditioning and ²²⁵Ac loading).
-
Appropriate eluent for ²²¹Fr (e.g., dilute acid or a specific buffer, chosen to not strip Ac³⁺ but allow elution of Fr⁺).
-
Radiation detector/dose calibrator.
-
Shielded collection vials.
Methodology:
-
Column Preparation: Condition the column with high-concentration nitric acid to ensure strong sorption of the trivalent ²²⁵Ac. Load the ²²⁵Ac onto the column and allow it to equilibrate.
-
Equilibrium In-growth: After loading or a previous elution, allow the generator to stand for at least 30-55 minutes to permit the in-growth of ²²¹Fr and achieve secular equilibrium.[10][11]
-
Elution: Pass the selected eluent (e.g., 2.5 mL) through the column at a controlled flow rate.[8] Collect the eluate containing the ²²¹Fr in a shielded vial. This entire step should be performed rapidly, ideally in under 5 minutes.[17]
-
Activity Measurement: Immediately measure the activity of the collected fraction using a calibrated gamma spectrometer or dose calibrator. The prominent gamma emission for ²²¹Fr is at 218 keV.[5][18]
-
Purity Assessment: Analyze the collected sample for ²²⁵Ac breakthrough. This can be done by allowing the ²²¹Fr to fully decay (e.g., after 1-2 hours) and then measuring any remaining alpha or gamma activity from ²²⁵Ac and its other daughters.
Data Presentation: Performance of a Diglycolamide-Based Generator
The following table summarizes performance data from studies using a diglycolamide solid extractant system.[8][12]
| Parameter | Reported Value | Source |
| Initial ²²⁵Ac Activity | 4.5 MBq | [8][12] |
| Column Bed Volume | 0.6 mL | [8][12] |
| Elution Volume | 2.5 mL | [8][12] |
| ²²¹Fr Elution Yield | > 65% | [8][12] |
| ²²⁵Ac Contamination | < 1.0% | [8][12] |
| Separation Time | < 5 minutes | [17] |
Experimental Workflow Diagram
This diagram illustrates the step-by-step process for producing and using ²²¹Fr.
Caption: A workflow diagram for the separation and use of this compound from an Ac-225 generator.
References
- 1. Multiple Production Methods Underway to Provide Actinium-225 | NIDC: National Isotope Development Center [isotopes.gov]
- 2. Actinium-225 - Wikipedia [en.wikipedia.org]
- 3. edhmed.com [edhmed.com]
- 4. Francium - Wikipedia [en.wikipedia.org]
- 5. 225Ac [prismap.eu]
- 6. This compound - isotopic data and properties [chemlin.org]
- 7. Realizing the potential of the Actinium-225 radionuclide generator in targeted alpha-particle therapy applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RadChem 2022 (15-May 20, 2022): Separation of Fr-221 from Ac-225 using diglycolamide solid extractants · Indico [indico.fjfi.cvut.cz]
- 9. Biodistribution of free this compound and Bismuth-213 in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Highlight selection of radiochemistry and radiopharmacy developments by editorial board - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of Fr-221 from Ac-225 using diglycolamide solid extractants [inis.iaea.org]
- 13. Breakthrough of 225Ac and its radionuclide daughters from an 225Ac/213Bi generator: development of new methods, quantitative characterization, and implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. Radioactive decay chain of actinium-225 [nist.gov]
- 16. SEPARATION OF Fr-221 FROM Ac-225 USING... - RIV - TA ČR Starfos [old.starfos.tacr.cz]
- 17. Separation of 221Fr from 225Ac using diglycolamide solid extractants [inis.iaea.org]
- 18. Biodistribution of free this compound and Bismuth-213 in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Francium-221 from Parent Isotopes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Francium-221 (²²¹Fr) from its parent isotopes, primarily Actinium-225 (²²⁵Ac). This resource includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary parent isotopes of this compound?
A1: The primary parent isotope of this compound is Actinium-225 (²²⁵Ac). ²²⁵Ac is part of the Neptunium decay series and decays to ²²¹Fr through alpha emission.[1][2] ²²⁵Ac itself is often produced from the decay of Thorium-229 (²²⁹Th). Therefore, samples may contain both ²²⁵Ac and ²²⁹Th as parent isotopes of ²²¹Fr.
Q2: Why is the purification of this compound challenging?
A2: The primary challenge in purifying ²²¹Fr is its extremely short half-life of approximately 4.8 to 4.9 minutes.[1][3] This necessitates rapid and efficient separation methods to obtain a pure sample before it significantly decays. Additionally, ensuring the complete removal of the longer-lived parent isotope, ²²⁵Ac (half-life of ~10 days), is critical to prevent its interference in subsequent experiments and to avoid underestimation of the radiochemical purity of ²²¹Fr-labeled compounds.[4]
Q3: What is "secular equilibrium" and why is it important in the context of this compound purification?
A3: Secular equilibrium is a state where the ratio of the activity of a parent radionuclide to the activity of its daughter radionuclide becomes constant over time. This occurs when the parent has a much longer half-life than the daughter. In the ²²⁵Ac/²²¹Fr system, it takes approximately 30 minutes (about six half-lives of ²²¹Fr) for ²²¹Fr to reach over 99% of its equilibrium activity with ²²⁵Ac.[4] Understanding this is crucial for quality control measurements, as the gamma emissions from ²²¹Fr are often used to indirectly quantify the amount of the pure alpha-emitter ²²⁵Ac.[4]
Q4: What are the common methods for purifying this compound?
A4: The most common methods for purifying ²²¹Fr from ²²⁵Ac involve chromatographic and precipitation techniques. A widely used method is cation exchange chromatography, often utilizing specialized resins like LN2 resin, which shows high selectivity for ²²⁵Ac, allowing for the elution of ²²¹Fr.[5] Another established method is the precipitation of francium with silicotungstic acid.
Q5: How can I assess the radiochemical purity of my purified this compound?
A5: The radiochemical purity of ²²¹Fr is typically assessed by measuring the amount of parent isotope (²²⁵Ac) breakthrough in the final eluate. This can be done using gamma spectroscopy to detect the characteristic gamma emissions of ²²¹Fr (218 keV) and its daughter Bismuth-213 (440 keV), which is in equilibrium with ²²⁵Ac after a longer period.[4] The absence of ²²⁵Ac in the eluate after a sufficient decay period of the initially present ²²¹Fr confirms high radiochemical purity.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Elution Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Eluent Composition or pH | - Verify the pH of the eluent solution. For LN2 resin, a pH range of 6.5 to 8.5 has been shown to be effective for elution.[1] - Ensure the correct concentration of the eluting agent (e.g., 0.1 M Sodium Acetate). - Consider that while stronger mineral acids might offer higher elution efficiency, they may not be suitable for direct in vivo applications.[1] |
| Insufficient In-growth Time | - Allow for adequate time for ²²¹Fr to "in-grow" from the decay of ²²⁵Ac on the column. A minimum of 25-30 minutes is recommended to approach secular equilibrium.[1] |
| Column Channeling or Clogging | - Ensure the resin bed is packed uniformly to prevent channeling. - Check for any particulate matter in the loaded sample that could clog the column frit. - Use a consistent and appropriate flow rate during elution. |
| Degradation of the Resin | - High acid concentrations combined with elevated temperatures can lead to resin degradation.[6] Ensure that the operating conditions are within the manufacturer's recommendations for the specific resin being used. |
Issue 2: High Breakthrough of Actinium-225 in the Eluate
| Potential Cause | Troubleshooting Steps |
| Improper Column Conditioning | - Ensure the column is adequately pre-conditioned with the appropriate solution (e.g., 0.01 M HNO₃ for LN2 resin) before loading the ²²⁵Ac.[1] This ensures proper binding of ²²⁵Ac to the resin. |
| Overloading the Column | - Do not exceed the binding capacity of the resin for ²²⁵Ac. Refer to the manufacturer's specifications for the resin's capacity. |
| Incorrect Loading or Wash Solution | - The loading solution should have a pH that promotes strong binding of ²²⁵Ac (e.g., pH 1.0 with 0.01 M HNO₃ for LN2 resin).[1] - Use a wash solution that removes unbound contaminants without eluting the ²²⁵Ac. |
| Resin Degradation | - Over time and with repeated use, the resin may lose its binding efficiency. If breakthrough persists despite optimizing other parameters, consider replacing the resin in the generator. |
Experimental Protocols
Method 1: Purification of this compound using LN2 Resin Chromatography
This protocol is adapted from a method for developing an ²²⁵Ac/²²¹Fr radionuclide generator.[1][5]
Materials:
-
LN2 resin column (e.g., 0.3 mL bed volume)
-
Actinium-225 nitrate (~50 MBq) in 0.05 M HCl
-
0.01 M Nitric Acid (HNO₃)
-
0.1 M Sodium Acetate (NaOAc), pH 6.5
-
Syringes and appropriate shielding
Procedure:
-
Column Preparation:
-
Pre-condition the LN2 resin column with at least three column volumes of 0.01 M HNO₃.
-
-
Loading of Actinium-225:
-
Dilute the ²²⁵Ac(NO₃)₃ solution (~50 MBq in 150 µL 0.05 M HCl) with 450 µL of 0.01 M HNO₃ to a total volume of 600 µL.
-
Manually load the diluted ²²⁵Ac solution onto the pre-conditioned LN2 resin column.
-
-
Washing:
-
Wash the column with 900 µL of 0.01 M HNO₃ to remove any unbound ²²⁵Ac and its progeny.
-
-
This compound In-growth:
-
Allow the loaded column to stand for 25-30 minutes to permit the in-growth of ²²¹Fr from the decay of the bound ²²⁵Ac.
-
-
Elution of this compound:
-
Elute the ²²¹Fr from the column by passing 800 µL of 0.1 M NaOAc (pH 6.5) through the column.
-
Collect the eluate in a shielded vial. This fraction contains the purified ²²¹Fr.
-
-
Repeat Elutions:
-
For subsequent elutions, repeat steps 4 and 5. Elutions can typically be performed up to eight times per day.
-
Quantitative Data Summary (LN2 Resin Method)
| Parameter | Value | Reference |
| ²²¹Fr Elution Yield | > 50% | [7] |
| ²²⁵Ac Breakthrough | < 0.1% | [7] |
| Eluent | 0.1 M NaOAc, pH 6.5 | [1] |
| Elution Volume | 800 µL | [1] |
| In-growth Time | 25-30 min | [1] |
Method 2: Purification of this compound by Silicotungstic Acid Precipitation
This method relies on the insolubility of francium silicotungstate.
Materials:
-
Actinium-225 source in solution
-
Silicotungstic acid solution
-
Hydrochloric acid (HCl)
-
Centrifuge
Procedure:
-
Initial Purification of Actinium (Optional but Recommended):
-
If the ²²⁵Ac source contains significant impurities, perform initial purification steps to remove other radioactivities.
-
-
Precipitation of this compound:
-
To the ²²⁵Ac solution, add a solution of silicotungstic acid to precipitate francium silicotungstate.
-
-
Centrifugation and Washing:
-
Centrifuge the mixture to pellet the francium silicotungstate precipitate.
-
Carefully decant the supernatant containing the ²²⁵Ac.
-
Wash the precipitate with a suitable concentration of hydrochloric acid to remove any remaining soluble impurities.
-
-
Dissolution of Francium Precipitate:
-
The purified francium silicotungstate precipitate can then be redissolved in a small volume of a suitable solvent for further use.
-
Note: This method can be very rapid, which is advantageous given the short half-life of ²²¹Fr.
Visualizations
This compound Decay Chain
Caption: Decay chain of Actinium-225 to stable Bismuth-209, highlighting the position of this compound.
Experimental Workflow for this compound Purification
References
- 1. Biodistribution of free this compound and Bismuth-213 in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breakthrough of 225Ac and its radionuclide daughters from an 225Ac/213Bi generator: development of new methods, quantitative characterization, and implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Elution Parameters for Cesium Ion Exchange Resins | Journal Article | PNNL [pnnl.gov]
- 7. osti.gov [osti.gov]
Technical Support Center: Managing Francium-221 Nuclear Recoil in Targeted Alpha Therapy (TAT)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Francium-221 (²²¹Fr) and its parent radionuclide, Actinium-225 (²²⁵Ac), in the context of Targeted Alpha Therapy (TAT). The primary focus is to address the challenges posed by the nuclear recoil effect of ²²¹Fr and subsequent daughter nuclides.
Frequently Asked Questions (FAQs)
Q1: What is the nuclear recoil effect in the context of ²²⁵Ac-based TAT?
A1: The nuclear recoil effect is a consequence of the law of conservation of momentum. When an unstable nucleus, such as Actinium-225, emits an alpha particle, the daughter nucleus (in this case, this compound) recoils in the opposite direction with significant kinetic energy. This recoil energy is substantial enough to break the chemical bonds holding the radionuclide within its chelating molecule.[1] As a result, the daughter nuclides are released from the targeting vector and can redistribute in the body, potentially causing off-target toxicity.[2][3]
Q2: How significant is the recoil energy of this compound and other daughter nuclides in the ²²⁵Ac decay chain?
A2: The recoil energy is in the range of 100-200 keV, which is over a thousand times greater than the energy of a typical chemical bond (a few eV).[4] This makes the release of the daughter nuclide from its chelator practically unavoidable with current chelation technology.
Q3: What are the primary safety concerns associated with the nuclear recoil of ²²¹Fr?
A3: The main concern is the potential for off-target irradiation of healthy tissues by the recoiled daughter nuclides. For instance, free Bismuth-213 (²¹³Bi), a subsequent daughter of ²²¹Fr, is known to accumulate in the kidneys, which can lead to nephrotoxicity.[5][6] Similarly, free ²²⁵Ac has been observed to accumulate in the liver. Understanding and mitigating the biodistribution of these recoiled daughters is crucial for the safety and efficacy of ²²⁵Ac-based TAT.
Q4: Can the choice of chelator prevent the release of ²²¹Fr due to recoil?
A4: Currently, no conventional chelator can withstand the high recoil energy and prevent the release of daughter nuclides. While the stability of the initial ²²⁵Ac-chelator complex is vital to prevent premature release of ²²⁵Ac itself, the recoil of the daughter nuclides is a separate physical phenomenon that cannot be prevented by chelation alone. Research is ongoing into novel delivery systems, such as nanocarriers, to better contain the daughter products.
Q5: What are some strategies being explored to mitigate the effects of nuclear recoil?
A5: Several strategies are under investigation to manage the redistribution of recoiled daughter nuclides. These include:
-
Nanocarriers: Encapsulating the ²²⁵Ac radiopharmaceutical within nanocarriers like liposomes or polymersomes can help retain the daughter nuclides within the carrier, reducing their systemic distribution.[7][8][9]
-
Rapid Internalization: Designing radiopharmaceuticals that are rapidly internalized into tumor cells can trap the recoiled daughters within the target cell, thereby minimizing damage to surrounding healthy tissue.
-
Local Administration: Direct intratumoral injection of the radiopharmaceutical can limit the systemic exposure and the impact of recoiling daughters.
Troubleshooting Guides
Problem 1: Unexpectedly high uptake of radioactivity in the kidneys during biodistribution studies.
-
Possible Cause: This is a common issue and is often attributable to the accumulation of free ²¹³Bi, a daughter nuclide of ²²¹Fr, which has a known affinity for the kidneys.[5][6] The recoil effect releases ²¹³Bi from the targeting molecule, allowing it to circulate freely and accumulate in the renal system.
-
Troubleshooting Steps:
-
Confirm the Identity of the Nuclide: Use gamma spectroscopy to analyze the radioactivity in the kidney tissue. The presence of the 440 keV photopeak will confirm the accumulation of ²¹³Bi.[10]
-
Evaluate Chelator Stability for Daughter Nuclides: While the primary chelator is for ²²⁵Ac, some chelators may have a secondary affinity for daughter nuclides like ²¹³Bi. Consider if your chosen chelator has any capacity to recapture recoiled daughters.
-
Investigate Mitigation Strategies:
-
Co-administration of a chelating agent with a high affinity for bismuth, such as DTPA, may help to clear free ²¹³Bi from the body.
-
For preclinical models, consider evaluating nanocarrier-based delivery systems designed to improve daughter nuclide retention.
-
-
Problem 2: High liver uptake of radioactivity is observed.
-
Possible Cause: Significant liver uptake can indicate the presence of free ²²⁵Ac, suggesting instability of the initial radiopharmaceutical conjugate.[11] Free ²²⁵Ac is known to accumulate in the liver.
-
Troubleshooting Steps:
-
Assess Radiochemical Purity: Before in vivo administration, ensure the radiochemical purity of your ²²⁵Ac-labeled compound is high, with minimal free ²²⁵Ac. Perform rigorous quality control using methods like radio-TLC or radio-HPLC.
-
In Vitro Serum Stability: Conduct in vitro stability studies of your radiopharmaceutical in human serum to assess its stability over time.[12][13] Significant dissociation of ²²⁵Ac in serum will likely lead to liver accumulation in vivo.
-
Consider a More Stable Chelator: If in vitro and in vivo data suggest poor stability, explore the use of alternative, more stable chelators for ²²⁵Ac.
-
Administer a Rescue Chelator: In cases of suspected in vivo decomplexation, administration of a strong chelating agent like Ca-DTPA or Ca-TTHA has been shown to reduce the retention of free ²²⁵Ac in the liver.[11]
-
Problem 3: Discrepancy between the expected and measured radioactivity in tumor tissue at early time points.
-
Possible Cause: The biodistribution of ²²⁵Ac is often measured indirectly through the gamma emissions of its daughter, ²²¹Fr (218 keV).[14] With a half-life of 4.8 minutes, ²²¹Fr that has recoiled and diffused away from the tumor site may not be in secular equilibrium with the parent ²²⁵Ac, leading to an underestimation of the actual tumor uptake of the ²²⁵Ac-radiopharmaceutical.
-
Troubleshooting Steps:
-
Allow for Secular Equilibrium: When performing ex vivo biodistribution studies, allow the dissected tissues to sit for a sufficient period (at least 6 half-lives of ²²¹Fr, so approximately 30 minutes) to allow for the ingrowth of ²²¹Fr and establishment of secular equilibrium with ²²⁵Ac before measurement.
-
Dual-Isotope Analysis: If possible, use a gamma counter with energy windows for both ²²¹Fr (218 keV) and ²¹³Bi (440 keV) to get a more complete picture of the radionuclide distribution.[15]
-
Model Daughter Nuclide Distribution: For more advanced analysis, consider kinetic modeling that accounts for the diffusion and redistribution of recoiled daughter nuclides.
-
Data Presentation
Table 1: Decay Properties and Recoil Energies of the Actinium-225 Decay Chain
| Parent Nuclide | Daughter Nuclide | Half-Life of Parent | Decay Mode | Alpha Energy (Qα) (MeV) | Calculated Recoil Energy of Daughter (keV) |
| ²²⁵Ac | ²²¹Fr | 9.92 days[10] | Alpha | 5.935[16] | 105.5 |
| ²²¹Fr | ²¹⁷At | 4.8 min[17] | Alpha | 6.457[18] | 117.9 |
| ²¹⁷At | ²¹³Bi | 32.8 ms[17] | Alpha | 7.202 | 132.8 |
| ²¹³Bi | ²⁰⁹Tl / ²⁰⁹Pb | 45.6 min[17] | Beta / Alpha | 5.982 | 112.3 |
| ²¹³Po | ²⁰⁹Pb | 3.7 µs[17] | Alpha | 8.536 | 160.0 |
Recoil energies are calculated using the formula: Recoil Energy ≈ Qα * (Mass of Alpha Particle / Mass of Daughter Nuclide)
Table 2: Comparative in vivo Stability of Actinium-225 Chelates
| Chelator | Key Organ of Uptake (of free/unstable complex) | Relative Stability | Reference |
| Acetate | Liver | Low | [2][19] |
| EDTA | Liver | Moderate | [2][19] |
| PEPA | Liver | Moderate | [2][19] |
| CHX-DTPA | Liver | Low (in vivo instability noted) | [2][19] |
| DOTA | Generally considered the current standard for many applications, but recoil is still an issue. | High | [11] |
Experimental Protocols
Protocol 1: In Vitro Serum Stability of ²²⁵Ac-Radiopharmaceuticals
-
Preparation: Prepare the ²²⁵Ac-labeled radiopharmaceutical and purify it to a high radiochemical purity.
-
Incubation: Add a known amount of the purified radiopharmaceutical to human serum and incubate at 37°C.
-
Time Points: At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the serum mixture.
-
Analysis: Analyze the aliquots using a suitable method to separate the intact radiopharmaceutical from free ²²⁵Ac (e.g., radio-TLC or size exclusion chromatography).
-
Quantification: Quantify the percentage of intact radiopharmaceutical at each time point to determine the stability profile.
Protocol 2: Biodistribution Studies to Assess Daughter Nuclide Distribution
-
Animal Model: Utilize an appropriate animal model (e.g., tumor-bearing mice).
-
Administration: Administer a known activity of the ²²⁵Ac-radiopharmaceutical intravenously.
-
Time Points: At selected time points post-injection (e.g., 1, 4, 24, 48, 168 hours), euthanize a cohort of animals.
-
Organ Harvesting: Dissect key organs and tissues of interest (tumor, kidneys, liver, bone, blood, etc.).
-
Equilibrium and Measurement: Allow the harvested tissues to reach secular equilibrium between ²²⁵Ac and its daughters (at least 30 minutes for ²²¹Fr). Measure the radioactivity in each organ using a gamma counter with energy windows set for ²²¹Fr (e.g., 218 keV) and/or ²¹³Bi (e.g., 440 keV).[15][20]
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point to determine the biodistribution profile of the parent radiopharmaceutical and the net distribution of its daughters.
Visualizations
Caption: The decay chain of Actinium-225, highlighting the alpha decays that cause nuclear recoil.
Caption: The process of nuclear recoil leading to the release of the daughter nuclide.
Caption: A workflow for troubleshooting unexpected biodistribution of ²²⁵Ac-radiopharmaceuticals.
References
- 1. Progress in Targeted Alpha-Particle Therapy. What We Learned about Recoils Release from In Vivo Generators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The in vivo fate of 225Ac daughter nuclides using polymersomes as a model carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CKD After 225Ac-PSMA617 Therapy in Patients With Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Retention of the α-particle Emitting Daughters of Actinium-225 by Liposome Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 225Ac [prismap.eu]
- 11. Evaluation of Aminopolycarboxylate Chelators for Whole-Body Clearance of Free 225Ac: A Feasibility Study to Reduce Unexpected Radiation Exposure during Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biodistribution and dosimetry for combined [177Lu]Lu-PSMA-I&T/[225Ac]Ac-PSMA-I&T therapy using multi-isotope quantitative SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Actinium-225 - Wikipedia [en.wikipedia.org]
- 17. Half-lives of 221Fr, 217At, 213Bi, 213Po and 209Pb from the 225Ac decay series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. RePORT ⟩ RePORTER [reporter.nih.gov]
- 19. Comparison of 225actinium chelates: tissue distribution and radiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [225Ac]Ac-PSMA I&T: A Preclinical Investigation on the Fate of Decay Nuclides and Their Influence on Dosimetry of Salivary Glands and Kidneys - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Francium-221 Atom Trap Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Francium-221 atom traps. The information is designed to address specific issues encountered during experiments and improve overall trapping efficiency.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a compelling candidate for atom trapping experiments?
A1: Francium (Fr) is the heaviest alkali metal with the simplest electronic structure in its valence shell.[1] This combination of a large nucleus and simple atomic structure makes it highly sensitive to the weak nuclear force.[1] Specifically, theoretical calculations predict that the observable effects of parity non-conservation (PNC) in francium will be 18 times larger than in cesium, offering a promising avenue for exploring physics beyond the Standard Model.[1] this compound, with a half-life of approximately 4.8 to 4.9 minutes, is one of the longer-lived isotopes, making it a viable candidate for trapping and study.[2][3]
Q2: What is a typical trapping efficiency for a this compound magneto-optical trap (MOT), and what are the primary limiting factors?
A2: While most magneto-optical traps (MOTs) have a trapping efficiency on the order of 0.01%, optimized systems for francium have achieved efficiencies of around 1.5%.[4] The primary difficulty in working with francium is its limited availability, with production rates often around 10^6 atoms per second.[4][5] Therefore, maximizing trapping efficiency is crucial. Key limiting factors include photoionization losses, background gas collisions, and the inherent challenge of capturing a sufficient number of atoms from the initial beam.[1]
Q3: How does the decay of this compound affect the atom trap?
A3: this compound primarily undergoes alpha decay to Astatine-217, with a half-life of 4.8 minutes.[2][6][7] This decay process introduces daughter isotopes into the trap volume, which are not addressed by the trapping lasers for francium. These untrapped daughter products can contribute to background noise and potentially collide with the trapped francium atoms, leading to trap loss. The decay chain continues until a stable isotope of lead is formed.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered when operating a this compound atom trap.
Issue 1: Low Number of Trapped Atoms
Symptom: The fluorescence signal from the trapped atom cloud is weak or nonexistent, indicating a low number of trapped atoms.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Neutralization: Francium is produced as an ion beam and must be neutralized before trapping.[2][8] | - Verify the integrity and cleanliness of the neutralizer foil (e.g., yttrium or zirconium).[1][8] - Optimize the heating of the foil to ensure efficient release of neutral francium atoms.[1][8] - A neutralization efficiency of around 73% has been achieved with yttrium foils.[9] |
| Poor Laser Parameters: Incorrect laser frequency, power, or beam alignment will prevent effective cooling and trapping. | - Ensure the primary cooling laser is red-detuned just below francium's resonant frequency (718 nm).[1][8] - Optimize the repumping laser frequency (817 nm) to prevent atoms from falling into dark states.[10] - Check the power and alignment of all six trapping laser beams. Large, high-power beams (e.g., 3-5 cm diameter) increase capture velocity.[4] |
| Suboptimal Magnetic Field: An incorrect magnetic field gradient will compromise the trapping force. | - Calibrate the anti-Helmholtz coils to ensure the magnetic field zero is at the center of the laser beam intersection. - Adjust the current to the coils to optimize the magnetic field gradient. |
| High Background Pressure: Collisions with background gas molecules will eject atoms from the trap. | - Maintain an ultra-high vacuum (UHV) in the trapping chamber, ideally below 10⁻⁹ Torr.[4] - Use non-evaporable getter pumps and ion pumps to maintain the vacuum. |
Issue 2: Short Trap Lifetime
Symptom: The number of trapped atoms decays rapidly after loading.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Photoionization: The trapping lasers or other light sources can ionize the trapped francium atoms, causing them to be lost from the trap.[1] | - Minimize the intensity of any blue or UV light sources near the trap. - The photoionization cross-section of the 7P₃/₂ state of francium for 442 nm light has been measured, and this effect is a significant limitation.[11] |
| Background Gas Collisions: Even at UHV, collisions with residual gas can limit the trap lifetime. | - Perform a residual gas analysis to identify and address any leaks or outgassing sources. - Consider implementing a second, "science" MOT in a chamber with an even better vacuum, transferring atoms from the collection MOT.[4] |
| Laser Intensity Noise: Fluctuations in the trapping laser intensity can heat the atomic cloud, leading to trap loss.[12] | - Use laser power stabilization systems. - Investigate and mitigate sources of mechanical vibrations that could affect laser stability. |
| Decay of this compound: The inherent 4.8-minute half-life of 221Fr sets a fundamental limit on the trapping duration for a given atom.[2] | - This is an intrinsic property and cannot be changed. Experiments must be designed to be completed within a timescale comparable to the half-life. |
Quantitative Data Summary
| Parameter | Reported Value | Reference |
| This compound Half-life | 4.8 - 4.9 minutes | [2][3] |
| Laser Cooling Wavelength | 718 nm | [8] |
| Repumping Wavelength | 817 nm | [10] |
| Doppler Cooling Limit | 182 µK | [8] |
| Typical Trapped Atom Temperature | ~75 µK | [4] |
| Optimized Trapping Efficiency | ~1.5% | [4] |
| Typical MOT Population | 50,000 - 200,000 atoms | [4] |
| Maximum Trapped 209Fr Atoms | 2.5 x 10⁵ | [13] |
| Neutralization Efficiency (Y foil) | ~73% | [9] |
| Photoionization Cross-section (7P₃/₂ at 442 nm) | 20.8 ± 7.1 Mb | [11] |
Experimental Protocols
Protocol 1: this compound Production and Neutralization
-
Production: Generate this compound ions. One method involves the decay of Actinium-225, which can be implanted into a foil.[14][15] Another approach is bombarding a gold target with a high-energy oxygen ion beam.[8][16]
-
Ion Beam Transport: Guide the resulting francium ions through an electrostatic beamline to the experimental chamber.
-
Neutralization: Focus the ion beam onto a neutralizer foil, typically made of yttrium or zirconium, positioned within the vacuum chamber.[1][8] The francium ions embed in the foil and gain electrons, becoming neutral atoms.[1]
-
Release: Heat the neutralizer foil to approximately 850°C to release the neutral francium atoms into the trapping region.[1] This release can be pulsed to coincide with the trapping cycle.[4]
Protocol 2: Magneto-Optical Trapping of this compound
-
Vacuum Preparation: Ensure the trapping chamber is at an ultra-high vacuum (UHV) of at least 10⁻⁹ Torr.[4]
-
Laser Setup:
-
Align six counter-propagating laser beams, each with a diameter of several centimeters, to intersect at the center of the trapping chamber.[4]
-
Tune the primary cooling laser to a frequency slightly below the 718 nm resonance of this compound.[1][8]
-
Introduce a repumping laser at 817 nm to prevent optical pumping into dark states.[10]
-
-
Magnetic Field: Energize a pair of anti-Helmholtz coils to create a quadrupole magnetic field with a zero point at the intersection of the laser beams.
-
Atom Loading: Release the neutralized francium atoms from the foil into the trapping region. The combination of laser light and the magnetic field will cool and trap the atoms.[1]
-
Imaging: Use a sensitive camera (e.g., CCD) to detect the fluorescence from the trapped atoms for observation and analysis.
Visualizations
Caption: Experimental workflow for trapping this compound.
Caption: Troubleshooting logic for low atom trap numbers.
References
- 1. Francium Trapping Facility - TRIUMF [s28338.pcdn.co]
- 2. Francium - Wikipedia [en.wikipedia.org]
- 3. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 4. Francium: Laser cooling and trapping [saaubi.people.wm.edu]
- 5. saaubi.people.wm.edu [saaubi.people.wm.edu]
- 6. This compound (15756-41-9) for sale [vulcanchem.com]
- 7. ck12.org [ck12.org]
- 8. Laser-Cooled Atoms: Francium – Uncertain Principles Archive [chadorzel.com]
- 9. conference-indico.kek.jp [conference-indico.kek.jp]
- 10. arxiv.org [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. jet.physics.ncsu.edu [jet.physics.ncsu.edu]
- 13. [1312.3562] Commissioning of the Francium Trapping Facility at TRIUMF [arxiv.org]
- 14. [1410.0042] Offline trapping of $^{221}$Fr in a magneto-optical trap from implantation of an $^{225}$Ac ion beam [arxiv.org]
- 15. arxiv.org [arxiv.org]
- 16. proceedings.jacow.org [proceedings.jacow.org]
Technical Support Center: Mitigation of Off-Target Toxicity of Francium-221 Daughters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Francium-221 (²²¹Fr) and its decay daughters. The focus is on strategies to mitigate off-target toxicity arising from the release of these daughter radionuclides.
Frequently Asked Questions (FAQs)
Q1: What is the decay chain of this compound, and which daughter products are of most concern for off-target toxicity?
A1: this compound is an alpha-emitter that is part of the Actinium-225 (²²⁵Ac) decay series.[1] The decay of a single ²²⁵Ac atom results in the generation of four alpha particles from its daughters.[2] The decay chain starting from ²²¹Fr is as follows:
-
This compound (²²¹Fr): Half-life of 4.9 minutes, decays via alpha emission to Astatine-217.[2][3]
-
Astatine-217 (²¹⁷At): Half-life of 32.3 milliseconds, decays via alpha emission to Bismuth-213.[2][3]
-
Bismuth-213 (²¹³Bi): Half-life of 45.6 minutes, decays primarily via beta emission to Polonium-213, but also has an alpha decay branch. It is a significant contributor to off-target toxicity due to its longer half-life, allowing it to circulate and accumulate in non-target tissues, particularly the kidneys.[3][4]
-
Polonium-213 (²¹³Po): Extremely short half-life (4.2 microseconds), decays via alpha emission to Lead-209.
-
Lead-209 (²⁰⁹Pb): Half-life of 3.25 hours, a beta emitter that can also contribute to off-target effects.
-
Thallium-209 (²⁰⁹Tl): Present in a minor decay branch of ²¹³Bi.
The primary concern for off-target toxicity stems from the daughter nuclides that have sufficiently long half-lives to redistribute in the body after breaking away from the targeting molecule, namely Bismuth-213 and, to a lesser extent, Lead-209 .[4] Severe toxic effects observed in preclinical studies are often attributed to the accumulation of these released daughters in organs like the kidneys.[4]
Q2: Why do the daughter nuclides of this compound detach from the targeting molecule?
A2: The detachment of daughter nuclides is a consequence of the high recoil energy imparted during alpha decay.[4][5] When an alpha particle is emitted, the daughter nucleus recoils with a significant amount of kinetic energy (typically 100-200 keV).[4] This recoil energy is substantially greater than the energy of any chemical bond holding the radionuclide to a chelator or targeting vector.[4] As a result, the daughter nuclide is physically ejected from its carrier molecule, becoming a "free" radionuclide that can circulate and accumulate in non-target tissues.
Q3: What are the primary strategies to mitigate the off-target toxicity of this compound daughters?
A3: The main strategies focus on confining the daughter nuclides at the target site or facilitating their rapid clearance from the body. These include:
-
Encapsulation: Physically containing the parent radionuclide (²²⁵Ac or ²²¹Fr) within a nanocarrier, such as a liposome or nanoparticle. The nanocarrier is designed to be large enough to absorb the recoil energy and retain the daughter products within its structure.[2][6]
-
Chelation: While the parent radionuclide is chelated to a targeting vector, this strategy can also be considered for scavenging free daughter nuclides. However, the primary challenge remains the high recoil energy. More advanced chelators are being developed for the daughter products themselves to potentially capture them post-recoil, though this is a complex challenge. The focus is more on developing highly stable chelates for the parent radionuclide to ensure it reaches the target before significant decay occurs.
-
Enhanced Renal Clearance: Modifying the properties of the targeting molecule or co-administering agents that promote the rapid excretion of free daughter nuclides through the kidneys, thereby reducing their residence time and associated toxicity.[7]
Q4: How effective is encapsulation at retaining this compound daughters?
A4: The effectiveness of encapsulation is highly dependent on the type and size of the nanocarrier. Larger carriers are generally better at retaining recoiling daughters.
-
Liposomes: Standard liposomes have shown limited success, with one study reporting only 14% retention of daughter radionuclides.[6] However, more advanced structures like MUltiVEsicular Liposomes (MUVELs) have demonstrated significantly improved retention. PEGylated MUVELs were able to stably retain 98% of the encapsulated ²²⁵Ac over time, and the retention of ²¹³Bi was 31% of the theoretical maximum for the liposome sizes studied.[3]
-
Nanoparticles: Various types of nanoparticles have been investigated. For example, LaPO₄ nanoparticles have shown a retention of over 70% for ²¹³Bi in lung tissue at one hour post-injection.[8] GdVO₄ nanoparticles have also been developed, showing quantitative encapsulation of some alpha-emitters and partial retention of their daughters.[9]
Troubleshooting Guides
Issue 1: High Off-Target Accumulation of Radioactivity, Particularly in the Kidneys
| Potential Cause | Troubleshooting Steps |
| Daughter Nuclide Recoil and Detachment | 1. Implement an Encapsulation Strategy: If not already in use, consider encapsulating the parent radionuclide (²²⁵Ac) within a nanocarrier. 2. Optimize Nanocarrier Size: If using encapsulation, ensure the nanocarrier is sufficiently large to retain the recoiling daughters. For liposomes, diameters greater than 650 nm are theoretically required for satisfactory ²¹³Bi retention (>50%).[10] 3. Evaluate Nanocarrier Stability: Assess the in vivo stability of your nanocarrier to ensure it is not prematurely releasing the parent radionuclide. |
| Suboptimal Chelator for Parent Radionuclide | 1. Assess Chelator Stability: The in vivo stability of the chelate-targeting vector conjugate is critical. DOTA has been shown to form a stable complex with ²²⁵Ac.[11] 2. Promote Rapid Internalization: Use a targeting vector that facilitates rapid internalization into the tumor cell. Once inside the cell, the released daughters are more likely to be retained at the target site. |
| Slow Clearance of Free Daughter Nuclides | 1. Co-administration of Clearance-Enhancing Agents: Investigate the co-infusion of agents like lysine or plasma expanders, which have been shown to reduce kidney uptake of radiometals. 2. Modify Targeting Vector: Consider incorporating cleavable linkers between the radionuclide and the targeting moiety that can be cleaved by renal enzymes, leading to the excretion of a smaller, non-reabsorbable radioactive fragment. |
Issue 2: Low Retention of Daughter Nuclides within Nanocarriers
| Potential Cause | Troubleshooting Steps |
| Nanocarrier Size is Too Small | 1. Increase Nanocarrier Diameter: The recoil distance of daughter nuclei is a critical factor. Increase the size of your liposomes or nanoparticles to better contain the recoiling daughters.[12] 2. Use Multi-layered Structures: For nanoparticles, consider a core-shell structure. For liposomes, MUltiVEsicular Liposomes (MUVELs) have shown improved retention over single-vesicle liposomes.[3][13] |
| Parent Radionuclide Binding to Nanocarrier Surface | 1. Modify Encapsulation Protocol: For liposomes, ensure the parent radionuclide is passively entrapped within the aqueous core and not associating with the lipid bilayer. The use of an inner chelator like DTPA during liposome preparation can help sequester free radionuclides.[2] 2. Utilize Lipophilic Chelators for Encapsulation: For nanoparticles like PLGA, chelating ²²⁵Ac with a lipophilic ligand before encapsulation can significantly decrease its release and the release of its daughters.[14][15] |
| Nanocarrier Instability in Vivo | 1. PEGylate the Nanocarrier Surface: The addition of polyethylene glycol (PEG) to the surface of liposomes or nanoparticles can increase their circulation time and stability in vivo.[2] 2. Perform In Vitro Stability Assays: Before in vivo experiments, assess the stability of your radiolabeled nanocarriers in human or mouse serum to identify any potential leakage issues. |
Data Summary Tables
Table 1: Quantitative Data on Daughter Nuclide Retention with Encapsulation Strategies
| Encapsulation Platform | Parent Radionuclide | Daughter Nuclide | Retention Efficiency | Reference |
| PEGylated MUltiVEsicular Liposomes (MUVELs) | ²²⁵Ac | ²¹³Bi | 31% of theoretical maximum | [3] |
| Standard Liposomes | ²²⁵Ac | Daughters | 14% | [6] |
| LaPO₄ Nanoparticles | ²²⁵Ac | ²¹³Bi | >70% at 1 hour in lung tissue | [8] |
| GdVO₄ Nanoparticles | ²²⁵Ac | ²²¹Fr | ~45% retention (55% leakage) | [9][16] |
| PLGA Nanoparticles (with lipophilic chelator) | ²²⁵Ac | Daughters | >50% retention | [14][15] |
Table 2: Comparison of Chelators for Bismuth-213
| Chelator | Key Characteristics | In Vitro/In Vivo Stability | Reference |
| DOTA | Macrocyclic; requires heating for labeling; relatively high stability. | 85% intact after 120 min in plasma. | [5][10] |
| CHX-A"-DTPA | Acyclic; rapid labeling at room temperature; lower stability than DOTA. | 76% intact after 120 min in plasma. | [5][10] |
| py-macrodipa | 18-membered macrocycle; efficient labeling at room temperature. | Higher kinetic inertness than Bi³⁺-macropa in an EDTA challenge. | [6][11] |
| DOTP | Cyclen derivative with phosphorus pendants; highly efficient labeling. | >96% intact after 120 min in plasma. | [5] |
Experimental Protocols & Methodologies
Methodology 1: Encapsulation of ²²⁵Ac in PLGA Nanoparticles
This protocol is adapted from a double-emulsion solvent evaporation method.
-
Preparation of ²²⁵Ac Solution: An ²²⁵Ac stock solution is prepared. To enhance encapsulation, ²²⁵Ac can be chelated with a lipophilic ligand, such as 2,9-bis-lactam-1,10-phenanthroline (BLPhen).[3][14][15]
-
Emulsification: The aqueous ²²⁵Ac solution is added to a solution of PLGA in an organic solvent (e.g., ethyl acetate). This mixture is sonicated to form a water-in-oil emulsion.
-
Second Emulsification: The primary emulsion is then added to an aqueous solution containing a surfactant (e.g., vitamin E-TPGS) and sonicated again to form a water-in-oil-in-water double emulsion.
-
Solvent Evaporation: The organic solvent is removed by evaporation under stirring, which leads to the formation of solid nanoparticles.
-
Washing and Collection: The nanoparticles are collected by centrifugation and washed multiple times with deionized water to remove unencapsulated radionuclide and excess surfactant.[3]
-
Characterization: The size and morphology of the nanoparticles are characterized by dynamic light scattering (DLS) and scanning electron microscopy (SEM). The encapsulation efficiency is determined by measuring the radioactivity in the nanoparticles compared to the initial total radioactivity.
Methodology 2: Chelation of ²¹³Bi with py-macrodipa
This protocol is based on radiolabeling studies with the macrocyclic chelator py-macrodipa.
-
²¹³Bi Elution: Bismuth-213 is eluted from an ²²⁵Ac/²¹³Bi generator.
-
Buffer Preparation: A suitable buffer, such as ammonium acetate, is prepared and adjusted to the desired pH (e.g., pH 5.5-7).
-
Radiolabeling Reaction: A solution of the py-macrodipa chelator at a specific concentration (e.g., 10⁻⁶ M to 10⁻⁸ M) is prepared in the buffer. The eluted ²¹³Bi solution is added to the chelator solution.
-
Incubation: The reaction mixture is incubated at room temperature for a short period (e.g., 5-15 minutes).
-
Quality Control: The radiochemical yield (RCY) is determined using radio-thin-layer chromatography (radio-TLC) to separate the chelated ²¹³Bi from free ²¹³Bi.
-
Stability Testing: The stability of the formed ²¹³Bi-py-macrodipa complex can be assessed through a transchelation challenge assay using a strong competing chelator like EDTA. The mixture is incubated, and the percentage of intact complex is measured over time using radio-TLC.[11]
Visualizations
Diagram 1: this compound Decay Pathway and Daughter Recoil
Caption: this compound decay chain and the principle of daughter nuclide recoil.
Diagram 2: Experimental Workflow for Nanoparticle Encapsulation
Caption: Workflow for encapsulating Actinium-225 in PLGA nanoparticles.
Diagram 3: Logical Relationship of Mitigation Strategies
Caption: Logical relationship between the problem and mitigation strategies.
References
- 1. Actinium-225 targeted alpha particle therapy for prostate cancer [thno.org]
- 2. Enhanced Retention of the α-particle Emitting Daughters of Actinium-225 by Liposome Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 225Ac-doped biocompatible nanoparticles for targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient formation of inert Bi-213 chelates by tetraphosphorus acid analogues of DOTA: towards improved alpha-therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelating the Alpha Therapy Radionuclides 225Ac3+ and 213Bi3+ with 18-Membered Macrocyclic Ligands Macrodipa and Py-Macrodipa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring In Vivo Metal Chelation as an Approach for Pretargeted PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 225Ac-doped biocompatible nanoparticles for targeted alpha therapy [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Chelating the Alpha Therapy Radionuclides 225Ac3+ and 213Bi3+ with 18-Membered Macrocyclic Ligands Macrodipa and Py-Macrodipa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chelating the Alpha Therapy Radionuclides 225Ac3+ and 213Bi3+ with 18-Membered Macrocyclic Ligands Macrodipa and Py-Macrodipa | Nuclear Pharmacy Programs [nuclear.pharmacy.purdue.edu]
- 13. New Understanding of Astatine’s Chemical Properties Will Aid Targeted Alpha Therapy for Cancer | NIDC: National Isotope Development Center [isotopes.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of 225Ac-doped biocompatible nanoparticles for targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Alpha Spectroscopy Techniques for Francium-221 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the alpha spectroscopy of Francium-221 (Fr-221). Given its short half-life of 4.9 minutes, the analysis of Fr-221 presents unique challenges requiring rapid and precise experimental techniques.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the alpha spectroscopy of this compound?
A1: The primary challenges stem from its short half-life and complex decay chain.[3] Key difficulties include:
-
Rapid Decay: The 4.9-minute half-life necessitates extremely fast sample preparation and measurement times to obtain statistically significant data.[1]
-
Progeny Interference: Fr-221 decays into a series of short-lived alpha- and beta-emitting daughters (Astatine-217, Bismuth-213, Polonium-213, etc.).[3][4] The alpha peaks of these progenies can overlap with or be in close proximity to the Fr-221 peaks, complicating spectral analysis.
-
Recoil Contamination: During alpha decay, the daughter nucleus recoils, which can lead to the contamination of the detector and the vacuum chamber. This is a significant issue as the recoiling daughters are also radioactive. This contamination can increase the background count rate and interfere with subsequent measurements.
-
Sample Preparation: Achieving a thin, uniform source is critical for high-resolution alpha spectroscopy to minimize self-absorption and energy straggling.[5] This can be challenging to achieve rapidly.
Q2: What are the main alpha energies I should expect to see from Fr-221 and its immediate daughters?
A2: this compound primarily decays via alpha emission to Astatine-217 (At-217). The decay populates several energy levels in the daughter nucleus, resulting in multiple alpha peaks. The most prominent alpha emission from Fr-221 has an energy of approximately 6.341 MeV.[2] Its immediate daughter, At-217, is also an alpha emitter with a very short half-life (32.3 ms), emitting an alpha particle with an energy of about 7.067 MeV. Due to this short half-life, the At-217 peak will be in secular equilibrium with the Fr-221 parent.
Q3: How can I minimize recoil contamination on my detector?
A3: Recoil contamination is a significant problem in the analysis of alpha emitters. Several strategies can be employed to mitigate this:
-
Source Coating: Applying a thin coating, such as a mylar film, over the sample can absorb the recoil atoms without significantly degrading the energy of the emitted alpha particles.[6][7]
-
Reduced Vacuum: Operating the spectrometer at a slightly higher pressure (a few millibars) can create a thin layer of air that helps to stop the recoiling atoms before they reach the detector surface.[6]
-
Electric Field: Applying a slight negative bias to the sample holder can help to attract the positively charged recoil ions back to the source.[6]
-
Detector Cleaning: Regular and careful cleaning of the detector surface and the inside of the vacuum chamber is crucial, especially when working with high-activity sources.
Troubleshooting Guide
This guide addresses common issues encountered during the alpha spectroscopy of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Energy Resolution (Broad Peaks) | 1. Thick or non-uniform sample source: Self-absorption and energy straggling in the source. 2. Poor vacuum: Energy loss of alpha particles in the residual air in the chamber. 3. Detector issues: Damaged detector or incorrect bias voltage. 4. High count rate: Pulse pile-up. | 1. Optimize the sample preparation technique (e.g., electrodeposition, microprecipitation) to create a thinner, more uniform layer. 2. Ensure the vacuum in the spectrometer chamber is below 10⁻² mbar. 3. Check the detector for any visible damage. Verify and adjust the detector bias voltage to the manufacturer's recommended value. 4. Reduce the source activity or increase the source-to-detector distance. |
| Peak Tailing (Asymmetric peaks with a low-energy tail) | 1. Source-related effects: Similar to poor resolution, a thick source is a primary cause. 2. Scattering: Alpha particles scattering off the chamber walls or source holder. 3. Incomplete charge collection: A weak electric field in the detector. | 1. Improve sample preparation for a thinner source. 2. Ensure proper collimation and geometry to minimize scattering. 3. Check and optimize the detector bias voltage. |
| Unexpected Peaks in the Spectrum | 1. Contamination: The detector or chamber is contaminated from previous measurements. 2. Radon Progeny: Presence of radon in the laboratory air that has entered the vacuum chamber. 3. Isotopic Impurities: The Fr-221 source may contain other radioactive isotopes. | 1. Perform a long background count with no source to identify any contamination peaks. Clean the detector and chamber if necessary. 2. Vent the chamber with a clean, aged gas (like nitrogen) before pumping down. 3. Verify the purity of the Fr-221 source through other analytical methods if possible. |
| Low Counting Efficiency | 1. Incorrect geometry: Source is too far from the detector. 2. Thick source: Self-absorption is preventing some alpha particles from reaching the detector. 3. Incorrect detector settings: Bias voltage is too low. | 1. Adjust the source-to-detector distance. Note that a closer distance will increase efficiency but may also increase the risk of recoil contamination. 2. Optimize sample preparation. 3. Ensure the detector is operating at the recommended bias voltage. |
| Difficulty in Deconvoluting Overlapping Peaks | 1. Poor statistics: Insufficient number of counts in the peaks. 2. Inadequate software: The analysis software may not have the appropriate algorithms for fitting complex, overlapping peaks. | 1. Increase the counting time if possible within the constraints of the short half-life, or use a higher activity source. 2. Utilize specialized spectral analysis software that allows for multi-peak fitting with appropriate peak shape functions (e.g., Gaussian with exponential tailing).[8] |
Quantitative Data Summary
The following table summarizes typical quantitative data relevant to this compound alpha spectroscopy. Values can vary depending on the specific experimental setup.
| Parameter | Typical Value | Notes |
| Fr-221 Primary Alpha Energy | 6.341 MeV | The most intense alpha emission.[2] |
| Fr-221 Alpha Emission Probability | ~82.8% for 6.341 MeV | Other lower intensity alpha emissions are also present. |
| At-217 Alpha Energy | 7.067 MeV | The primary daughter of Fr-221. |
| Silicon Detector Energy Resolution (FWHM) | 15 - 30 keV | For alpha particles in the 5-7 MeV range. Can be as low as 12 keV for high-quality detectors and sources.[9][10] |
| Typical Detector Efficiency | 10 - 40% | Highly dependent on the source-to-detector geometry. |
| Typical Background Count Rate | < 0.05 counts/hour/cm² | In the region of interest for Fr-221 and its daughters.[11] |
Experimental Protocols
Rapid Sample Preparation via Electrodeposition
Due to the short half-life of Fr-221, a rapid and efficient sample preparation method is crucial. Electrodeposition is a preferred method for creating thin, uniform alpha spectroscopy sources.[5][12][13]
Methodology:
-
Solution Preparation: The purified this compound is typically in a dilute acid solution. The electrolyte for deposition is often an ammonium sulfate or sodium sulfate solution.[5][14]
-
Cell Assembly: An electrodeposition cell is used, with a polished stainless steel disk as the cathode and a platinum wire as the anode.[14]
-
pH Adjustment: The pH of the solution is adjusted to be slightly acidic (pH ~2-4) to ensure efficient deposition.[5]
-
Deposition: A constant current (e.g., 1.0-1.2 A) is applied for a short duration (e.g., 5-15 minutes). The short deposition time is a compromise between yield and the decay of Fr-221.[5]
-
Stopping Reaction: Add a few drops of concentrated ammonium hydroxide to the cell to stop the deposition process and then turn off the power.[5]
-
Rinsing and Drying: The disk is carefully removed, rinsed with deionized water and ethanol, and then gently dried under a heat lamp.
-
Mounting: The prepared source is then immediately transferred to the alpha spectrometer.
Alpha Spectrometer Calibration
Accurate energy and efficiency calibration of the alpha spectrometer is essential for the correct identification and quantification of Fr-221 and its progeny.
Methodology:
-
Energy Calibration:
-
A mixed nuclide standard source containing alpha emitters with well-known energies covering the range of interest (e.g., Americium-241, Plutonium-239, Curium-244) is used.[15]
-
The source is placed in the spectrometer at a fixed geometry, and a spectrum is acquired for a sufficient time to obtain well-defined peaks.
-
A calibration curve of alpha energy versus channel number is generated by fitting the known energies of the standard to the centroids of the corresponding peaks in the spectrum. This is typically a linear relationship.
-
-
Efficiency Calibration:
-
The same mixed nuclide standard source with a certified activity is used.
-
A spectrum is acquired at the same geometry that will be used for the Fr-221 samples.
-
The detection efficiency for each alpha peak is calculated as the ratio of the net count rate in the peak to the known alpha emission rate of the corresponding nuclide in the standard.
-
An efficiency curve as a function of energy can be generated, although for the relatively narrow energy range of Fr-221 and its daughters, a single average efficiency value may be sufficient.
-
Visualizations
Caption: Experimental workflow for this compound alpha spectroscopy.
Caption: Logic diagram for troubleshooting common alpha spectroscopy issues.
References
- 1. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 2. mirdsoft.org [mirdsoft.org]
- 3. This compound (15756-41-9) for sale [vulcanchem.com]
- 4. Alpha Emitting Nuclides for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eichrom.com [eichrom.com]
- 6. osti.gov [osti.gov]
- 7. Determination of parameters relevant to alpha spectrometry when employing source coating [inis.iaea.org]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. mdpi.com [mdpi.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Frontiers | Low Background Radiation Detection Techniques and Mitigation of Radioactive Backgrounds [frontiersin.org]
- 12. Electrodeposition of actinides for alpha-spectrometry (Journal Article) | ETDEWEB [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. hotlab.sckcen.be [hotlab.sckcen.be]
- 15. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Overcoming the Experimental Challenges of Francium-221
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize Francium-221 (²²¹Fr) in their experiments, despite the significant challenges posed by its short 4.8-minute half-life.[1][2] This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges of working with this compound?
A1: The principal challenge is its extremely short half-life of approximately 4.8 to 4.9 minutes.[1][2][3] This necessitates rapid experimental timelines, from production and purification to administration and measurement. Other challenges include ensuring high radiochemical purity of the eluate from the generator and minimizing handling time to maximize the available activity for the experiment.
Q2: How is this compound produced for experimental use?
A2: this compound is most commonly produced from an Actinium-225 (²²⁵Ac) generator.[4][5] ²²⁵Ac decays to ²²¹Fr, which can be periodically "milked" or eluted from the generator.[4] Alternative production methods, though less common for routine experimental work, include bombarding a gold target with an oxygen-18 beam.[1]
Q3: What are the main applications of this compound in research?
A3: Due to its emission of high-energy alpha particles, this compound is primarily investigated for its potential in targeted alpha therapy (TAT) for cancer treatment.[6] It is a key component of the therapeutic effect of ²²⁵Ac-based radiopharmaceuticals, as it contributes to the cascade of alpha emissions that induce difficult-to-repair, complex DNA double-strand breaks in cancer cells.[7]
Q4: What are the decay products of this compound, and are they a concern?
A4: this compound decays primarily via alpha emission to Astatine-217 (²¹⁷At), which has a half-life of only 32.3 milliseconds and also decays by alpha emission.[8] The decay chain continues until it reaches the stable Bismuth-209.[8] The recoiling daughter nuclides can potentially cause off-target damage if they are not retained at the target site.
Q5: What safety precautions are necessary when handling this compound?
A5: Standard radiochemical safety protocols must be strictly followed. This includes working in a designated radioisotope laboratory, using appropriate shielding (alpha particles are easily shielded by a few centimeters of air or a sheet of paper, but the gamma emissions from daughter products require more substantial shielding), wearing personal protective equipment (lab coat, gloves, safety glasses), and using fume hoods to prevent inhalation. All waste must be disposed of according to institutional and regulatory guidelines for radioactive waste.
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments and provides actionable solutions.
Actinium-225/Francium-221 Generator Operations
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low ²²¹Fr Elution Yield | 1. Incomplete Elution: Insufficient volume or flow rate of the eluent. 2. Suboptimal Eluent: The chemical composition or pH of the eluent may not be optimal for desorbing ²²¹Fr from the resin. 3. Generator Age/Degradation: The performance of the generator can decrease over time due to radiolysis of the resin. | 1. Optimize Elution Parameters: Ensure the eluent volume is sufficient to pass through the entire resin bed. A consistent, slow flow rate can improve elution efficiency. 2. Verify Eluent Composition: For LN2 resin generators, 0.1 M Sodium Acetate (NaOAc) has been shown to be effective.[9][10] Ensure the pH is within the optimal range (around 6.5).[10] 3. Monitor Generator Performance: Keep a log of elution yields to track generator performance. If a significant decrease is observed, the generator may need to be replaced. |
| Low Radiochemical Purity of Eluate | 1. ²²⁵Ac Breakthrough: The parent isotope, ²²⁵Ac, may be co-eluting with the ²²¹Fr. 2. Presence of Other Daughter Isotopes: Other decay products may be present in the eluate. 3. Metal Ion Contamination: Trace metal impurities in reagents or from labware can compete with ²²¹Fr. | 1. Quality Control Checks: Regularly perform quality control on the eluate using methods like gamma spectroscopy to quantify ²²⁵Ac breakthrough.[11] 2. Generator Washing: Before eluting ²²¹Fr, wash the generator with a suitable solution (e.g., 0.01 M HNO₃) to remove accumulated daughter products.[10] 3. Use High-Purity Reagents: Employ metal-free labware and high-purity reagents to minimize contamination.[12] |
Rapid Radiolabeling and Chelation
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Inefficient or Slow Chelation of ²²¹Fr | 1. Short Half-Life Constraint: The 4.8-minute half-life leaves a very narrow window for chemical manipulation. 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or concentration of the chelator can hinder the reaction. | 1. Streamline the Workflow: Practice the entire procedure with non-radioactive isotopes to minimize handling time. Automating parts of the process can significantly improve speed and reproducibility. 2. Optimize Reaction Parameters: Due to the time constraint, reactions are typically performed at room temperature. The pH of the reaction mixture is critical and should be optimized for the specific chelator being used. |
| Low Yield of Radiolabeled Product | 1. Decay During Labeling: A significant portion of the ²²¹Fr decays before the labeling reaction is complete. 2. Competition from Other Ions: As mentioned in the generator section, metal ion impurities can compete for the chelator. | 1. Maximize Starting Activity: Begin with the highest possible activity of ²²¹Fr from the generator to compensate for decay losses. 2. Purify Eluate if Necessary: If metal ion contamination is suspected to be high, a rapid purification step of the eluate may be necessary, though this adds to the time constraint. |
Biodistribution Studies
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Inaccurate Biodistribution Data | 1. Rapid Decay During Study: The short half-life makes it challenging to obtain accurate measurements at later time points. 2. Redistribution of Daughter Nuclides: The recoiling daughter isotopes may not remain at the initial target site, leading to their accumulation in other organs. | 1. Time-Critical Procedures: Organ harvesting and counting must be performed extremely quickly after injection. Plan the experiment meticulously to minimize delays. 2. Account for Daughter Contribution: Use gamma spectroscopy with appropriate energy windows to distinguish between ²²¹Fr and its gamma-emitting daughter, Bismuth-213 (²¹³Bi).[10] The Bateman equations can be used to model the decay and in-growth of daughter products.[9] |
| Artifacts in Imaging or Counting | 1. Extravasation of Injectate: Leaking of the radiopharmaceutical at the injection site can lead to false readings. 2. Contamination: Contamination of instruments or samples can lead to inaccurate measurements. | 1. Careful Administration: Ensure proper intravenous injection technique to avoid extravasation. 2. Rigorous Quality Control: Perform regular checks for contamination of all equipment and work surfaces. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the production and experimental use of this compound.
| Parameter | Value | Source/System | Reference(s) |
| Half-life of this compound | 4.8 - 4.9 minutes | N/A | [1][2][3] |
| Primary Decay Mode | Alpha (α) emission | N/A | [1] |
| Alpha Particle Energy | ~6.34 MeV | N/A | [8] |
| ²²¹Fr Elution Yield | > 50% | LN2 resin with 0.1 M NaOAc | [10] |
| ²²⁵Ac Breakthrough | < 0.01% | Optimized LN2 resin generator | [10] |
| ²²¹Fr Biodistribution (Mice, 5 min post-injection, %ID/g) | Kidney: ~25% Salivary Glands: ~6% Small Intestine: ~4% | Free ²²¹Fr in SCID mice | [9] |
Experimental Protocols
Protocol 1: Elution of this compound from an Actinium-225/Francium-221 Generator
This protocol is based on the use of an LN2 resin column for the separation of ²²¹Fr from ²²⁵Ac.[9][10]
Materials:
-
Actinium-225/Francium-221 generator with LN2 resin
-
0.01 M Nitric Acid (HNO₃)
-
0.1 M Sodium Acetate (NaOAc), pH 6.5
-
Sterile, metal-free collection vials
-
Dose calibrator
-
Gamma spectrometer
Procedure:
-
Generator Preparation: Allow for sufficient in-growth of ²²¹Fr from the decay of ²²⁵Ac (typically 25-30 minutes for near-maximal yield).
-
Column Wash: Before eluting the ²²¹Fr, wash the LN2 resin column with approximately 3 column volumes of 0.01 M HNO₃ to remove any loosely bound daughter products.
-
Elution: Pass 1-2 column volumes of 0.1 M NaOAc (pH 6.5) through the column to elute the ²²¹Fr. Collect the eluate in a sterile, metal-free vial.
-
Activity Measurement: Immediately measure the activity of the collected eluate using a dose calibrator.
-
Quality Control: As soon as possible, analyze an aliquot of the eluate using a gamma spectrometer to determine the radiochemical purity and quantify any ²²⁵Ac breakthrough. The prominent gamma peak for ²²¹Fr is at 218 keV.
Protocol 2: Rapid Biodistribution Study of this compound in Mice
This protocol outlines a rapid workflow for assessing the in vivo distribution of ²²¹Fr.
Materials:
-
Freshly eluted and quality-controlled ²²¹Fr solution
-
Research animals (e.g., mice)
-
Syringes and needles for intravenous injection
-
Anesthesia
-
Dissection tools
-
Pre-weighed collection tubes for organs
-
Gamma counter
Procedure:
-
Animal Preparation: Anesthetize the mouse according to an approved animal care protocol.
-
Injection: Immediately after elution and activity measurement, inject a known volume and activity of the ²²¹Fr solution intravenously (e.g., via the tail vein). Record the exact time of injection.
-
Timed Circulation: Allow the ²²¹Fr to circulate for a predetermined, short period (e.g., 5 or 15 minutes).[9]
-
Euthanasia and Dissection: At the designated time point, euthanize the animal via an approved method. Rapidly dissect and collect organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, bone, muscle, and tumor if applicable). Place each organ in a pre-weighed collection tube.
-
Sample Weighing and Counting: Immediately weigh the collected organ samples. Measure the radioactivity in each sample using a gamma counter with an energy window set for the 218 keV peak of ²²¹Fr.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ, correcting for radioactive decay from the time of injection to the time of counting.
Visualizations
Experimental Workflow for this compound Production and Use
Caption: Workflow for this compound experiments.
Signaling Pathway of Alpha Particle-Induced DNA Damage and Repair
Caption: DNA damage response to alpha particles.
References
- 1. Multiple Production Methods Underway to Provide Actinium-225 | NIDC: National Isotope Development Center [isotopes.gov]
- 2. Biodistribution of free this compound and Bismuth-213 in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of generator eluate age on the radiochemical purity of fractionated 99Tcm-MAG3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Chromatin and the Cellular Response to Particle Radiation-Induced Oxidative and Clustered DNA Damage [frontiersin.org]
- 5. Double-strand break repair model - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Biodistribution of free this compound and Bismuth-213 in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Breakthrough of 225Ac and its radionuclide daughters from an 225Ac/213Bi generator: development of new methods, quantitative characterization, and implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear Medicine Artifacts - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. med.emory.edu [med.emory.edu]
Contamination control in the radiochemical separation of Francium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiochemical separation of Francium.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of radioactive contamination during Francium separation?
The primary sources of radioactive contamination in Francium (Fr) separation depend on the production method. When Francium is produced from the alpha decay of Actinium-227 (Ac-227), the main contaminants are its daughter products from the actinium decay chain.[1] These include isotopes of Radium (Ra), Actinium (Ac), Thorium (Th), Lead (Pb), and Thallium (Tl).[1] For instance, Actinium-K (Francium-223) decay leads to Radium-223, and its subsequent daughters. If Francium is produced via spallation of thorium targets with protons, a different array of radioisotopes can be present.[2]
Q2: My final Francium sample shows unexpected alpha particle energies. What could be the cause?
Unexpected alpha particle energies in a Francium sample typically indicate the presence of alpha-emitting contaminants. Common alpha-emitting daughters in the Actinium-227 decay chain, from which Francium-223 is derived, include Actinium-X (Radium-223), Radon-219, and Polonium-215.[1] It is crucial to ensure the complete removal of the parent Actinium and its other decay products. Inadequate separation can lead to the in-growth of these alpha-emitters, interfering with measurements.
Q3: I am observing a higher than expected beta background in my purified Francium sample. What is the likely source?
A high beta background can arise from beta-emitting daughter products of Francium or co-separated contaminants. For example, the decay of Francium-223 is predominantly through beta emission to Radium-223.[3] However, if the initial actinium source was not sufficiently purified, beta-emitting contaminants like Actinium-B (Lead-211) and Actinium-C" (Thallium-207) can be carried through the separation process.[1] These energetic beta particles may not be fully shielded by thin absorbers used to block alpha particles.[1]
Q4: How can I effectively remove Radium contamination from my Francium fraction?
Radium isotopes, such as Actinium-X (Ra-223), are common contaminants.[1] Separation can be achieved by exploiting the differences in chemical properties between the alkali metal Francium and the alkaline earth metal Radium. Methods include:
-
Scavenging Precipitations: Precipitating hydroxides, such as Thorium hydroxide (Th(OH)₄), can effectively co-precipitate Radium while leaving Francium in the solution.[1]
-
Ion Exchange Chromatography: Cation exchange resins can be used to separate Francium from Radium, as their adsorption characteristics differ significantly.[1]
Q5: What is the best method for carrier-free separation of Francium?
A common carrier-free method involves co-precipitation with silicotungstic acid followed by ion exchange chromatography.[1] This method can yield a pure, carrier-free solution of Francium. It is important to use high-purity reagents and clean glassware to prevent the introduction of solid matter that can interfere with the final solution's purity.[1]
Troubleshooting Guides
Issue 1: Low Yield of Recovered Francium
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete precipitation | Optimize the concentration of the precipitating agent (e.g., silicotungstic acid, cesium perchlorate).[1][3] Ensure the solution conditions (e.g., pH, temperature) are optimal for Francium co-precipitation. | Increased recovery of Francium in the precipitate. |
| Loss during washing steps | Use wash solutions that minimize the solubility of the Francium co-precipitate. For example, when using perchlorate, wash with a cold solution containing a small amount of perchloric acid and alcohol.[1] | Reduced loss of Francium during the purification process. |
| Inefficient elution from ion exchange column | Adjust the eluent concentration and volume. For instance, Francium can be desorbed from a cation exchange column using concentrated hydrochloric acid.[1] Ensure the flow rate is slow enough for complete elution. | Complete recovery of Francium from the ion exchange resin. |
| Short half-life of Francium | The entire separation procedure must be performed rapidly due to the short half-life of Francium isotopes (e.g., 22 minutes for Fr-223).[3] Streamline the workflow to minimize decay losses. | Higher activity of the final Francium sample. |
Issue 2: Persistent Contamination with Daughter Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate removal of parent Actinium | Introduce an additional purification step for the actinium source before Francium separation. This can involve selective precipitation or extraction methods to remove Radium and other long-lived daughters from the actinium stock.[1] | A purer actinium source will lead to a cleaner Francium product with less in-growth of daughter activities. |
| Co-precipitation of contaminants | Modify the precipitation conditions to enhance selectivity for Francium. For example, while cesium perchlorate is a good carrier, it can also co-precipitate thallium.[3] Consider alternative carriers or additional purification steps. | Reduced levels of specific contaminants in the final Francium sample. |
| Insufficient scavenger precipitation | Increase the amount or number of scavenger precipitations. Using a scavenger like Thorium hydroxide can help remove traces of protactinium and other impurities.[1] | A cleaner final Francium solution with lower background radiation. |
Experimental Protocols
Protocol 1: Carrier-Free Separation of Francium from Thorium Cyclotron Targets
This protocol is based on the method described by E. K. Hyde, which utilizes co-precipitation with silicotungstic acid and subsequent ion exchange purification.[1]
Methodology:
-
Initial Precipitation: The thorium target is dissolved, and silicotungstic acid is added to precipitate Francium along with cesium carrier if present.
-
Washing: The precipitate is washed with cold, dilute hydrochloric acid to remove soluble impurities.
-
Dissolution: The silicotungstic acid precipitate is dissolved in a small volume of water.
-
Scavenging (Optional but Recommended): One milligram of thorium ion is added and precipitated as the hydroxide by adding solid calcium hydroxide. This step helps remove solid matter and co-precipitates contaminants like protactinium.[1]
-
Centrifugation: The solution is centrifuged to remove the scavenger precipitate.
-
Ion Exchange: The supernatant containing Francium is passed through a cation exchange resin column.
-
Elution: Francium is selectively eluted from the column using a small volume of concentrated hydrochloric acid.[1]
Protocol 2: Detection of Radioactive Contaminants
Methodology:
-
Sample Preparation: An aliquot of the purified Francium solution is evaporated on a suitable planchet.
-
Alpha Spectroscopy: The sample is analyzed using an alpha spectrometer to identify the energies of emitted alpha particles. This can distinguish Francium isotopes from alpha-emitting contaminants like Radium and its daughters.
-
Beta Counting: The sample is counted using a beta detector. To differentiate between beta emitters, aluminum absorbers of varying thickness can be placed between the sample and the detector to assess the beta particle energies.[1]
-
Half-life Measurement: The decay of the sample's activity is monitored over time. The half-life can be calculated from the decay curve to confirm the identity of the primary radioisotope and detect the presence of longer-lived contaminants.[1]
Data Presentation
Table 1: Common Radioactive Contaminants in Francium Separations
| Contaminant Isotope | Decay Mode | Half-life | Common Source |
| Actinium-227 (Ac-227) | α, β⁻ | 21.77 years | Parent isotope of Francium-223[3] |
| Radium-223 (Ra-223) | α | 11.4 days | Daughter of Francium-223[3] |
| Thorium-227 (Th-227) | α | 18.72 days | Daughter of Actinium-227[3] |
| Lead-211 (Pb-211) | β⁻ | 36.1 minutes | Daughter in the Actinium decay chain[1] |
| Thallium-207 (Tl-207) | β⁻ | 4.77 minutes | Daughter in the Actinium decay chain[1] |
| Rubidium Isotopes | β⁻ | Varies | Fission product, may not be separated by some methods[1] |
| Cesium Isotopes | β⁻ | Varies | Fission product, not separated by methods relying on cesium chemistry[1] |
Visualizations
Caption: Workflow for the radiochemical separation of Francium.
Caption: Logical troubleshooting flow for common Francium separation issues.
References
Technical Support Center: Offline Francium-221 Sources for Experimental Use
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with offline sources of Francium-221 (²²¹Fr). The primary focus is on the common method of producing ²²¹Fr via an Actinium-225 (²²⁵Ac) generator system.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary offline source for producing this compound for experiments?
A1: The most common method for generating this compound for offline experiments is through a radionuclide generator system using Actinium-225 as the parent isotope.[1] ²²⁵Ac has a relatively long half-life of approximately 10 days, during which it undergoes alpha decay to produce its daughter isotope, ²²¹Fr.[2][3] This allows for the periodic "milking" or elution of ²²¹Fr from the generator over several weeks.
Q2: Why is Actinium-225 a suitable parent for a this compound generator?
A2: Actinium-225 is an ideal parent radionuclide for a ²²¹Fr generator due to several key properties:
-
Favorable Half-Life: Its ~10-day half-life provides a sustained source of its short-lived daughter, ²²¹Fr.[2][4]
-
Decay Pathway: It decays directly to ²²¹Fr via alpha emission, which allows for distinct chemical or physical separation of the parent and daughter isotopes.[3]
-
Chemical Separation: The chemical properties of actinium and francium are different enough to allow for the immobilization of ²²⁵Ac on a stationary phase (like a resin) while the ²²¹Fr can be selectively washed off.[5][6]
Q3: What are the critical radioactive properties of the Actinium-225 decay chain relevant to experiments?
A3: Understanding the decay characteristics of ²²⁵Ac and its progeny is crucial for experimental design, quantification, and safety. The decay of ²²⁵Ac initiates a cascade that produces four net alpha particles, making it a potent nanogenerator for targeted alpha therapy.[1][4] The key properties are summarized in the table below.
| Isotope | Half-Life | Primary Decay Mode | Key Emissions (Energy) |
| Actinium-225 (²²⁵Ac) | ~9.92 - 10.0 days[1][4] | Alpha (α) | α: ~5.8 MeV[4] |
| This compound (²²¹Fr) | ~4.8 - 4.9 minutes[4][7][8] | Alpha (α) | α: ~6.3 MeV, γ: 218 keV[9] |
| Astatine-217 (²¹⁷At) | ~32.3 milliseconds[1][9] | Alpha (α) | α: ~7.1 MeV[9] |
| Bismuth-213 (²¹³Bi) | ~45.6 minutes[1][4] | Beta (β⁻) & Alpha (α) | α: ~5.9 MeV, β⁻, γ: 440 keV[9] |
| Polonium-213 (²¹³Po) | ~4.2 microseconds[1] | Alpha (α) | α: ~8.4 MeV[9] |
| Lead-209 (²⁰⁹Pb) | ~3.25 hours[1] | Beta (β⁻) | β⁻ |
| Bismuth-209 (²⁰⁹Bi) | Stable | - | - |
| Table 1: Summary of key radionuclide properties in the Actinium-225 decay chain. |
digraph "Ac225_Decay_Chain" { graph [splines=true, overlap=false, nodesep=0.6, rankdir="LR"]; node [style=filled, shape=box, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];Ac225 [label="²²⁵Ac", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fr221 [label="²²¹Fr", fillcolor="#EA4335", fontcolor="#FFFFFF"]; At217 [label="²¹⁷At", fillcolor="#FBBC05", fontcolor="#202124"]; Bi213 [label="²¹³Bi", fillcolor="#34A853", fontcolor="#FFFFFF"]; Po213 [label="²¹³Po", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pb209 [label="²⁰⁹Pb", fillcolor="#F1F3F4", fontcolor="#202124"]; Bi209 [label="²⁰⁹Bi (Stable)", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse];
Ac225 -> Fr221 [label=" α\n t½ ≈ 10 d "]; Fr221 -> At217 [label=" α\n t½ = 4.8 min "]; At217 -> Bi213 [label=" α\n t½ = 32.3 ms "]; Bi213 -> Po213 [label=" β⁻ (97.8%)\n t½ = 45.6 min "]; Bi213 -> Pb209 [label=" α (2.2%)"]; Po213 -> Pb209 [label=" α\n t½ = 4.2 µs "]; Pb209 -> Bi209 [label=" β⁻\n t½ = 3.25 h "]; }
Caption: The primary decay cascade of Actinium-225 to stable Bismuth-209.
Section 2: Troubleshooting Guides
This section addresses common issues encountered during the production and use of ²²¹Fr from an offline generator.
Issue 1: Low or No Yield of ²²¹Fr in the Eluate
| Possible Cause | Recommended Solution |
|---|---|
| Insufficient In-growth Time | The short 4.8-minute half-life of ²²¹Fr means it reaches secular equilibrium with its parent ²²⁵Ac relatively quickly.[10] For maximum yield, allow at least 30-40 minutes between elutions. |
| Inefficient Elution Chemistry | The chosen eluent may not be effectively removing ²²¹Fr from the column matrix. Experiment with different eluents (e.g., 0.1 M NaOAc, PBS, or dilute acids), adjust the pH, or modify the flow rate.[5][6] |
| Channeling in the Column | The column packing may be uneven, causing the eluent to bypass the resin where ²²⁵Ac is bound. Repack or replace the generator column. |
| Depleted ²²⁵Ac Source | The parent ²²⁵Ac has a 10-day half-life. After 3-4 half-lives (30-40 days), the activity will be significantly reduced. A new generator needs to be prepared. |
Issue 2: High Actinium-225 Breakthrough in the ²²¹Fr Eluate
| Possible Cause | Recommended Solution |
|---|---|
| Column Matrix Degradation | The stationary phase (resin) may be breaking down due to radiation damage or chemical incompatibility, releasing the bound ²²⁵Ac. Prepare a new generator with fresh resin. |
| Eluent is Too Aggressive | The eluent may be too strong, stripping both the parent ²²⁵Ac and the daughter ²²¹Fr from the column. Reduce the eluent concentration or switch to a milder solvent system. |
| Incorrect Column Material | The chosen stationary phase may not have a high enough affinity for ²²⁵Ac under the elution conditions. Research and select a more appropriate resin, such as LN2 resin, which has shown high efficiency.[5] |
Issue 3: Inaccurate Quantification of ²²¹Fr Activity
| Possible Cause | Recommended Solution |
|---|---|
| Significant Decay During Measurement | Due to the very short half-life (~4.8 min), any delay between elution and counting will lead to a significant underestimation of the initial activity.[7] Implement a rapid, standardized protocol for sample preparation and counting. All measurements must be decay-corrected back to the time of elution. |
| Spectral Interference | The gamma spectrum is complex, with emissions from multiple daughters. The 218 keV peak of ²²¹Fr can be difficult to resolve from background and other peaks without a high-resolution detector. Use a High-Purity Germanium (HPGe) detector for accurate gamma spectroscopy.[11] |
| Incorrect Equilibrium Assumption | Relying on the 440 keV gamma peak of the daughter ²¹³Bi for quantification requires waiting for secular equilibrium to be established, which can take over 5 hours.[11] For rapid quantification, direct measurement of the 218 keV ²²¹Fr peak within 30 minutes is preferred.[11] |
Issue 4: Eluate is Not Biologically Compatible | Possible Cause | Recommended Solution | | Use of Strong Acid Eluents | Many generator concepts involve strong acids (e.g., HNO₃ or HCl) for elution, which are unsuitable for direct in vivo use.[5][6] | | Presence of Organic Solvents | Some generator systems may use organic compounds that are toxic. | | Solution | Develop a generator system that uses a biocompatible eluent, such as 0.1 M sodium acetate (NaOAc) or phosphate-buffered saline (PBS), which can maintain a physiological pH.[5][6] Alternatively, the acidic eluate must be rapidly neutralized and buffered immediately after collection and before use in biological systems. |
Caption: A logical workflow for troubleshooting common issues in ²²¹Fr experiments.
Section 3: Experimental Protocols
Protocol 1: General Method for Eluting ²²¹Fr from an ²²⁵Ac/²²¹Fr Generator
This protocol is based on methods described for generators using LN2 resin, which has demonstrated high efficiency for separating ²²⁵Ac and ²²¹Fr.[5][6]
Materials:
-
²²⁵Ac-loaded generator column (e.g., LN2 resin).
-
Sterile, biocompatible eluent (e.g., 0.1 M NaOAc, pH 6.5).[5]
-
Shielded, sterile collection vial.
-
Calibrated dose calibrator or gamma spectrometer.
-
Radiation shielding (lead bricks).
Procedure:
-
Preparation: Place the ²²⁵Ac/²²¹Fr generator in a properly shielded area (e.g., hot cell or lead castle). Ensure at least 30 minutes have passed since the last elution to allow for sufficient ²²¹Fr in-growth.
-
Elution: Manually pass a defined volume (e.g., 500-800 µL) of the chosen eluent through the column.[6] Collect the eluate directly into a shielded, sterile vial.
-
Initial Quantification: Immediately measure the activity of the collected eluate in a dose calibrator. Record the time of measurement.
-
Decay Correction: Correct the measured activity back to the time of elution using the known half-life of ²²¹Fr (t½ ≈ 4.8 min).
-
Quality Control: Proceed immediately to Protocol 2 for radionuclidic purity assessment.
-
Usage: Due to the extremely short half-life, the purified ²²¹Fr solution must be used in subsequent experiments without delay.
Protocol 2: Quality Control (QC) for Radionuclidic Purity
Objective: To determine the amount of parent ²²⁵Ac breakthrough in the ²²¹Fr eluate.
Materials:
-
Sample of ²²¹Fr eluate.
-
High-Purity Germanium (HPGe) gamma spectrometer.
-
Shielded sample holder.
Procedure:
-
Initial Spectrum: Immediately after elution, place a small, known volume of the eluate in the HPGe detector and acquire a short gamma spectrum (e.g., 1-2 minutes). Identify and quantify the 218 keV gamma peak corresponding to ²²¹Fr.[9]
-
Delayed Spectrum: Allow the sample to decay for an extended period (e.g., >6 hours). This allows the short-lived ²²¹Fr and other early daughters to decay away completely.
-
Breakthrough Measurement: Acquire a second, longer gamma spectrum of the same sample. In this spectrum, any remaining activity will be from the long-lived ²²⁵Ac parent and its daughters that are in equilibrium.
-
Analysis: Identify and quantify the characteristic gamma peaks of the ²²⁵Ac decay chain (e.g., 440 keV from ²¹³Bi). Calculate the activity of the parent ²²⁵Ac in the original sample.
-
Purity Calculation: Express the ²²⁵Ac breakthrough as a percentage of the total initial activity of the eluate. This value should be minimized for most applications.
Caption: A typical experimental workflow for producing and using ²²¹Fr.
References
- 1. Realizing the potential of the Actinium-225 radionuclide generator in targeted alpha-particle therapy applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Production Methods Underway to Provide Actinium-225 | NIDC: National Isotope Development Center [isotopes.gov]
- 3. Actinium-225 - Wikipedia [en.wikipedia.org]
- 4. Targeted Alpha-Particle Therapy: A Review of Current Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution of free this compound and Bismuth-213 in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodistribution of free this compound and Bismuth-213 in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - isotopic data and properties [chemlin.org]
- 8. mirdsoft.org [mirdsoft.org]
- 9. Recommendations on the Clinical Application and Future Potential of α-Particle Therapy: A Comprehensive Review of the Results from the SECURE Project [mdpi.com]
- 10. Highlight selection of radiochemistry and radiopharmacy developments by editorial board - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Francium-221 and Other Alpha-Emitters for Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Targeted alpha therapy (TAT) is a rapidly advancing modality in oncology, offering the potential for highly potent and specific cancer cell killing while minimizing damage to surrounding healthy tissues. The choice of radionuclide is critical to the success of TAT, with several alpha-emitters currently under investigation. This guide provides a comparative overview of Francium-221 (²²¹Fr) and other prominent alpha-emitters used in radiotherapy research: Actinium-225 (²²⁵Ac), Bismuth-213 (²¹³Bi), Astatine-211 (²¹¹At), and Radium-223 (²²³Ra).
This compound is a potent alpha-emitter, but its extremely short half-life of 4.8 minutes presents significant challenges for its use as a standalone therapeutic agent.[1][2] Consequently, the primary focus of research involving ²²¹Fr is in the context of its role as a daughter radionuclide in the decay chain of Actinium-225.[1][3][4][5] This guide, therefore, evaluates ²²¹Fr within the ²²⁵Ac decay cascade and compares this system to other key alpha-emitters.
Physical and Nuclear Properties
The fundamental characteristics of a radionuclide dictate its suitability for therapeutic applications. These include its half-life, the energy of its emitted alpha particles, and its decay chain. A longer half-life of the parent radionuclide allows for transport and tumor targeting, while the subsequent decay of daughter radionuclides can contribute to the total therapeutic dose. However, this can also lead to off-target toxicity if the daughters are not retained at the tumor site.
| Radionuclide | Half-life | Alpha Energy (MeV) | Decay Chain Products (Alpha-Emitters) | Gamma Emissions for Imaging (keV) |
| This compound (²²¹Fr) | 4.8 minutes[1][2] | 6.34[5] | Astatine-217 (⁷.¹ MeV) | 218 (from ²²¹Fr)[6][7] |
| Actinium-225 (²²⁵Ac) | 9.92 days[5] | 5.83 | This compound (6.34 MeV), Astatine-217 (7.1 MeV), Bismuth-213 (5.9 MeV), Polonium-213 (8.4 MeV)[5][6] | 218 (from ²²¹Fr), 440 (from ²¹³Bi)[6][7] |
| Bismuth-213 (²¹³Bi) | 45.6 minutes[8] | 5.87 (from decay to ²⁰⁹Tl), 8.38 (from ²¹³Po daughter)[8] | Polonium-213 (8.4 MeV) | 440[8] |
| Astatine-211 (²¹¹At) | 7.21 hours | 5.87, 7.45 | Polonium-211 (7.45 MeV) | 77-92 (X-rays) |
| Radium-223 (²²³Ra) | 11.4 days | 5.78, 5.71, 5.61, 5.53 | Radon-219 (6.82 MeV), Polonium-215 (7.39 MeV), Lead-211 (beta decay), Bismuth-211 (6.62 MeV), Polonium-211 (7.45 MeV) | 82, 154, 270[9] |
Production and Availability
The availability of radionuclides is a critical factor for widespread research and clinical use. While some alpha-emitters can be produced in cyclotrons, others are derived from radionuclide generators.
| Radionuclide | Production Method(s) | Availability |
| This compound (²²¹Fr) | Primarily obtained from the decay of Actinium-225 in a generator system.[3][10] Can also be produced via nuclear reactions such as Ra-226(p,2n)Ac-225->Fr-221 or Ra-226(g,n)Ra-225->Ac-225->Fr-221.[4] | Research quantities, primarily for preclinical studies due to its short half-life.[4] |
| Actinium-225 (²²⁵Ac) | Sourced from the decay of Thorium-229, which is a decay product of Uranium-233. Also produced via cyclotron or linear accelerator by proton irradiation of Thorium-232 or Radium-226.[6] | Limited but increasing. Efforts are underway to scale up production to meet growing demand.[11] |
| Bismuth-213 (²¹³Bi) | Obtained from an Actinium-225/Bismuth-213 generator system.[8] | Dependent on the availability of Actinium-225. Suitable for on-site production of clinical doses.[8] |
| Astatine-211 (²¹¹At) | Produced in a cyclotron by bombarding a Bismuth-209 target with alpha particles.[11] | Limited to facilities with appropriate cyclotrons. The 7.2-hour half-life allows for regional distribution. |
| Radium-223 (²²³Ra) | Produced from the decay of Thorium-227. | Commercially available as Xofigo® (radium-223 dichloride) for the treatment of bone metastases in prostate cancer.[12] |
Preclinical Comparison
Direct preclinical comparisons of the therapeutic efficacy of this compound with other alpha-emitters are scarce due to its short half-life. However, studies on its parent, Actinium-225, provide valuable insights, as ²²¹Fr is a key contributor to the total therapeutic dose. The biodistribution of "free" ²²¹Fr is a critical consideration in ²²⁵Ac-based therapies, as recoil energy during decay can cause daughter radionuclides to detach from the targeting molecule.
Biodistribution of this compound
A recent study investigated the biodistribution of free ²²¹Fr and its daughter ²¹³Bi in tumor-bearing mice after elution from an ²²⁵Ac/²²¹Fr generator.[10] The findings are summarized below:
| Organ/Tissue | % Injected Dose per Gram at 5 min (²²¹Fr) | % Injected Dose per Gram at 15 min (²²¹Fr) | % Injected Dose per Gram at 5 min (²¹³Bi from ²²¹Fr decay) | % Injected Dose per Gram at 15 min (²¹³Bi from ²²¹Fr decay) |
| Blood | ~1.5 | ~0.5 | ~6.5 | ~2.5 |
| Kidneys | ~15 | ~12 | ~32 | ~44 |
| Salivary Glands | ~4 | ~3 | ~7.7 | ~8.8 |
| Small Intestine | ~4 | ~3 | - | - |
| Liver | ~1 | ~0.5 | ~6.6 | ~5.6 |
| Tumor | ~1 | ~0.5 | - | - |
Data are approximate values derived from the published study for illustrative purposes.[10][13]
These results indicate a rapid clearance of free ²²¹Fr from the blood and significant accumulation in the kidneys, salivary glands, and small intestine.[10] The subsequent decay product, ²¹³Bi, also shows high uptake in the kidneys and liver.[10] This highlights the potential for off-target toxicity in ²²⁵Ac-based therapies if the daughter radionuclides are not effectively retained at the tumor site.
Comparative Efficacy
Preclinical studies comparing different alpha-emitters often demonstrate the high therapeutic potential of this class of radionuclides. For example, a study comparing an ²²⁵Ac-labeled antibody with its ²¹³Bi- and ⁹⁰Y (a beta-emitter)-labeled counterparts for treating breast cancer lung metastases showed that the ²²⁵Ac conjugate resulted in the longest median survival and a significant number of long-term survivors.[14][15] This enhanced efficacy is attributed to the multiple alpha emissions from the ²²⁵Ac decay chain.[14]
Experimental Protocols
Production of Radionuclidically Pure this compound for Preclinical Studies
Objective: To obtain a solution of ²²¹Fr suitable for in vivo biodistribution studies from an ²²⁵Ac/²²¹Fr generator.
Methodology:
-
Generator Preparation: An LN2 resin column is loaded with a known activity of ²²⁵Ac in a solution of 0.01 M nitric acid. The column is washed to remove any existing daughter products.[10]
-
Elution of this compound: A solution of 0.1 M sodium acetate (NaOAc) is passed through the column to elute the ²²¹Fr that has been generated from the decay of the parent ²²⁵Ac.[10] This eluent is chosen to provide a more physiologically compatible pH for injection.[10]
-
Quality Control: The eluted solution is analyzed using a high-purity germanium (HPGe) detector to quantify the activity of ²²¹Fr and to determine the level of any ²²⁵Ac breakthrough.[13]
-
Preparation for Injection: The purified ²²¹Fr solution is then ready for intravenous injection into the animal models for biodistribution studies.
In Vivo Biodistribution Study Protocol
Objective: To determine the tissue distribution of a radionuclide over time in an animal model.
Methodology:
-
Animal Model: Tumor-bearing mice (e.g., SCID mice with LNCaP xenografts) are used.[10]
-
Radiopharmaceutical Administration: A known activity of the radionuclide (e.g., ²²¹Fr) is administered via intravenous injection.
-
Time Points: Animals are euthanized at specific time points post-injection (e.g., 5 and 15 minutes for short-lived isotopes like ²²¹Fr).[10]
-
Tissue Harvesting: Blood, major organs (kidneys, liver, spleen, lungs, heart, etc.), and the tumor are collected, weighed, and placed in counting tubes.
-
Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point. This is achieved by comparing the counts in the tissue samples to the counts of a standard of the injected dose.
Signaling Pathways and Experimental Workflows
Actinium-225 Decay Chain
The decay of Actinium-225 results in a cascade of alpha- and beta-emitting daughter products, culminating in stable Bismuth-209. This compound is the first and a key alpha-emitting daughter in this chain.
Caption: Decay cascade of Actinium-225.
Preclinical Evaluation Workflow for a Novel Alpha-Emitting Radiopharmaceutical
The development of a new targeted alpha therapy involves a series of preclinical evaluation steps to assess its safety and efficacy before it can be considered for clinical trials.
Caption: Preclinical workflow for a new TAT agent.
Conclusion
This compound, primarily studied as a daughter product of Actinium-225, is a potent alpha-emitter whose behavior is critical to the overall efficacy and safety of ²²⁵Ac-based targeted alpha therapies. Its short half-life makes standalone applications challenging, but its contribution to the "in vivo nanogenerator" concept of ²²⁵Ac is significant. When comparing alpha-emitters for radiotherapy, a holistic view of the entire decay chain is necessary. The multi-alpha emissions of the ²²⁵Ac cascade offer high therapeutic potency, but this is coupled with the challenge of managing the biodistribution of its daughter products, including ²²¹Fr. In contrast, single alpha-emitters like Astatine-211 may offer a more straightforward dosimetric profile. Radium-223 has a well-established clinical application, but its use is currently limited to bone metastases. The continued development of novel chelators and targeting molecules will be crucial in harnessing the full potential of these powerful therapeutic agents and mitigating off-target toxicities. Further preclinical studies directly comparing the therapeutic indices of these different alpha-emitters are warranted to guide the selection of the optimal radionuclide for specific cancer applications.
References
- 1. Francium - Wikipedia [en.wikipedia.org]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. This compound (15756-41-9) for sale [vulcanchem.com]
- 4. quora.com [quora.com]
- 5. Alpha Emitting Nuclides for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actinium-225 targeted alpha particle therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodistribution of free this compound and Bismuth-213 in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bismuth-213 for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging and dosimetry for radium-223: the potential for personalized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution of free this compound and Bismuth-213 in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openmedscience.com [openmedscience.com]
- 13. researchgate.net [researchgate.net]
- 14. α-Emitters for Radiotherapy: From Basic Radiochemistry to Clinical Studies—Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
Validation of the Measured Half-Life of Francium-221: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the measured half-life of Francium-221 (²²¹Fr), a critical parameter in nuclear physics and radiopharmaceutical research. Due to its position in the actinium decay series and its potential applications, a precise and validated half-life value is paramount. This document summarizes key experimental data, details the methodologies used in these measurements, and presents a clear visualization of its decay pathway.
Quantitative Data Summary
The half-life of this compound has been measured by various research groups, yielding a range of values. While there is a general consensus, slight variations exist depending on the experimental setup and environment. The following table summarizes the reported values from different studies.
| Reported Half-Life (minutes) | Uncertainty | Environment | Reference |
| 4.9 | (2) | Not Specified | [1][2] |
| 4.8 | Not Specified | Not Specified | [3][4][5][6] |
| 4.801 | (6) | Not Specified | [7] |
| 4.79 | (2) | Implanted in Au, W, Si, Polyethylene | [8] |
| 4.768 (286.1 s) | (10) s | Implanted in Si and Au at 4 K and mK temperatures | [9] |
Experimental Protocols
Precise measurement of the half-life of a short-lived isotope like this compound requires sophisticated experimental techniques. The following protocol is a summary of a method used to measure the half-life of ²²¹Fr in different solid-state environments, which investigates the potential influence of the surrounding material on the decay rate.
Objective: To measure the alpha-decay half-life of ²²¹Fr at room temperature in various materials (e.g., Gold, Tungsten, Silicon, and Polyethylene) and to obtain an improved absolute half-life value.
Methodology:
-
Isotope Production and Implantation:
-
This compound is produced as a daughter isotope of Actinium-225 in a decay series.[1][3]
-
The ²²¹Fr ions are accelerated, typically to an energy of 60 keV.
-
The ion beam is then directed towards a sample holder containing the material to be studied (the "host material").
-
The ²²¹Fr ions are implanted into the host material for a set duration.
-
-
Alpha Particle Detection:
-
Following implantation, the alpha particles emitted from the decay of ²²¹Fr and its daughter nuclei are detected using a passivated implanted planar silicon (PIPS) detector.
-
The detector is positioned in close proximity to the sample to maximize detection efficiency.
-
The energy of the detected alpha particles is recorded, allowing for the identification of the decaying isotopes. An example energy spectrum would show distinct peaks corresponding to the alpha decays of ²²¹Fr, ²¹⁷At, and ²¹³Po.[8]
-
-
Data Acquisition and Analysis:
-
The time of each alpha decay event is recorded.
-
A "decay curve" is generated by plotting the number of ²²¹Fr alpha counts as a function of time.
-
This decay curve is then fitted with an exponential decay function to extract the half-life.
-
To ensure accuracy, corrections for systematic errors are crucial:
-
Deadtime: A 50Hz pulser is fed into the data stream to monitor and correct for data acquisition deadtime.[8]
-
Diffusion: The potential for the implanted ²²¹Fr to diffuse out of the sample is assessed. This is particularly important as it could lead to an artificially shorter measured half-life. The stability of the energy spectrum over time is monitored to check for signs of significant diffusion.[8]
-
Time Calibration: The absolute time calibration of the system can be refined by fitting the decay of a longer-lived daughter product in the chain, such as Bismuth-213 (²¹³Bi), to its known literature half-life value.[8]
-
-
Decay Pathway Visualization
This compound is an isotope within the naturally occurring actinium decay series.[1] It primarily undergoes alpha decay, transforming into Astatine-217. This decay is part of a longer chain that continues until a stable isotope, Lead-207, is formed.[1] A minor branch of beta-minus decay to Radium-221 also exists but is significantly less frequent (>99.9% alpha decay vs. <0.1% beta decay).[1]
Caption: Primary decay pathway of this compound.
References
- 1. This compound (15756-41-9) for sale [vulcanchem.com]
- 2. mirdsoft.org [mirdsoft.org]
- 3. Francium - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. gauthmath.com [gauthmath.com]
- 6. ISOFLEX USA - Francium (Fr) [isoflex.com]
- 7. This compound - isotopic data and properties [chemlin.org]
- 8. nuc1.fis.ucm.es [nuc1.fis.ucm.es]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Francium-221 and Francium-223 in Research Applications
For Researchers, Scientists, and Drug Development Professionals
Francium, the heaviest of the alkali metals, is characterized by its extreme rarity and high radioactivity. Among its isotopes, Francium-221 (²²¹Fr) and Francium-223 (²²³Fr) are the most relevant for research, each carving out a niche in distinct scientific disciplines. This guide provides an objective comparison of their properties and applications, supported by experimental data and methodologies, to assist researchers in selecting the appropriate isotope for their investigations.
Key Properties and Decay Characteristics
A fundamental understanding of the nuclear properties of ²²¹Fr and ²²³Fr is crucial for their application in research. The shorter half-life and alpha decay of ²²¹Fr make it a candidate for targeted alpha therapy, while the longer half-life and beta decay of ²²³Fr are advantageous for prolonged experiments in fundamental physics.
| Property | This compound | Francium-223 |
| Half-life | 4.8 minutes[1][2][3] | 22 minutes[1][2][3] |
| Primary Decay Mode | Alpha (α) decay (>99.9%)[4] | Beta-minus (β⁻) decay (99.994%)[3] |
| Primary Decay Product | Astatine-217 (²¹⁷At)[1][2] | Radium-223 (²²³Ra)[1][3][5] |
| Decay Energy (Primary) | 6.457 MeV (α)[2] | 1.149 MeV (β⁻)[2] |
| Secondary Decay Mode | Beta-minus (β⁻) decay (<0.1%)[4] | Alpha (α) decay (0.006%)[3] |
| Secondary Decay Product | Radium-221 (²²¹Ra) | Astatine-219 (²¹⁹At)[1][3][5] |
| Natural Occurrence | Trace amounts in the neptunium decay series.[2][6] | Trace amounts in the uranium-235 decay series.[1][3][6] |
| Production | Daughter of Actinium-225 (²²⁵Ac).[2][7] | Daughter of Actinium-227 (²²⁷Ac).[3] Can be produced by bombarding thorium with protons or radium with neutrons.[8] |
Research Applications: A Tale of Two Isotopes
The distinct decay properties of ²²¹Fr and ²²³Fr have led to their application in vastly different fields of research.
This compound: A Potential Tool in Targeted Alpha Therapy
The high-energy alpha particles emitted during the decay of this compound make it a promising candidate for targeted alpha therapy (TAT) in oncology.[9] The short range of these alpha particles in tissue (50-80 µm) allows for the precise irradiation of cancer cells while minimizing damage to surrounding healthy tissue.[10]
Recent research has focused on the development of Actinium-225/Francium-221 (²²⁵Ac/²²¹Fr) radionuclide generators.[11][12] ²²⁵Ac, with its longer half-life of 9.9 days, acts as a parent isotope, continuously producing ²²¹Fr.[4][7] This allows for the separation and purification of ²²¹Fr for preclinical studies.
A key area of investigation is the biodistribution of ²²¹Fr and its daughter nuclides.[11][12] Understanding how these isotopes distribute within the body is critical for assessing their therapeutic efficacy and potential toxicity. Studies have shown that free ²²¹Fr can accumulate in organs such as the kidneys, salivary glands, and small intestine.[11][12] This highlights the importance of using chelating agents to ensure the targeted delivery of these potent alpha emitters to tumor sites.
Francium-223: Probing the Frontiers of Fundamental Physics
Francium-223, with its longer half-life and simpler atomic structure for an alkali metal, is a valuable tool for investigating fundamental symmetries and interactions in physics.[13][14] Its primary application lies in experiments studying atomic parity non-conservation (APV).[15][16][17]
APV experiments test the predictions of the Standard Model of particle physics by measuring the tiny effects of the weak neutral current within an atom.[15] Francium is a particularly sensitive candidate for these measurements because the parity-violating effects are significantly enhanced in heavy atoms.[13][15]
Researchers at facilities like TRIUMF utilize sophisticated laser cooling and trapping techniques to create dense, cold samples of Francium atoms, including isotopes like ²²³Fr.[18] These trapped atoms are then used in precision spectroscopy experiments to measure the subtle parity-violating transitions.[1][17] These measurements provide crucial data for testing the Standard Model and searching for new physics beyond it.[13][14]
Experimental Methodologies
Production and Isolation of this compound for Biodistribution Studies
A common method for producing ²²¹Fr for preclinical research involves an ²²⁵Ac/²²¹Fr generator.
Experimental Protocol:
-
Generator Setup: An ²²⁵Ac source is loaded onto a column containing a specialized resin, such as LN2 resin.[11][12]
-
Elution: A suitable eluent, for example, a mildly acidic, biocompatible solution like 0.1 M sodium acetate, is passed through the column to selectively elute the ²²¹Fr, leaving the ²²⁵Ac parent on the resin.[11][12]
-
Purification and Formulation: The eluted ²²¹Fr solution is collected and can be formulated for direct injection in animal models.
-
Biodistribution Study: The formulated ²²¹Fr is administered to tumor-bearing mice. At specific time points, tissues and organs are harvested, and the radioactivity is measured to determine the distribution of ²²¹Fr and its decay products.[11][12]
Trapping and Cooling of Francium Isotopes for Fundamental Physics Research
Experiments in fundamental physics with francium require the production of cold, trapped atomic samples.
Experimental Workflow:
-
Production: Francium isotopes are produced at facilities like TRIUMF's ISAC by bombarding a target (e.g., uranium carbide) with a high-energy proton beam.[18]
-
Ion Beam Formation: The produced francium atoms are ionized and formed into a low-energy ion beam.
-
Neutralization: The ion beam is directed onto a neutralizer foil (e.g., yttrium), where the francium ions are neutralized.
-
Laser Cooling and Trapping: The neutral francium atoms are released into a magneto-optical trap (MOT). A combination of laser beams and magnetic fields is used to cool and trap the atoms to microkelvin temperatures.[2][18]
-
Spectroscopic Measurement: The trapped francium atoms are then subjected to precision laser spectroscopy to study their atomic properties and search for parity-violating effects.[1][17]
Conclusion
This compound and Francium-223, despite both being rare and highly radioactive isotopes of the same element, serve remarkably different purposes in the scientific community. This compound, with its potent alpha decay, is a subject of intense interest in the development of next-generation cancer therapies. In contrast, Francium-223's nuclear properties make it an ideal probe for exploring the fundamental laws of nature. The choice between these two isotopes is therefore entirely dependent on the specific research question being addressed. As production and handling techniques for these exotic isotopes continue to improve, their unique characteristics will undoubtedly open up new avenues of research in both medicine and physics.
References
- 1. saaubi.people.wm.edu [saaubi.people.wm.edu]
- 2. Francium: Laser cooling and trapping [saaubi.people.wm.edu]
- 3. Francium - Wikipedia [en.wikipedia.org]
- 4. Alpha Emitting Nuclides for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Francium [hyperphysics.phy-astr.gsu.edu]
- 6. Francium Isotopes - List and Properties [chemlin.org]
- 7. Multiple Production Methods Underway to Provide Actinium-225 | NIDC: National Isotope Development Center [isotopes.gov]
- 8. Francium | Fr (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. openmedscience.com [openmedscience.com]
- 10. Alpha-Emitting Radionuclides: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Tracking System May Improve Our Understanding of Targeted Alpha Therapy | HUN-REN [hun-ren.hu]
- 12. Biodistribution of free this compound and Bismuth-213 in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Francium: Introduction [saaubi.people.wm.edu]
- 14. researchgate.net [researchgate.net]
- 15. saaubi.people.wm.edu [saaubi.people.wm.edu]
- 16. nyx.physics.mcgill.ca [nyx.physics.mcgill.ca]
- 17. indico.global [indico.global]
- 18. Francium Trapping Facility - TRIUMF [s28338.pcdn.co]
A Comparative Study of the Chemical Properties of Francium and Cesium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical properties of Francium (Fr) and Cesium (Cs), two of the most electropositive elements in the periodic table. Due to Francium's extreme rarity and high radioactivity, many of its properties are based on theoretical calculations and extrapolations from Cesium. This document summarizes the available experimental and theoretical data, outlines relevant experimental protocols for the study of Francium, and presents visualizations to illustrate key concepts.
Data Presentation: A Comparative Analysis
The chemical properties of Francium and Cesium are largely dictated by their position as alkali metals, with a single valence electron in their outermost shell. While trends in the alkali group predict Francium to be the most reactive, relativistic effects introduce nuances to this expectation. The following table summarizes their key chemical and physical properties for a direct comparison.
| Property | Francium (Fr) | Cesium (Cs) |
| Atomic Number | 87 | 55 |
| Electron Configuration | [Rn] 7s¹[1] | [Xe] 6s¹[2] |
| Electronegativity (Pauling Scale) | 0.7 (estimated)[1] | 0.79[1][2] |
| First Ionization Energy | 392.811(4) kJ/mol[1] | 375.7041(2) kJ/mol[1] |
| Electron Affinity | 44.0 kJ/mol (estimated)[3] | 45.5 kJ/mol |
| Melting Point | ~27 °C (estimated)[4][5] | 28.5 °C[6] |
| Boiling Point | ~677 °C (estimated)[4][5] | 641 °C[2][6] |
| Reactivity with Water | Predicted to be explosively reactive[3][4][5] | Reacts explosively[6][7][8] |
| Most Stable Isotope | ²²³Fr (Half-life: 22 minutes)[1] | ¹³³Cs (Stable)[6] |
| Oxidation State | +1 (predicted)[4][5] | +1[7][8] |
Reactivity: Theoretical Predictions vs. Experimental Observations
Theoretically, reactivity for alkali metals increases down the group due to decreasing ionization energy and increasing atomic radius, making it easier to lose the valence electron.[9][10][11] This would suggest that Francium is more reactive than Cesium. However, relativistic effects in heavy elements like Francium cause the inner electrons to move at speeds approaching the speed of light. This leads to a contraction of the s-orbitals and a slight increase in the ionization energy compared to what would be expected from simple periodic trends.[12] Consequently, Francium's first ionization energy is slightly higher than that of Cesium, suggesting that Cesium may be the more reactive of the two.[1] Due to Francium's instability and the minuscule quantities available for study, this has not been experimentally verified.[12][13]
Caption: Logical flow of periodic trends and relativistic effects on reactivity.
Experimental Protocols
Direct experimental comparison of the chemical properties of Francium and Cesium is challenging. However, the study of Francium relies heavily on techniques developed for Cesium chemistry, particularly in its separation and isolation.
Coprecipitation of Francium with Cesium Salts
Due to their similar chemical properties, Francium can be isolated in trace amounts by coprecipitating it with various Cesium salts.[1][14] This method is a cornerstone of Francium chemistry.
Methodology:
-
Source Preparation: Francium-223 is typically obtained from the alpha decay of Actinium-227.[15] The actinium source is dissolved in a suitable acid.
-
Carrier Addition: A known amount of a stable Cesium salt (e.g., Cesium Perchlorate, CsClO₄) is added to the solution to act as a carrier for the trace amounts of Francium.[1][16]
-
Precipitation: The conditions are adjusted to precipitate the Cesium salt. For instance, with Cesium Perchlorate, the solution is cooled, and alcohol is added to decrease its solubility.[16]
-
Coprecipitation: As the Cesium salt precipitates, Francium ions, due to their chemical similarity to Cesium ions, are incorporated into the crystal lattice of the precipitate.
-
Separation and Analysis: The precipitate containing both Cesium and Francium is separated from the solution by filtration or centrifugation. The presence and quantity of Francium are then determined by radiometric methods, detecting the characteristic decay products of ²²³Fr.
Other Cesium salts that can be used for coprecipitation include the iodate, picrate, tartrate, chloroplatinate, and silicotungstate.[1][14]
Ion-Exchange Chromatography for Francium Separation
Ion-exchange chromatography is another technique used to separate Francium from other elements, including its parent actinium and other decay products.
Methodology:
-
Column Preparation: A cation-exchange resin is packed into a chromatography column. The resin consists of an insoluble matrix with fixed negative charges, which will attract and bind positive ions (cations).[17][18][19][20]
-
Sample Loading: The acidic solution containing Actinium, Francium, and other decay products is loaded onto the column.
-
Adsorption: Cations in the solution, including Fr⁺, Ac³⁺, and others, bind to the resin.
-
Elution: A suitable eluting agent, such as a solution of hydrochloric acid, is passed through the column. By carefully controlling the concentration and pH of the eluent, the different cations can be selectively washed off the column based on their charge and size. Francium, being a large, singly charged ion, will elute at a different rate compared to the more highly charged actinium ion and other smaller ions.
-
Fraction Collection and Detection: The eluate is collected in fractions, and the fractions containing Francium are identified using radiation detectors.
Caption: Experimental workflows for the separation of Francium.
Conclusion
The chemical properties of Francium are largely inferred from its position in the periodic table and by analogy with Cesium. While it is the second most electropositive element, relativistic effects may make it slightly less reactive than Cesium.[1] Due to its extreme instability, direct experimental verification of many of its properties remains a significant challenge. The study of Francium is intrinsically linked to the chemistry of Cesium, particularly in the methods of its separation and isolation through coprecipitation and ion-exchange chromatography. Future research, potentially involving advanced techniques for handling and studying minute quantities of short-lived isotopes, may provide more definitive experimental data on the chemical nature of this elusive element.
References
- 1. Francium - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. Francium (Fr) | Research Starters | EBSCO Research [ebsco.com]
- 4. Francium: Element Properties And Applications [samaterials.co.uk]
- 5. Francium: Properties, Uses and FAQs [allen.in]
- 6. Caesium - Wikipedia [en.wikipedia.org]
- 7. CHEMICAL, PHYSICAL, and RADIOLOGICAL INFORMATION - Toxicological Profile for Cesium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. What Is the Most Reactive Metal on the Periodic Table? [thoughtco.com]
- 12. echemi.com [echemi.com]
- 13. reactivity - Which is the most reactive metal: Caesium or Francium? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Francium compounds - Wikipedia [en.wikipedia.org]
- 15. portal.raci.org.au [portal.raci.org.au]
- 16. osti.gov [osti.gov]
- 17. harvardapparatus.com [harvardapparatus.com]
- 18. Ion-Exchange Chromatography: Basic Principles and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. m.youtube.com [m.youtube.com]
Unveiling the Fleeting Existence of Francium-221: A Comparative Analysis of Theoretical Predictions and Experimental Observations
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing the theoretical and experimentally verified properties of the short-lived isotope Francium-221. This document provides a detailed analysis of its decay characteristics, half-life, and the methodologies used to measure these properties, offering valuable insights for nuclear medicine and theoretical physics.
This compound, a heavy alkali metal isotope, is of significant interest in nuclear physics and potential applications in targeted alpha therapy due to its decay properties. Its extreme rarity and short half-life, however, present considerable challenges for experimental investigation. This guide synthesizes available theoretical predictions and experimental data to provide a clear comparison, aiding researchers in their understanding of this elusive isotope.
Core Properties: A Tale of Two Perspectives
The fundamental properties of this compound have been explored through both theoretical models and experimental measurements. A comparison of these findings, summarized in the table below, reveals a strong concordance, validating both the theoretical frameworks and the precision of the experimental techniques employed.
| Property | Theoretical Value | Experimental Value |
| Half-life | ~4.9 minutes[1][2] | 4.801 (6) minutes[3], 4.9 (2) minutes[1], 4.8 minutes[4] |
| Primary Decay Mode | Alpha Decay (>99.9%)[1] | Alpha Decay |
| Alpha Decay Energy | 6.458 MeV[2] | 6.457 MeV[4], Mean: 6.4198 MeV |
| Daughter Isotope (Alpha Decay) | Astatine-217[1][4] | Astatine-217[1][4] |
| Secondary Decay Mode | Beta-minus Decay (<0.1%)[1][2] | Beta-minus Decay[2] |
| Beta Decay Energy | 0.312 MeV[2] | Not explicitly measured |
| Daughter Isotope (Beta Decay) | Radium-221 | Radium-221 |
Experimental Verification: Methodologies and Protocols
The experimental validation of this compound's properties relies on sophisticated techniques to produce, isolate, and measure this transient isotope.
Production and Isolation of this compound
Due to its short half-life, this compound must be produced in situ for experimental studies. The primary method involves the alpha decay of Actinium-225, which is part of the decay chain of Uranium-233.[1] Alternatively, nuclear reactions such as bombarding thorium targets with high-energy protons can be employed.[5]
Once produced, Francium, being an alkali metal, can be selectively ionized and separated from other elements using techniques like resonance ionization spectroscopy and mass separation.[6]
Measurement of Half-Life
The half-life of this compound is determined by measuring the decrease in its radioactivity over time. A common experimental setup involves a Geiger-Müller (GM) counter.
Experimental Protocol for Half-Life Measurement:
-
Sample Preparation: A freshly prepared and purified sample of this compound is placed at a fixed distance from the GM tube's window.
-
Setting Operating Voltage: The operating voltage of the GM counter is set to the plateau region, ensuring stable and reliable counting.
-
Data Acquisition: The number of decay events (counts) is recorded over a series of short, consecutive time intervals. The duration of these intervals is chosen to be significantly shorter than the expected half-life.
-
Background Correction: A background count is taken with the this compound source removed to account for natural background radiation. This background rate is subtracted from the measured counts.
-
Data Analysis: The corrected count rate is plotted against time on a semi-logarithmic graph. The data points should fall on a straight line, and the half-life is determined from the slope of this line.
Workflow for determining the half-life of this compound.
Alpha Spectroscopy
Alpha spectroscopy is employed to determine the energy of the alpha particles emitted during the decay of this compound.
Experimental Protocol for Alpha Spectroscopy:
-
Source Preparation: A thin, uniform layer of this compound is deposited on a backing material to minimize energy loss of the alpha particles within the source itself.[7]
-
Vacuum Chamber: The source and a semiconductor detector (e.g., a silicon surface barrier detector) are placed in a vacuum chamber to prevent energy loss of the alpha particles due to interaction with air molecules.[7]
-
Detector Calibration: The energy response of the detector is calibrated using standard alpha sources with well-known alpha particle energies.
-
Data Acquisition: The detector measures the energy of each incident alpha particle, and a multichannel analyzer builds up an energy spectrum.
-
Data Analysis: The resulting spectrum shows peaks corresponding to the different alpha particle energies emitted by this compound. The position of these peaks is used to determine the alpha decay energies.
Workflow for alpha spectroscopy of this compound.
Beta Decay Branching Ratio Measurement
Determining the small beta decay branching ratio requires precise measurement of both alpha and beta emissions from a this compound source. This is a challenging measurement due to the low probability of beta decay.
Experimental Protocol for Beta Decay Branching Ratio:
-
Coincident Counting: A setup with both an alpha and a beta detector is used to simultaneously measure the emissions from the this compound sample.
-
Efficiency Calibration: The detection efficiencies of both the alpha and beta detectors are carefully calibrated using sources with known emission rates.
-
Data Acquisition: The total number of alpha and beta events detected over a specific period is recorded.
-
Data Analysis: The branching ratio is calculated by comparing the ratio of the detected beta to alpha counts, corrected for the respective detector efficiencies.
Theoretical Framework: The Quantum Tunneling Model of Alpha Decay
The alpha decay of heavy nuclei like this compound is explained by the principles of quantum mechanics, specifically the phenomenon of quantum tunneling.[8]
Signaling Pathway of Alpha Decay:
-
Alpha Particle Formation: Within the nucleus, two protons and two neutrons can form a stable cluster, an alpha particle.
-
Coulomb Barrier: This alpha particle is trapped within the nucleus by the strong nuclear force. However, it is repelled by the electrostatic force of the other protons in the nucleus, creating a potential energy barrier known as the Coulomb barrier.
-
Quantum Tunneling: According to classical physics, the alpha particle does not have enough energy to overcome this barrier. However, quantum mechanics allows for a finite probability that the alpha particle can "tunnel" through the barrier and escape the nucleus.
-
Decay: The probability of tunneling is highly dependent on the energy of the alpha particle. This explains the relationship between the alpha decay energy and the half-life of the isotope.
Alpha decay of this compound via quantum tunneling.
Conclusion
The close agreement between theoretical predictions and experimental measurements of this compound's properties provides a strong foundation for our understanding of this rare isotope. Continued refinement of both theoretical models and experimental techniques will further illuminate the nuclear structure and decay dynamics of heavy elements, with potential impacts on nuclear medicine and fundamental physics research. This guide serves as a valuable resource for professionals in these fields, offering a consolidated overview of the current state of knowledge on this compound.
References
- 1. This compound (15756-41-9) for sale [vulcanchem.com]
- 2. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. Francium - Wikipedia [en.wikipedia.org]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. nf-itwg.org [nf-itwg.org]
- 8. Alpha decay - Wikipedia [en.wikipedia.org]
Comparing the efficacy of different Francium-221 production methods
For Researchers, Scientists, and Drug Development Professionals
Francium-221 (²²¹Fr), a short-lived alpha-emitting radionuclide, is of significant interest for applications in targeted alpha therapy (TAT) due to its high linear energy transfer and short-range tissue damage, which allows for precise targeting of cancer cells with minimal damage to surrounding healthy tissue. The efficacy of utilizing ²²¹Fr in preclinical and clinical settings is intrinsically linked to the efficiency and purity of its production. This guide provides a comparative analysis of the leading production methods for this compound, with a focus on quantitative performance metrics and detailed experimental protocols.
At a Glance: Comparison of this compound Production Methods
The following table summarizes the key quantitative data for the different this compound production methods. Direct quantitative comparisons are challenging due to the different stages at which data is reported (e.g., parent isotope yield vs. daughter isotope yield).
| Production Method | Target Material | Projectile/Source | Reported Yield | Purity | Production Time | Key Advantages | Key Disadvantages |
| Actinium-225 Generator | Actinium-225 (²²⁵Ac) | Alpha Decay | >65% ²²¹Fr elution efficiency[1] | <1% ²²⁵Ac contamination[1] | Short (minutes for elution) | High purity ²²¹Fr, on-demand availability, well-established. | Dependent on the availability of the parent ²²⁵Ac. |
| Thorium Spallation | Thorium-232 (²³²Th) | High-energy protons | Up to 96 GBq (2.6 Ci) of ²²⁵Ac per 10-day irradiation with 100 µA proton beam[2]. The ²²¹Fr is then obtained from the decay of this ²²⁵Ac. | Co-production of Actinium-227 (²²⁷Ac) is a significant concern, with reported levels of 0.1-0.3% of the ²²⁵Ac activity[3]. | Long irradiation and processing times (days). | High potential for large-scale production of the parent ²²⁵Ac. | Co-production of long-lived impurities, requires high-energy accelerators and complex chemical separation. |
| Gold-Oxygen Fusion | Gold-197 (¹⁹⁷Au) | Oxygen-18 (¹⁸O) ions | Data is primarily for other Francium isotopes (²⁰⁹Fr, ²¹⁰Fr, ²¹¹Fr)[4][5]. Specific yield for ²²¹Fr is not readily available in the reviewed literature. | Isotopic purity depends on the beam energy and target. | Dependent on accelerator beam time. | Direct production of Francium isotopes. | Method not optimized for ²²¹Fr production; requires a heavy-ion accelerator. |
In-Depth Analysis of Production Methods
Actinium-225 Generator: The "Milking" System
The most common and direct method for obtaining high-purity this compound is through the alpha decay of its parent isotope, Actinium-225. This is typically achieved using a radionuclide generator system where ²²⁵Ac is immobilized on a resin, and the daughter ²²¹Fr is selectively eluted.
Experimental Protocol: ²²⁵Ac/²²¹Fr Generator using LN2 Resin
A recently developed generator concept utilizes LN2 resin for the selective separation of ²²⁵Ac and ²²¹Fr.[1]
-
Column Preparation: A column is packed with LN2 resin.
-
Loading: A solution of ²²⁵Ac(NO₃)₃ in dilute nitric acid is loaded onto the column. The ²²⁵Ac is retained by the resin.
-
Washing: The column is washed with dilute nitric acid to remove any progeny radionuclides that were present at the time of loading.
-
Ingrowth: The loaded ²²⁵Ac is allowed to decay, leading to the ingrowth of ²²¹Fr. A 25-minute ingrowth period allows for sufficient accumulation of ²²¹Fr.
-
Elution: this compound is selectively eluted from the column using a solution of 0.1 M sodium acetate (NaOAc). This eluent provides a continuous elution at a constant, physiologically compatible pH.[1]
-
Collection: The eluted solution containing the purified ²²¹Fr is collected for immediate use. The elution process can be repeated multiple times a day.
This method has demonstrated a this compound yield of over 65% with less than 1% Actinium-225 contamination.[1]
Workflow for ²²⁵Ac/²²¹Fr Radionuclide Generator
Caption: Workflow of the ²²⁵Ac/²²¹Fr generator using LN2 resin.
Thorium Spallation: High-Volume Production of the Parent Isotope
A promising method for the large-scale production of Actinium-225, the parent of this compound, is through the spallation of Thorium-232 targets with high-energy protons.[6][7] This method has the potential to meet the growing demand for ²²⁵Ac for clinical applications.
Experimental Protocol: Proton Irradiation of Thorium and Actinium Separation
-
Target Preparation: A target of Thorium-232 metal foil is fabricated and hermetically sealed within a target capsule.[7]
-
Irradiation: The thorium target is bombarded with high-energy protons (e.g., 480 MeV) in an accelerator.[7] Irradiation times can be on the order of days to produce significant quantities of ²²⁵Ac.
-
Cooling: The irradiated target is allowed to cool to reduce the activity of short-lived radionuclides.
-
Dissolution: The thorium target is dissolved, for example, in a sulfate medium.[8]
-
Chemical Separation: A multi-step chemical separation process is employed to isolate the actinium fraction from the bulk thorium and other spallation and fission products. This often involves a combination of precipitation, cation exchange chromatography, and extraction chromatography.[3][8]
-
Purification: The separated actinium fraction is further purified to remove any remaining contaminants, particularly the co-produced ²²⁷Ac.[3] The purified ²²⁵Ac can then be used in a generator to produce ²²¹Fr.
While this method can produce large quantities of ²²⁵Ac, a significant challenge is the co-production of the long-lived impurity ²²⁷Ac (half-life 21.77 years), which can complicate the radiochemical purity of the final product and waste management.[3][6]
Gold-Oxygen Fusion: Direct Production of Francium Isotopes
Francium isotopes can be produced directly through nuclear fusion reactions. One such method involves bombarding a gold target with a beam of oxygen ions.
Experimental Protocol: ¹⁹⁷Au(¹⁸O,xn)Fr Fusion Reaction
-
Target: A stationary target of Gold-197 (¹⁹⁷Au) is used.[5]
-
Projectile: A beam of Oxygen-18 (¹⁸O) ions is accelerated to energies of around 80-100 MeV.[1]
-
Fusion Reaction: The ¹⁸O beam collides with the ¹⁹⁷Au target, leading to a fusion-evaporation reaction. The compound nucleus releases a number of neutrons (xn), resulting in the formation of various Francium isotopes.
-
Extraction and Ionization: The produced Francium atoms diffuse to the surface of the heated gold target and are thermally ionized.[1]
-
Separation: The ionized Francium is then electrostatically extracted and can be mass-separated to isolate the desired isotope.
This method has been used to produce Francium isotopes with masses 209, 210, and 211.[4][5] While theoretically possible to produce ²²¹Fr with a different target-projectile combination, the ¹⁹⁷Au(¹⁸O,xn)Fr reaction is not optimized for this specific isotope. The cross-section for producing different isotopes is highly dependent on the beam energy.
Signaling Pathway: The Decay Chain of Actinium-225
The production of this compound from Actinium-225 is a natural consequence of the radioactive decay chain. Understanding this decay pathway is crucial for dosimetry and for predicting the presence of other radionuclides in a sample.
References
- 1. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 2. Production of actinium, thorium and radium isotopes from natural thorium irradiated with protons up to 141 MeV [inis.iaea.org]
- 3. 232Th-Spallation-Produced 225Ac with Reduced 227Ac Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Francium - Wikipedia [en.wikipedia.org]
- 5. Francium: Introduction [saaubi.people.wm.edu]
- 6. Production and Supply of α-Particle–Emitting Radionuclides for Targeted α-Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Relative Biological Effectiveness of Francium-221 Alpha Particles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Francium-221 (²²¹Fr) is a potent alpha-emitting radionuclide with significant potential in targeted alpha therapy (TAT). As a daughter isotope of Actinium-225 (²²⁵Ac), its high linear energy transfer (LET) alpha particles are capable of inducing complex, irreparable DNA damage in cancer cells.[1] A critical parameter for evaluating the therapeutic efficacy of ²²¹Fr is its Relative Biological Effectiveness (RBE), which quantifies the biological damage of its alpha particles compared to a standard reference radiation, typically gamma rays or X-rays.
Direct experimental determination of the RBE specifically for ²²¹Fr is not extensively documented in publicly available literature. However, by examining the RBE of its parent nuclide, ²²⁵Ac, and other alpha emitters with similar decay characteristics, a comprehensive comparative analysis can be constructed. The RBE of alpha particles is influenced by factors such as their energy, the biological endpoint being measured, and the cell type.[2][3]
Comparative Analysis of Alpha Emitter RBE
The RBE of alpha particles is generally high, reflecting their densely ionizing nature. For deterministic effects like cell killing, RBE values for alpha emitters typically range from 3 to 7.[4] In the context of targeted alpha therapy, where the goal is tumor cell eradication, understanding these RBE values is crucial for accurate dosimetry and treatment planning.
Below is a summary of RBE values for relevant alpha-emitting radionuclides. Given that ²²¹Fr is a decay product of ²²⁵Ac, the RBE of the entire ²²⁵Ac decay chain provides a valuable surrogate for understanding the biological effectiveness of ²²¹Fr's alpha emission. The decay of a single ²²⁵Ac atom results in the emission of four alpha particles from its daughters, including ²²¹Fr.[5][6]
| Radionuclide | Alpha Particle Energy (MeV) | RBE (Endpoint) | Reference Radiation | Source |
| Actinium-225 (and daughters) | 5.8 - 8.4 | ~2.7 - 5 | 6 MV X-rays | [7] |
| Bismuth-213 | 8.4 (from ²¹³Po) | High (not specified) | Not specified | [8][9] |
| Lead-212 (and daughters) | 6.1 and 8.8 | ~2.5 | 6 MV X-rays | [7] |
| Astatine-211 | 5.9 and 7.5 | Not specified | Not specified | [4] |
Note: RBE is a complex value dependent on multiple experimental variables. The values presented are for comparative purposes and may vary between different studies and experimental conditions.
Physicochemical Properties of this compound
This compound decays via alpha emission to Astatine-217 with a half-life of 4.8 minutes.[10] The primary alpha particle energies emitted are 6.341 MeV (82.71% abundance), 6.126 MeV (14.97% abundance), and 6.243 MeV (1.33% abundance).
Experimental Protocols for RBE Determination
The determination of RBE is a multi-step process involving robust experimental design and data analysis. The two primary methods for assessing the biological effectiveness of alpha particle radiation are the clonogenic survival assay and the measurement of DNA double-strand breaks.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after exposure to ionizing radiation.
Methodology:
-
Cell Culture: A suitable cancer cell line is cultured under standard conditions.
-
Irradiation: Cells are irradiated with graded doses of the alpha-emitting radionuclide (e.g., ²²¹Fr or a comparable source) and a reference radiation (e.g., 6 MV X-rays).
-
Colony Formation: Following irradiation, cells are plated at a low density and incubated for a period that allows for the formation of colonies (typically 10-14 days).
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is typically defined as consisting of at least 50 cells.
-
Survival Curve Analysis: The surviving fraction of cells is calculated for each dose and plotted to generate a cell survival curve. These curves are often fitted to a linear-quadratic model (SF = exp(-αD - βD²)).[2]
-
RBE Calculation: The RBE is calculated as the ratio of the dose of the reference radiation to the dose of the test radiation that produces the same level of biological effect (e.g., 10% cell survival).[3]
DNA Double-Strand Break (DSB) Assay
Alpha particles are known to induce complex and difficult-to-repair DNA double-strand breaks, which are a primary cause of cell death.
Methodology:
-
Cell Culture and Irradiation: Similar to the clonogenic assay, cells are cultured and irradiated with the alpha emitter and reference radiation.
-
Immunofluorescence Staining: After a set time post-irradiation, cells are fixed and stained with antibodies against proteins that accumulate at the sites of DSBs, such as γ-H2AX or 53BP1.
-
Microscopy and Image Analysis: The number of fluorescent foci per cell nucleus, representing individual DSBs, is quantified using fluorescence microscopy and image analysis software.
-
Dose-Response Curve: The average number of DSBs per cell is plotted against the radiation dose to generate a dose-response curve.
-
RBE Calculation: The RBE is determined by comparing the doses of the test and reference radiations required to induce the same number of DSBs.
Visualizing Experimental Workflows and Biological Pathways
To further elucidate the processes involved in determining RBE and the cellular response to alpha particle radiation, the following diagrams are provided.
Caption: Workflow for determining RBE using clonogenic and DSB assays.
Caption: Simplified DNA damage response pathway after alpha particle irradiation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. projects.itn.pt [projects.itn.pt]
- 4. α-Emitters for Radiotherapy: From Basic Radiochemistry to Clinical Studies—Part 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actinium-225 - Wikipedia [en.wikipedia.org]
- 6. Actinium-225 targeted alpha particle therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted alpha therapy with 212Pb or 225Ac: Change in RBE from daughter migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Bismuth-213 for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Francium - Wikipedia [en.wikipedia.org]
Francium-221 as a Surrogate for Imaging Actinium-225 Biodistribution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of targeted alpha therapy (TAT) has identified Actinium-225 (Ac-225) as a radionuclide of immense promise. Its potent, short-range alpha emissions delivered directly to cancer cells can induce significant cytotoxic effects while minimizing damage to surrounding healthy tissue. However, the therapeutic efficacy of Ac-225-labeled radiopharmaceuticals is intrinsically linked to their in vivo biodistribution, a factor that necessitates precise imaging to ensure targeted delivery and to predict potential off-target toxicities.
Actinium-225 itself does not emit photons suitable for conventional nuclear imaging techniques like SPECT or PET.[1] Consequently, the field has turned to surrogate imaging strategies to visualize the biodistribution of Ac-225-labeled agents. This guide provides a comprehensive comparison of two primary approaches: the use of the daughter radionuclide Francium-221 (Fr-221) as an in-situ imaging surrogate, and the application of chemically similar elements, such as Lanthanum (La) and Cerium (Ce), as true surrogate radiotracers.
The Actinium-225 Decay Cascade: The Origin of Imaging Surrogates
Actinium-225 has a half-life of 9.92 days and undergoes a cascade of six short-lived daughter radionuclide decays, ultimately resulting in the stable Bismuth-209.[2] This decay chain releases a total of five alpha particles, responsible for its therapeutic effect. Crucially for imaging, two of its daughter nuclides, this compound and Bismuth-213, emit gamma rays that can be detected by SPECT imaging.[2][3]
References
- 1. Evaluation of 134Ce/134La as a PET Imaging Theranostic Pair for 225Ac α-Radiotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution of free this compound and Bismuth-213 in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PMC [pmc.ncbi.nlm.nih.gov]
Accuracy Assessment of Francium-221 Nuclear Decay Data: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the nuclear decay data for Francium-221 (²²¹Fr) and other alpha-emitting radionuclides relevant to medical and research applications, particularly in the field of targeted alpha therapy (TAT). The accuracy of nuclear decay data is critical for dosimetry calculations, efficacy assessment, and the overall development of radiopharmaceuticals. This document is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Alpha-Emitting Radionuclides
This compound is a potent alpha-emitter with a relatively short half-life, making it a candidate for TAT. However, a thorough evaluation of its decay properties in comparison to other established or promising alpha-emitters is essential for informed selection in research and clinical development. The following table summarizes the key nuclear decay data for ²²¹Fr and three other significant alpha-emitters: Actinium-225 (²²⁵Ac), Astatine-211 (²¹¹At), and Bismuth-213 (²¹³Bi).
| Property | This compound (²²¹Fr) | Actinium-225 (²²⁵Ac) | Astatine-211 (²¹¹At) | Bismuth-213 (²¹³Bi) |
| Half-life | 4.801(6) min[1] | 9.919 d[2] | 7.214(7) h[3][4] | 45.59(6) min[5] |
| Primary Decay Mode | α (>99.9%)[6] | α (100%)[2] | EC (58.2%), α (41.8%)[3][4] | β⁻ (97.8%), α (2.2%)[7][8] |
| Principal Alpha Energies (MeV) | 6.341 (82.8%), 6.126 (14.9%) | 5.830 (from ²²⁵Ac decay and daughters)[2] | 5.867 (α decay), 7.450 (from ²¹¹Po daughter)[9] | 8.375 (from ²¹³Po daughter)[7] |
| Major Gamma Ray Energies (keV) | 218.2 (11.6%) | 218.2 (from ²²¹Fr), 440.5 (from ²¹³Bi) | 77-92 (X-rays)[3] | 440.5 (25.94%)[8][10] |
| Daughter Nuclides | ²¹⁷At | ²²¹Fr | ²⁰⁷Bi, ²¹¹Po | ²¹³Po, ²⁰⁹Tl |
Experimental Protocols for Nuclear Decay Data Measurement
The accurate determination of nuclear decay data is paramount for the safe and effective application of radionuclides in medicine. The data presented in this guide are derived from decades of experimental work employing a variety of sophisticated techniques. The following is a summary of the key experimental protocols used to measure the decay properties of radionuclides like this compound.
Half-Life Determination
The half-life of a radionuclide is a fundamental property that dictates its suitability for various applications. For short-lived isotopes like this compound, precise measurement is crucial.
Methodology:
-
Sample Preparation: A source of the radionuclide is prepared, often through the decay of a parent isotope (e.g., ²²⁵Ac for ²²¹Fr) followed by chemical separation.[11] The purified sample is then deposited on a suitable backing material to create a thin source, minimizing self-absorption of the emitted radiation.
-
Radiation Detection: The activity of the sample is measured over time using a radiation detector sensitive to the emitted particles (alpha or gamma). High-purity germanium (HPGe) detectors are commonly used for gamma-ray spectroscopy, while silicon detectors are often employed for alpha spectroscopy.[12]
-
Data Acquisition: The number of decay events (counts) is recorded at regular time intervals.
-
Data Analysis: A decay curve is generated by plotting the natural logarithm of the count rate against time. The half-life is then determined from the slope of the linear fit to this data, which is equal to the decay constant (λ). The half-life (T₁/₂) is calculated using the formula: T₁/₂ = ln(2)/λ.
Alpha Spectroscopy
Alpha spectroscopy is used to determine the energies and intensities of the alpha particles emitted during decay. This information is critical for understanding the decay scheme and for calculating the absorbed dose in tissues.
Methodology:
-
Source Preparation: A very thin, uniform source is essential to prevent energy loss of the alpha particles within the source material itself.[13] Techniques like vacuum evaporation or electrodeposition are often used to create such sources.
-
Detection System: A silicon detector, typically a Passivated Implanted Planar Silicon (PIPS) detector, is placed in a vacuum chamber with the source. The vacuum minimizes energy loss of the alpha particles in the air.
-
Energy Calibration: The detector system is calibrated using standard alpha sources with well-known alpha particle energies, such as Americium-241.
-
Spectrum Acquisition: The detector measures the energy of each incident alpha particle, and a spectrum of counts versus energy is generated.
-
Data Analysis: The resulting alpha spectrum shows distinct peaks corresponding to the different alpha energies emitted by the radionuclide and its daughters. The position of each peak determines the energy, and the area under the peak is proportional to the intensity (branching ratio) of that alpha transition.
Gamma-Ray Spectroscopy and Coincidence Measurements
Gamma-ray spectroscopy is used to identify the gamma rays emitted following alpha or beta decay, which provides information about the energy levels of the daughter nucleus. Coincidence measurements can further elucidate complex decay schemes.
Methodology:
-
Detection: HPGe detectors are used due to their excellent energy resolution, allowing for the precise determination of gamma-ray energies.[14]
-
Spectrum Analysis: The energies and intensities of the emitted gamma rays are determined from the resulting spectrum.
-
Coincidence Counting: In many cases, a nucleus emits multiple gamma rays in a cascade.[15] Coincidence counting involves using two or more detectors to simultaneously detect these cascading radiations.[14][16] By analyzing which gamma rays are detected in coincidence, the decay scheme and the sequence of energy level transitions in the daughter nucleus can be established. This technique is also crucial for determining branching ratios when a decay path involves multiple radiations.[17]
Decay Pathway of this compound
The decay of this compound is part of a larger decay chain originating from Actinium-225. Understanding this pathway is essential for evaluating the total radiation dose delivered by a ²²¹Fr-based radiopharmaceutical, as the daughter nuclides also contribute to the overall decay energy.
Caption: Alpha decay chain of this compound.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. Actinium-225 - Wikipedia [en.wikipedia.org]
- 3. 211At [prismap.eu]
- 4. Astatine-211 - isotopic data and properties [chemlin.org]
- 5. Bismuth-213 - isotopic data and properties [chemlin.org]
- 6. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 7. Bismuth-213 for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 213Bi [prismap.eu]
- 9. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Actinium-225/Bismuth-213 as Potential Leaders for Targeted Alpha Therapy: Current Supply, Application Barriers, and Future Prospects [mdpi.com]
- 11. Multiple Production Methods Underway to Provide Actinium-225 | NIDC: National Isotope Development Center [isotopes.gov]
- 12. This compound (15756-41-9) for sale [vulcanchem.com]
- 13. hotlab.sckcen.be [hotlab.sckcen.be]
- 14. diva-portal.org [diva-portal.org]
- 15. mirion.com [mirion.com]
- 16. uu.diva-portal.org [uu.diva-portal.org]
- 17. nds.iaea.org [nds.iaea.org]
A Comparative Analysis of the Biodistribution of Alpha-Emitting Radionuclides: Francium-221 vs. Bismuth-213
A deep dive into the in-vivo behavior of two promising radionuclides for targeted alpha therapy, Francium-221 and Bismuth-213, reveals distinct distribution patterns critical for therapeutic efficacy and toxicity assessment. This guide provides an objective comparison of their biodistribution, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of nuclear medicine.
This compound (²²¹Fr) and Bismuth-213 (²¹³Bi) are both alpha-emitting radionuclides that feature in the decay chain of Actinium-225 (²²⁵Ac), a radionuclide of significant interest for targeted alpha therapy (TAT).[1][2] Understanding the biodistribution of these daughter nuclides is crucial, as their relocation after being generated from a parent radionuclide can lead to off-target toxicity.[3][4] Recent studies have enabled the direct comparison of the in-vivo behavior of "free" (unchelated) ²²¹Fr and ²¹³Bi, providing valuable insights into their intrinsic biological interactions.
Decay Characteristics: A Cascade of Alpha Emitters
This compound is a daughter isotope of Actinium-225.[5] It has a short half-life of 4.8 minutes and decays primarily via alpha emission to Astatine-217.[5][6] Bismuth-213, a subsequent progeny in the same decay chain, has a longer half-life of 45.6 minutes.[7][8] It decays through a branched pathway, with the majority undergoing beta decay to the alpha-emitter Polonium-213.[7][8] The high-energy alpha particles emitted during these decays are potent inducers of double-strand DNA breaks in cancer cells, making these isotopes promising candidates for TAT.[2]
Comparative Biodistribution of Free ²²¹Fr and ²¹³Bi
A recent study investigated the biodistribution of radionuclidically pure, unchelated ²²¹Fr and ²¹³Bi in male SCID mice bearing LNCaP tumors at 5 and 15 minutes post-injection (p.i.).[3][9] The results highlight significant differences in the organ accumulation of these two radionuclides.
Key Findings:
-
This compound: Exhibited rapid and high accumulation in the kidneys, salivary glands, and small intestine.[3][9]
-
Bismuth-213: Showed predominant uptake in the kidneys and liver.[3][9]
This differential accumulation underscores the distinct biological pathways these elements follow when not complexed by a chelator. The high uptake of ²²¹Fr in the salivary glands is of particular note, as this is a known site of toxicity for some ²²⁵Ac-based radiopharmaceuticals.[10]
| Organ/Tissue | ²²¹Fr (%ID/g) at 5 min p.i. | ²²¹Fr (%ID/g) at 15 min p.i. | ²¹³Bi (%ID/g) at 5 min p.i. | ²¹³Bi (%ID/g) at 15 min p.i. |
| Blood | 6.5 | 2.5 | 6.5 | 2.5 |
| Kidneys | 32 | 44 | 32 | 44 |
| Salivary Glands | 7.7 | 8.8 | 7.7 | 8.8 |
| Small Intestine | High accumulation noted | High accumulation noted | Lower accumulation | Lower accumulation |
| Liver | 6.6 | 5.6 | 6.6 | 5.6 |
| Spleen | 4.4 | 2.9 | 4.4 | 2.9 |
| Table 1: Comparative biodistribution of free ²²¹Fr and ²¹³Bi in selected organs of LNCaP tumor-bearing SCID mice. Data extracted from a study by Zitzmann-Kolbe et al.[3][10][11] Note: Specific quantitative values for the small intestine for ²²¹Fr were described as high but not explicitly tabulated in the provided source materials. |
Experimental Protocols
The biodistribution data presented above was generated using a rigorous experimental workflow.
Radionuclide Production and Preparation:
-
This compound was obtained from an Actinium-225/Francium-221 radionuclide generator.[3][9]
-
²²¹Fr was eluted using 0.1 M sodium acetate (NaOAc) at a physiologically compatible pH of approximately 6.5, allowing for direct in-vivo application without reformulation.[10]
-
Bismuth-213 was also eluted from the generator for direct injection.[3]
Animal Model and Administration:
-
Male SCID mice with LNCaP (prostate cancer) tumors were used for the biodistribution studies.[3][9]
-
The radionuclides were administered via intravenous injection.[12]
Biodistribution Analysis:
-
Mice were sacrificed at 5 and 15 minutes post-injection.[3][9]
-
Organs and tissues were harvested, weighed, and the radioactivity was measured using both a High-Purity Germanium (HPGe) detector for precise radionuclide identification and a Sodium Iodide (NaI(Tl)) detector for higher detection efficiency.[10]
-
The results were calculated as the percentage of the injected dose per gram of tissue (%ID/g).[12]
References
- 1. Overview of the Most Promising Radionuclides for Targeted Alpha Therapy: The “Hopeful Eight” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Targeted Alpha Therapy with 225Actinium and 213Bismuth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Tracking System May Improve Our Understanding of Targeted Alpha Therapy | HUN-REN [hun-ren.hu]
- 5. Francium - Wikipedia [en.wikipedia.org]
- 6. mirdsoft.org [mirdsoft.org]
- 7. Bismuth-213 for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biodistribution of free this compound and Bismuth-213 in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodistribution of free this compound and Bismuth-213 in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Long-Term Toxicity of 213Bi-Labelled BSA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Francium-221: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of radioactive materials is a critical component of laboratory safety and regulatory compliance. Francium-221, an extremely radioactive isotope with a very short half-life, presents unique challenges and requires a meticulous approach to its disposal. This guide provides essential, step-by-step information for the safe management and disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Operational Plan: The Principle of Decay-in-Storage
Given the remarkably short half-life of this compound, the primary and most effective disposal strategy is decay-in-storage (DIS) . This method involves securely storing the radioactive material until it has decayed to a level that is indistinguishable from background radiation, at which point it can be disposed of as non-radioactive waste.
Key Operational Steps:
-
Secure a Designated Decay-in-Storage Area: This area must be clearly marked with the universal radiation symbol and the words "Caution, Radioactive Material." It should be a low-traffic area, away from routine work, to minimize exposure.
-
Utilize Appropriate Shielding: While this compound primarily emits alpha particles, which have low penetration power, its decay products may emit other forms of radiation. Lead or other appropriate shielding should be used to house the waste containers, minimizing any potential external radiation dose.
-
Meticulous Record-Keeping: A detailed log must be maintained for all this compound waste designated for DIS. This log should include:
-
The date the waste was placed into storage.
-
The initial activity of this compound.
-
The identity of the radionuclide (this compound).
-
The name of the responsible researcher or laboratory.
-
The final disposal date and method.
-
-
Segregation of Waste: It is crucial to segregate this compound waste from other radioactive waste with longer half-lives. Commingling wastes can complicate the DIS process and lead to unnecessarily long storage times.
-
Monitoring and Verification: After a sufficient decay period (a minimum of 10 half-lives is a common rule of thumb), the waste must be monitored with a radiation survey meter to ensure its activity is at background levels. This verification must be documented.
-
Final Disposal: Once confirmed to be at background levels, the waste can be disposed of as regular, non-radioactive laboratory waste. Any radioactive labels on the container must be defaced or removed before disposal.
Quantitative Data Summary
The following table summarizes the key radiological properties of this compound, which are essential for safe handling and disposal calculations.
| Property | Value |
| Half-life | 4.8 - 4.9 minutes[1][2][3][4][5] |
| Primary Decay Mode | Alpha decay (>99.9%)[2] |
| Primary Decay Product | Astatine-217[1][2][4] |
| Alpha Decay Energy | ~6.457 MeV[1][2] |
| Secondary Decay Mode | Beta-minus decay (<0.1%)[2][6] |
| Secondary Decay Product | Radium-221[2] |
Experimental Protocol: Decay-in-Storage Verification
Objective: To verify that this compound waste has decayed to background radiation levels prior to disposal as non-radioactive waste.
Methodology:
-
Calculate the Required Decay Time: A conservative estimate for decay to negligible levels is 10 half-lives. For this compound, with a half-life of approximately 4.8 minutes, this equates to a minimum storage time of 48 minutes. In practice, allowing for a longer period (e.g., 24 hours) provides a significant safety margin and accounts for the decay of its immediate progeny.
-
Prepare for Monitoring:
-
Select a low-level radiation survey meter (e.g., a Geiger-Müller counter) appropriate for detecting the radiation emitted by the decayed waste.
-
Measure the background radiation level in an area away from any radioactive sources. Record this value.
-
-
Monitor the Waste:
-
Wearing appropriate personal protective equipment (lab coat, gloves), carefully remove the waste container from the shielded storage area.
-
Place the survey meter's probe as close as possible to the surface of the waste container.
-
Systematically scan the entire surface of the container, noting the readings.
-
-
Compare and Conclude:
-
If the readings from the waste container are indistinguishable from the background radiation levels, the waste can be considered decayed.
-
If the readings are above background, the waste must be returned to the DIS area for further decay. Re-monitoring should be performed at a later time.
-
-
Documentation: Record the date of monitoring, the instrument used, the background reading, the waste container reading, and the final disposal action in the radioactive waste log.
This compound Decay Pathway
The following diagram illustrates the primary decay pathway of this compound.
Caption: Primary decay chain of this compound to stable Bismuth-209.
Regulatory Considerations
The disposal of all radioactive waste is strictly regulated. In the United States, the Nuclear Regulatory Commission (NRC) and state agencies establish the legal framework for radioactive waste management.[7][8] It is imperative that all laboratory personnel adhere to the specific regulations and license conditions applicable to their institution. This includes maintaining accurate records and ensuring that only materials verified to be at background levels are disposed of as non-radioactive waste.[9] For specific institutional procedures, always consult with your organization's Radiation Safety Officer (RSO).
References
- 1. Francium - Wikipedia [en.wikipedia.org]
- 2. This compound (15756-41-9) for sale [vulcanchem.com]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. mirdsoft.org [mirdsoft.org]
- 5. quora.com [quora.com]
- 6. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 7. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 8. nrc.gov [nrc.gov]
- 9. Radioactive Waste Disposal - FAA USA Safety and Health Programs [uwm.edu]
Essential Safety and Handling Protocols for Francium-221
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Francium-221 is a highly radioactive isotope with an extremely short half-life. Handling this radionuclide demands rigorous safety protocols due to the significant hazards posed by its decay products. The primary mode of decay for this compound is alpha emission, making internal contamination the most critical concern. Inhalation, ingestion, or absorption of even minute quantities can lead to severe health consequences. The following information provides essential procedural guidance for the safe handling and disposal of this compound in a laboratory setting.
Radiological Properties
A comprehensive understanding of the radiological properties of this compound and its decay chain is fundamental to establishing safe handling procedures. The rapid decay of this compound leads to the swift ingrowth of its daughter products, each with its own unique radiation profile.
| Property | Value |
| Half-life | 4.801 minutes[1][2][3] |
| Primary Decay Mode | Alpha (>99.9%)[4] |
| Alpha Decay Energy | 6.457 MeV[1][4] |
| Primary Decay Product | Astatine-217[1][4] |
| Secondary Decay Mode | Beta-minus (<0.1%)[4] |
| Beta Decay Energy | 0.313 MeV[4] |
| Secondary Decay Product | Radium-221[4][5] |
Decay Chain Information
This compound is part of the Neptunium decay series. Its decay chain includes several short-lived alpha and beta emitters, ultimately decaying to the stable isotope Bismuth-209. The initial, most significant decay steps are outlined below.
| Isotope | Half-life | Primary Decay Mode(s) |
| This compound (²²¹Fr) | 4.801 minutes | Alpha |
| Astatine-217 (²¹⁷At) | 32.3 milliseconds | Alpha |
| Bismuth-213 (²¹³Bi) | 45.6 minutes | Beta, Alpha |
| Polonium-213 (²¹³Po) | 4.2 microseconds | Alpha |
| Lead-209 (²⁰⁹Pb) | 3.25 hours | Beta |
| Bismuth-209 (²⁰⁹Bi) | Stable | - |
Operational Plan: Handling this compound
Due to the high risk of internal contamination from alpha-emitting particles, all handling of unsealed this compound must be performed within a certified glovebox.[6] The experimental workflow should be meticulously planned to minimize exposure time and prevent the spread of contamination.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for mitigating the risks associated with handling this compound. The following table details the required PPE for various zones of operation.
| PPE Item | Inner Control Zone (Glovebox Operations) | Outer Control Zone (Anteroom/Support Area) |
| Body Protection | Disposable, fluid-resistant, full-body coveralls (e.g., Tyvek®) | Standard laboratory coat |
| Hand Protection | Double-layered nitrile or latex gloves[7] | Single pair of nitrile or latex gloves |
| Eye/Face Protection | Safety glasses or goggles | Safety glasses |
| Foot Protection | Disposable shoe covers | Standard closed-toe shoes |
| Respiratory Protection | Not required if working within a certified, negative-pressure glovebox. For maintenance or in case of a breach, a full-face respirator with P100 (or equivalent) cartridges is mandatory. | Not typically required unless there is a suspected breach of containment. |
Experimental Protocol: A General Workflow
-
Preparation: Before introducing this compound, ensure the glovebox is clean and all necessary materials and equipment are inside. This includes waste containers, handling tools, and any analytical instruments.
-
Transfer: Transfer the this compound source into the glovebox using a pass-through chamber to maintain containment.
-
Manipulation: Perform all experimental manipulations remotely using the glovebox gloves. Use tools to avoid direct contact with the source container.
-
Monitoring: Continuously monitor the work area for any signs of contamination using alpha-sensitive survey meters.
-
Waste Segregation: Segregate all waste generated within the glovebox into designated, shielded containers. This includes used PPE, disposable equipment, and any contaminated materials.
-
Decontamination: After the experiment, decontaminate all surfaces and equipment within the glovebox.
-
Removal of Materials: Remove all materials from the glovebox via the pass-through chamber. All items must be surveyed for contamination before leaving the controlled area.
Disposal Plan
All waste generated from handling this compound is considered radioactive waste and must be managed according to institutional and national regulations.
Waste Characterization and Segregation
-
Short-lived Waste: Due to the 4.8-minute half-life of this compound, it is practical to allow for decay-in-storage for waste containing only this isotope. However, the presence of longer-lived decay products necessitates careful characterization.
-
Waste Streams:
-
Solid Waste: Includes used PPE, absorbent paper, and other contaminated disposable items.
-
Liquid Waste: Includes any solutions that have come into contact with this compound.
-
Sharps Waste: Includes any needles, glassware, or other sharp objects that are contaminated.
-
Disposal Pathway
-
Initial Storage: All waste must be stored in clearly labeled, sealed, and shielded containers within a designated radioactive waste storage area.
-
Decay-in-Storage: For waste streams where the primary contaminant is this compound and its short-lived progeny, storage for a period of at least 10 half-lives (approximately 48 minutes) will significantly reduce the radioactivity. However, a thorough analysis of the remaining long-lived isotopes is required.
-
Final Disposal: Following appropriate decay and characterization, the waste must be transferred to a licensed radioactive waste disposal facility. The specific packaging and transportation requirements will depend on the final activity and composition of the waste.[8][9]
Logical Workflow for Handling this compound
Caption: A flowchart illustrating the key stages for safely handling this compound.
References
- 1. Francium - Wikipedia [en.wikipedia.org]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. Isotopes of francium - Wikipedia [en.wikipedia.org]
- 4. This compound (15756-41-9) for sale [vulcanchem.com]
- 5. Francium: Properties, Uses and FAQs [allen.in]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 8. Storage and Disposal of Radioactive Waste - World Nuclear Association [world-nuclear.org]
- 9. Radioactive waste - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
